molecular formula C7H16ClNO B2889535 cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS No. 1394042-77-3

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B2889535
CAS No.: 1394042-77-3
M. Wt: 165.66
InChI Key: DWWWGZSFABKRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWGZSFABKRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique stereochemistry and bifunctional nature, possessing both a primary amine and a hydroxyl group on a cyclohexane scaffold, make it a valuable building block for the synthesis of complex molecules, most notably as a precursor to the mucolytic agent ambroxol and in the exploration of novel antihypertensive drugs.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

The hydrochloride salt of cis-4-(aminomethyl)cyclohexanol enhances its solubility and bioavailability, making it particularly suitable for pharmaceutical applications.[1] The cis-configuration of the aminomethyl and hydroxyl groups on the cyclohexane ring, which preferentially adopts a stable chair conformation, dictates its three-dimensional structure and, consequently, its reactivity and biological interactions.[1]

PropertyValueSource
Chemical Formula C₇H₁₆ClNO[1][2][3][4]
Molecular Weight 165.66 g/mol [1][2][3]
CAS Number 1236132-25-4[2][3][4][5]
IUPAC Name (1s,4s)-4-(aminomethyl)cyclohexan-1-ol hydrochloride[2]
Appearance White to off-white solid (expected)General knowledge
Purity Typically ≥95-97%[2][3]
Storage 2-8°C under an inert atmosphere[1]

Synthesis and Stereochemical Control

The synthesis of this compound typically involves the stereoselective reduction of a suitable precursor, followed by salt formation. A common strategy is the reduction of cis-4-(nitromethyl)cyclohexanol.[1]

Representative Synthetic Pathway:

Synthesis of this compound cis-4-(Nitromethyl)cyclohexanol cis-4-(Nitromethyl)cyclohexanol cis-4-(Aminomethyl)cyclohexanol cis-4-(Aminomethyl)cyclohexanol cis-4-(Nitromethyl)cyclohexanol->cis-4-(Aminomethyl)cyclohexanol Reduction (e.g., H₂, Pd/C) cis-4-(Aminomethyl)cyclohexanol\nhydrochloride cis-4-(Aminomethyl)cyclohexanol hydrochloride cis-4-(Aminomethyl)cyclohexanol->cis-4-(Aminomethyl)cyclohexanol\nhydrochloride HCl Analytical_Workflow cluster_0 Synthesis Output cluster_1 Purification cluster_2 Characterization cluster_3 Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Recrystallization->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Recrystallization->IR_Spectroscopy Chromatography Chromatography (HPLC, GC-MS) Recrystallization->Chromatography Pure_cis_Isomer Pure cis-4-(Aminomethyl)cyclohexanol hydrochloride NMR_Spectroscopy->Pure_cis_Isomer IR_Spectroscopy->Pure_cis_Isomer Chromatography->Pure_cis_Isomer

References

Molecular structure of cis-4-(Aminomethyl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Executive Summary

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of this compound (CAS No: 1236132-25-4). This bifunctional cycloaliphatic compound is a critical building block in medicinal chemistry, notably as a key intermediate and reference standard in the synthesis of pharmaceuticals such as mucolytic agents.[1] The guide delves into the nuanced stereochemistry of the molecule, presenting a framework for its definitive structural elucidation using modern analytical techniques. Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are detailed, providing researchers, scientists, and drug development professionals with the practical insights required for robust quality control and characterization. The causality behind experimental choices is emphasized, ensuring a deep understanding of not just the 'how,' but the 'why.'

Introduction: A Versatile Synthetic Intermediate

This compound is a cyclohexanol derivative featuring a hydroxyl group and an aminomethyl group in a 1,4-cis configuration.[2] Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol .[2][3] The presence of both a primary amine and a primary alcohol on a conformationally restricted cyclohexane scaffold makes it a highly valuable and versatile intermediate for the synthesis of more complex molecules.[1]

In the pharmaceutical industry, control of stereochemistry is paramount, as different stereoisomers of a drug molecule can have vastly different pharmacological and toxicological profiles. The cis-configuration of this molecule imposes specific spatial constraints on its functional groups, which directly influences its reactivity and its ability to interact with biological targets like enzymes or receptors.[1][2] It is a known intermediate and impurity in the synthesis of ambroxol, a widely used mucolytic agent, making its unambiguous identification and purity assessment a critical aspect of quality assurance in drug manufacturing.[1] This guide provides the technical foundation for achieving that goal.

Molecular Geometry: The Chair Conformation and Stereochemistry

The structural rigidity of the cyclohexane ring is a defining feature of this compound. The ring predominantly adopts a stable chair conformation to minimize torsional and steric strain. In the cis-isomer, both the hydroxyl and aminomethyl substituents are on the same face of the ring. This forces one substituent into an axial position and the other into an equatorial position. The equilibrium between the two possible chair conformations (one with an axial -OH and equatorial -CH₂NH₃⁺, and the other with an equatorial -OH and axial -CH₂NH₃⁺) is a key determinant of the molecule's reactivity and spectroscopic properties.

cluster_0 Chair Conformation A (Axial OH) cluster_1 Chair Conformation B (Equatorial OH) C1 C2 C1->C2 C4 C1->C4 OH_a C1->OH_a OH (axial) C3 C2->C3 C3->C4 C5 C4->C5 CH2NH3_e C4->CH2NH3_e   H₃N⁺CH₂ (equatorial) C6 C5->C6 C6->C1 C1_b C2_b C1_b->C2_b C4_b C1_b->C4_b OH_e C1_b->OH_e OH (equatorial) C3_b C2_b->C3_b C3_b->C4_b C5_b C4_b->C5_b CH2NH3_a C4_b->CH2NH3_a H₃N⁺CH₂ (axial) C6_b C5_b->C6_b C6_b->C1_b Equil

Caption: Equilibrium between the two chair conformations of cis-4-(Aminomethyl)cyclohexanol.

Representative Synthesis and Purification Workflow

The synthesis of this compound can be achieved through various reductive pathways. A common and effective strategy involves the reduction of a suitable precursor, such as a cis-4-cyanocyclohexanol or cis-4-(nitromethyl)cyclohexanol derivative, followed by salt formation. The following protocol is representative of a catalytic hydrogenation approach, adapted from established methods for similar structures.[1]

G start Start with Precursor (e.g., cis-4-cyanocyclohexanol) dissolve Dissolve in Solvent (e.g., Methanol/Water with NH₃) start->dissolve add_catalyst Add Catalyst (e.g., Raney Nickel) dissolve->add_catalyst hydrogenate Hydrogenation (Room Temp, H₂ Pressure) add_catalyst->hydrogenate filter Filter Catalyst hydrogenate->filter concentrate Concentrate Filtrate (Remove Solvent) filter->concentrate acidify Acidification (Add HCl in Dioxane/Isopropanol) concentrate->acidify precipitate Induce Precipitation/Crystallization (Cooling/Stirring) acidify->precipitate isolate Isolate Product (Vacuum Filtration) precipitate->isolate dry Dry Product (Vacuum Oven) isolate->dry end_node Final Product: cis-4-(Aminomethyl)cyclohexanol Hydrochloride dry->end_node

Caption: General workflow for the synthesis of cis-4-(Aminomethyl)cyclohexanol HCl.

Detailed Synthesis Protocol (Representative)
  • Reaction Setup : To a solution of the starting precursor (e.g., trans-4-cyanocyclohexane-1-carboxylic acid) in a suitable solvent like aqueous methanol, add ammonia water to create an alkaline environment.

  • Catalyst Addition : Add a catalytic amount of Raney nickel to the solution under an inert atmosphere.

  • Hydrogenation : Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Workup : Carefully filter the catalyst from the reaction mixture. Remove the solvent from the filtrate by distillation under reduced pressure.

  • Hydrolysis & Salt Formation : If starting from an ester, hydrolyze the residue with dilute hydrochloric acid. For the amine, dissolve the residue in a suitable solvent like isopropanol and add a solution of hydrochloric acid (e.g., 4M in dioxane).

  • Isolation : The hydrochloride salt will precipitate. Isolate the solid product by suction filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum. Recrystallization from a solvent like isopropanol can be performed for further purification.[1]

Structural Elucidation and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of cyclohexanol derivatives. The chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of the ring protons provide definitive proof of the cis configuration.

Causality : In a chair conformation, the J-value between two adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (2-5 Hz). By analyzing the multiplicity of the signals for the protons at C1 (bearing the -OH group) and C4 (bearing the -CH₂NH₃⁺ group), one can deduce the axial or equatorial orientation of these substituents and confirm the cis relationship. For the cis isomer, one of these protons will be axial and the other equatorial, leading to a complex multiplet with smaller coupling constants compared to the large triplet of triplets (two J_ax-ax and one J_ax-eq) expected for the C1 and C4 protons in the trans isomer (where both substituents are equatorial).[4]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key Features
-CH-OH (C1) ~3.9 - 4.1~68 - 72Multiplet. Chemical shift and multiplicity are highly sensitive to axial/equatorial position.
-CH-CH₂- (C4) ~1.8 - 2.0~35 - 40Multiplet, serves as the attachment point for the aminomethyl group.
-CH₂-NH₃⁺ ~2.9 - 3.1~45 - 50Typically a doublet, coupled to the C4 proton. Shifted downfield due to the protonated amine.
Cyclohexane Ring Protons (-CH₂-) ~1.4 - 1.9~28 - 35Complex, overlapping multiplets from the remaining 8 protons on the ring.

*Note: These are estimated values based on data for the closely related compound cis-4-aminocyclohexanol hydrochloride in D₂O and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolution : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean NMR tube.[4]

  • Acquisition : Acquire spectra on a high-field NMR spectrometer (≥400 MHz) at a constant temperature (e.g., 298 K).

  • ¹H NMR Parameters : Use a standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters : Use a proton-decoupled single-pulse experiment with ≥1024 scans and a relaxation delay of 2-5 seconds to account for the low natural abundance of ¹³C.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Causality : The hydrochloride salt of a primary amine (-NH₃⁺) exhibits characteristic N-H stretching and bending vibrations. The hydroxyl group (-OH) shows a strong, broad O-H stretching band. The C-O and C-N bonds also have characteristic stretches in the fingerprint region.

Functional Group Expected Absorption Band (cm⁻¹) *Vibration Mode
O-H (Alcohol) 3400 - 3200 (Broad)Stretching
N-H (Ammonium) 3200 - 2800 (Broad, multiple bands)Stretching
C-H (Aliphatic) 2950 - 2850Stretching
N-H (Ammonium) ~1600 & ~1500Asymmetric & Symmetric Bending
C-O (Alcohol) 1100 - 1000Stretching

*Note: These are general ranges. The broadness of the O-H and N-H bands is due to hydrogen bonding in the solid state.[6]

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation : Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding : Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis : Record the spectrum in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging at least 16 scans against a background spectrum of a pure KBr pellet.[6]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight and to assess purity, often in conjunction with a separation technique like HPLC (LC-MS).

Causality : Under electrospray ionization (ESI) in positive mode, the molecule is expected to be detected as its molecular ion [M+H]⁺ (for the free base) or as the cation [M]⁺ (as it is already a salt). The molecular weight of the free base is 145.23 g/mol , so the expected m/z would be ~146.24. Fragmentation patterns typically involve the loss of small, neutral molecules like water (H₂O) from the cyclohexanol ring or ammonia (NH₃) from the aminomethyl group.

parent Molecular Cation C₇H₁₆NO⁺ m/z = 146.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 128.1 parent:f0->frag1 - H₂O frag2 Loss of NH₃ [M+H-NH₃]⁺ m/z = 129.1 parent:f0->frag2 - NH₃ frag3 Ring Fragmentation Further smaller fragments parent:f0->frag3 Cleavage

Caption: Expected ESI-MS fragmentation pathway for cis-4-(Aminomethyl)cyclohexanol.

Experimental Protocol: HPLC-MS for Purity Analysis
  • Chromatography System : An HPLC system coupled to a mass spectrometer with an ESI source.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate : 1.0 mL/min.

  • MS Detection : Positive ion mode, scanning a mass range of m/z 50-500.

  • Analysis : Monitor for the expected molecular ion and potential impurities, such as the trans-isomer, which may have a slightly different retention time.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for handling, formulation, and storage.

Property Value Reference / Note
CAS Number 1236132-25-4[3]
Molecular Formula C₇H₁₆ClNO[2][3]
Molecular Weight 165.66 g/mol [2][3]
Appearance White to off-white solidExpected based on analogs.[7]
Melting Point ~193-200 °CBased on data for cis-4-aminocyclohexanol HCl.[7]
Solubility Soluble in water, methanolThe hydrochloride salt form enhances solubility in polar solvents.[2]
Storage 2-8°C, under inert gasThe compound may be moisture-sensitive.[7]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a molecular scaffold and synthetic intermediate.

  • Pharmaceutical Synthesis : It is a documented building block for synthesizing active pharmaceutical ingredients (APIs), most notably as a precursor to ambroxol and related compounds.[1]

  • Impurity Reference Standard : In the quality control of APIs like ambroxol, this compound serves as a characterized reference standard to identify and quantify process-related impurities.[1]

  • Medicinal Chemistry Research : The conformationally constrained cyclohexane ring is an attractive scaffold for designing novel therapeutic agents. The cis-1,4-disubstitution pattern allows for the precise spatial positioning of pharmacophoric features to optimize interactions with biological targets such as G-protein coupled receptors (GPCRs) or enzymes.[2]

Conclusion

The molecular structure of this compound is defined by its 1,4-cis stereochemistry on a stable chair-form cyclohexane ring. Its definitive characterization is not reliant on a single analytical technique, but rather on the synergistic application of several methods. NMR spectroscopy stands as the primary tool for confirming stereochemistry through the analysis of proton coupling constants. FTIR provides rapid confirmation of essential functional groups, while LC-MS serves to verify molecular weight and assess purity with high sensitivity. Together, these techniques provide a robust analytical framework for researchers and drug development professionals to ensure the structural integrity and quality of this important chemical intermediate.

References

An In-depth Technical Guide to the Stereochemistry of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of cis-4-(aminomethyl)cyclohexanol hydrochloride, a versatile building block in medicinal chemistry.[1] The discussion delves into the foundational principles of cyclohexane conformational analysis, stereoselective synthetic strategies to obtain the desired cis isomer, and the critical analytical techniques required for unambiguous stereochemical assignment. By integrating mechanistic insights with practical, field-proven methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of substituted cyclohexane derivatives.

Introduction: The Significance of Stereoisomerism

In pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Different stereoisomers of a drug can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[2]

This compound (Figure 1) is a 1,4-disubstituted cyclohexane derivative that serves as a key synthetic intermediate.[1] Its rigid cyclic structure gives rise to two distinct diastereomers: cis and trans. The biological activity and physical properties of molecules derived from this scaffold are intrinsically linked to the relative orientation of the aminomethyl and hydroxyl functional groups.[1] Therefore, the ability to selectively synthesize and definitively characterize the cis isomer is a critical requirement for its application in drug discovery and development.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Foundational Stereochemistry: Conformational Analysis

To understand the stereochemistry of cis-4-(aminomethyl)cyclohexanol, one must first grasp the conformational dynamics of the cyclohexane ring. The lowest energy conformation of cyclohexane is the "chair" form, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[3]

For a 1,4-disubstituted cyclohexane, the cis and trans isomers have different conformational possibilities:

  • cis-isomer: One substituent is in an axial position, and the other is equatorial (a,e). Through a process called ring-flipping, this conformation interconverts with an energetically equivalent form where the substituents have switched positions (e,a).[4]

  • trans-isomer: Both substituents are either axial (diaxial, a,a) or equatorial (diequatorial, e,e). The diequatorial conformation is significantly more stable and therefore predominates, as it avoids unfavorable 1,3-diaxial steric interactions.[5]

In cis-4-(aminomethyl)cyclohexanol, the molecule exists as a rapid equilibrium between two chair conformers. The conformer that places the sterically bulkier aminomethyl group in the more stable equatorial position is generally favored.[6]

Diagram 1. Chair conformations of cis and trans isomers.

Stereoselective Synthetic Strategies

Achieving a high yield of the cis isomer requires careful selection of the synthetic route and reaction conditions. A prevalent and effective method is the catalytic hydrogenation of an aromatic precursor, such as 4-hydroxybenzylamine or a related derivative.

The stereochemical outcome of aromatic ring hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.[7] While many catalysts produce a mixture of cis and trans isomers, certain systems show a marked preference for cis selectivity.

Causality of cis-Selectivity: The mechanism involves the adsorption of one face of the aromatic ring onto the surface of the heterogeneous catalyst. The subsequent addition of hydrogen atoms occurs from the metal surface, leading to a syn-addition, which results in the formation of the cis isomer.[7] Rhodium-based catalysts, in particular, are well-documented for their high cis selectivity in the hydrogenation of substituted aromatic rings.[8][9]

Synthetic_Workflow Start Aromatic Precursor (e.g., 4-Hydroxybenzylamine) Reaction Catalytic Hydrogenation Start->Reaction Product_Mix Mixture of Stereoisomers (cis and trans) Reaction->Product_Mix Conditions H₂ (High Pressure) Rh/Al₂O₃ or Rh/C Catalyst Polar Solvent (e.g., AcOH, EtOH) Conditions->Reaction Purification Purification (e.g., Recrystallization) Product_Mix->Purification Final_Product cis-4-(Aminomethyl)cyclohexanol Hydrochloride Purification->Final_Product

Diagram 2. General synthetic workflow for cis-isomer.

Protocol: Rhodium-Catalyzed Hydrogenation

This protocol describes a representative laboratory-scale synthesis.

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with the aromatic precursor (e.g., 4-hydroxybenzylamine) and a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: The catalyst, typically 5% Rhodium on alumina (Rh/Al₂O₃) or Rhodium on carbon (Rh/C), is added under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 1-5 mol%.

  • Reaction Execution: The vessel is sealed, purged with hydrogen gas, and then pressurized to the target pressure (typically 50-100 atm). The reaction is stirred vigorously at an elevated temperature (e.g., 50-100 °C) until hydrogen uptake ceases, indicating reaction completion.[7]

  • Work-up: After cooling and venting, the catalyst is removed by filtration through a pad of celite.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, is often purified by recrystallization. The different solubilities of the hydrochloride salts of the cis and trans isomers can be exploited to isolate the desired cis product in high purity.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in dioxane) to precipitate the final hydrochloride salt.[10]

Analytical Characterization and Confirmation

Unambiguous confirmation of the cis stereochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[5][11] Chromatographic methods can also be employed for separation and quantification.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing cis and trans isomers lies in the analysis of proton (¹H) NMR spectra, specifically the chemical shifts and, most importantly, the proton-proton coupling constants (J-values).[14][15]

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus curve.[16]

  • Axial-Axial (a,a) Coupling: Dihedral angle of ~180°. This results in a large coupling constant, typically in the range of 10-13 Hz.[15]

  • Axial-Equatorial (a,e) & Equatorial-Equatorial (e,e) Coupling: Dihedral angles of ~60°. These result in small coupling constants, typically 2-5 Hz.[15][17]

Applying the Principle:

  • In the trans isomer , the favored diequatorial conformation places the protons at C1 (attached to OH) and C4 (attached to the CH₂NH₂ group) in axial positions. Therefore, the ¹H NMR signal for the H1 proton will appear as a multiplet with at least one large axial-axial coupling constant (~10-13 Hz).[15]

  • In the cis isomer , the H1 proton will be either axial or equatorial. In either case, it will not have two adjacent axial protons. Its couplings will be of the axial-equatorial and equatorial-equatorial type, resulting in a multiplet characterized by small coupling constants (2-5 Hz). This often manifests as a broader, less resolved signal compared to the corresponding signal in the trans isomer.[15]

Data Summary:

Spectroscopic Featurecis-Isomer (a,e)trans-Isomer (e,e)Rationale for Distinction
H1 Proton Signal Multiplet (often broad)Multiplet (often a triplet of triplets)The H1 proton in the trans isomer is axial and exhibits large axial-axial couplings.
H1 Coupling Constants Small (³Jae, ³Jee ≈ 2-5 Hz)Large (³Jaa ≈ 10-13 Hz)The dihedral angle dependence of J-coupling provides definitive stereochemical proof.[15][16]
Ring Proton Region More compact chemical shift rangeWider range of chemical shiftsThe rigid diequatorial conformation of the trans isomer leads to greater differentiation between axial and equatorial protons.[15]

¹³C NMR can also be used, as the chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents, though ¹H NMR coupling constants provide the most direct and unambiguous evidence.[15]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating diastereomers like the cis and trans isomers of 4-(aminomethyl)cyclohexanol.[18]

  • Methodology: Separation is achieved based on the different partitioning behavior of the isomers between a stationary phase (e.g., silica, C18) and a mobile phase.

  • Application: These techniques are invaluable for assessing the purity of the synthesized material and determining the cis/trans ratio. While NMR confirms the identity, chromatography quantifies the isomeric purity.

Analytical_Workflow Sample Synthesized Product (cis/trans mixture) NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR HPLC_GC HPLC / GC Analysis Sample->HPLC_GC Analysis_NMR Analyze Coupling Constants (J-values) & Chemical Shifts NMR->Analysis_NMR Analysis_Chroma Determine Peak Area Ratio (cis vs. trans) HPLC_GC->Analysis_Chroma Result_ID Unambiguous Stereochemical Assignment (cis vs. trans) Analysis_NMR->Result_ID Result_Purity Quantitative Isomeric Purity (e.g., 99% cis) Analysis_Chroma->Result_Purity

References

cis-4-(Aminomethyl)cyclohexanol hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Elucidating the Mechanism of Action of Cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for this compound. Drawing from established principles of pharmacology and the well-documented activity of its structural analogs, this document elucidates its primary role as an antifibrinolytic agent. We will deconstruct its molecular interactions with the fibrinolytic system, detail robust experimental protocols for validating its activity, and present a framework for data interpretation. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound and its derivatives.

Section 1: Molecular Profile and Structural Rationale

This compound is a synthetic small molecule featuring a cyclohexane ring with an aminomethyl and a hydroxyl group in a cis-stereochemical configuration[1]. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for biological assays[1].

Its structure is of significant interest due to its strong resemblance to tranexamic acid , a well-established antifibrinolytic drug[2][3]. Both molecules share the 4-(aminomethyl)cyclohexane core. The key distinctions are the substituent at the 1-position (hydroxyl group vs. carboxylic acid) and the stereochemistry (cis vs. trans for tranexamic acid). This structural similarity strongly suggests that this compound functions as a lysine analog , a hypothesis that forms the cornerstone of its primary mechanism of action[3][4]. The aminomethyl group provides a positive charge, crucial for interacting with negatively charged binding sites on its biological target[1].

Section 2: Primary Mechanism of Action: Inhibition of Fibrinolysis

The overwhelming body of evidence for structurally related lysine analogs points to a primary mechanism centered on the inhibition of the fibrinolytic system[2][4][5]. Fibrinolysis is the enzymatic process of breaking down fibrin clots, primarily mediated by the serine protease, plasmin[2].

The Molecular Target: Plasminogen and its Lysine Binding Sites

The key molecular target for this compound is plasminogen , the inactive zymogen precursor of plasmin[3]. Plasminogen contains several specific regions known as lysine-binding sites (LBS) [6][7][8]. These sites are critical for the function of the fibrinolytic system; they mediate the binding of plasminogen and plasmin to fibrin within a clot[9][10]. This binding is essential for two reasons:

  • It localizes the fibrinolytic activity to the site of the clot.

  • It induces a conformational change in plasminogen, making it a more efficient substrate for activation by tissue plasminogen activator (t-PA)[2][11].

Competitive Inhibition at Lysine-Binding Sites

This compound acts as a competitive inhibitor by mimicking the amino acid lysine[3][4]. It binds with high affinity to the lysine-binding sites on both plasminogen and plasmin[2][3]. By occupying these sites, the compound effectively prevents plasminogen and plasmin from binding to the surface of the fibrin clot[2][5].

This competitive blockade has a dual inhibitory effect:

  • Inhibition of Plasminogen Activation: By preventing plasminogen from binding to fibrin, it curtails the localized, fibrin-enhanced activation of plasminogen to plasmin by t-PA[2].

  • Inhibition of Fibrin Degradation: It prevents active plasmin from binding to its substrate, fibrin, thereby directly inhibiting the degradation of the clot matrix[3].

The ultimate pharmacological consequence is the stabilization of the fibrin clot, leading to reduced bleeding or hemostasis.

G cluster_pathway The Fibrinolytic Pathway cluster_inhibition Site of Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasminogen->Fibrin Binds via LBS Blocked_Plasminogen Plasminogen (LBS Blocked) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA t-PA tPA->Plasminogen Compound cis-4-(Aminomethyl)cyclohexanol HCl Compound->Plasminogen Competitively Binds to Lysine Binding Sites (LBS) Blocked_Plasminogen->Fibrin Binding Prevented

Figure 1: The antifibrinolytic mechanism of this compound. The compound competitively blocks the lysine-binding sites (LBS) on plasminogen, preventing its interaction with the fibrin clot and subsequent fibrinolysis.

Section 3: Experimental Framework for Mechanistic Validation

To empirically validate the proposed mechanism, a combination of in vitro and in vivo assays is essential. The following protocols are designed to be robust and self-validating.

In Vitro Confirmation: Turbidimetric Fibrin Clot Lysis Assay

Causality & Rationale: This assay directly measures the entire process of clot formation and subsequent lysis in a controlled plasma environment[12][13]. By introducing a fibrinolytic stimulus (t-PA) and observing the effect of our test compound, we can directly quantify its antifibrinolytic potential. The turbidity (measured as optical density) of the plasma is proportional to the amount of fibrin polymer formed[12][13].

Protocol:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in Tris-buffered saline (TBS, pH 7.4). Create a serial dilution series (e.g., 1000 µM to 1 µM).

    • Positive Control: Prepare an identical dilution series of tranexamic acid.

    • Plasma: Use pooled, citrated normal human plasma. Centrifuge to ensure it is platelet-poor.

    • Coagulation Initiator: Prepare a solution of human α-thrombin (target final concentration: 0.5 U/mL) and CaCl₂ (target final concentration: 10 mM) in TBS[12][14].

    • Fibrinolysis Initiator: Prepare a solution of recombinant human t-PA (target final concentration: ~100-120 ng/mL, to be optimized) in TBS[13].

  • Assay Procedure (96-well plate format):

    • Pre-warm a spectrophotometer plate reader to 37°C.

    • In each well, add in the following order:

      • 50 µL Platelet-Poor Plasma.

      • 10 µL of test compound dilution, positive control, or TBS (for vehicle control).

    • Incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 40 µL of a combined Thrombin/CaCl₂/t-PA solution to each well.

    • Immediately begin reading the absorbance at 405 nm every 60 seconds for at least 120 minutes.

  • Data Analysis & Self-Validation:

    • Plot absorbance vs. time to generate clot lysis curves.

    • The primary endpoint is the Clot Lysis Time , often defined as the time from the peak absorbance to 50% lysis[13].

    • A successful experiment will show that the vehicle control lyses within the assay window, while this compound and tranexamic acid produce a concentration-dependent prolongation of the clot lysis time.

    • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit fibrinolysis by 50%.

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis Reagents Prepare Reagents: - Plasma (PPP) - Test Compound Series - Controls (Vehicle, TXA) - Thrombin/CaCl₂/t-PA Mix Plate Add Plasma & Compound/Control to 96-well Plate Reagents->Plate Initiate Initiate Reaction with Thrombin/CaCl₂/t-PA Plate->Initiate Read Read Absorbance (405nm) Every 60s for 120 min Initiate->Read Plot Plot Absorbance vs. Time (Generate Lysis Curves) Read->Plot Calculate Calculate: - Time to 50% Lysis - IC₅₀ Value Plot->Calculate

Figure 2: Experimental workflow for the in vitro turbidimetric fibrin clot lysis assay.

In Vivo Efficacy: Murine Tail Bleeding Model

Causality & Rationale: While in vitro assays confirm molecular mechanism, an in vivo model is crucial to demonstrate physiological efficacy, accounting for pharmacokinetics and the complex interplay of the entire hemostatic system[15]. The tail transection model is a standardized and widely used method to assess hemostatic function in rodents[15][16].

Protocol:

  • Animal Handling:

    • Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Anesthetize mice (e.g., via isoflurane inhalation or injectable ketamine/xylazine).

  • Compound Administration:

    • Administer this compound via intravenous (tail vein) or intraperitoneal injection at various doses (e.g., 10, 30, 100 mg/kg).

    • Include a vehicle control group (e.g., saline) and a positive control group (tranexamic acid).

    • Allow for a 15-30 minute absorption period post-administration.

  • Bleeding Induction and Measurement:

    • Pre-warm saline (0.9% NaCl) in a beaker to 37°C.

    • Using a sharp scalpel, transect the distal 3 mm of the mouse's tail.

    • Immediately immerse the transected tail into the pre-warmed saline.

    • Start a timer and measure the bleeding time : the time until bleeding has completely stopped for at least 30 seconds[15].

    • Alternatively, or in addition, measure total blood loss by quantifying the amount of hemoglobin in the saline spectrophotometrically (by measuring absorbance at 575 nm of the collected saline)[15].

  • Data Analysis & Self-Validation:

    • Compare the bleeding time and/or total blood loss between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • A successful outcome will demonstrate a statistically significant, dose-dependent reduction in bleeding time and/or blood loss in the groups treated with this compound.

Section 4: Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Summary of Mechanistic Validation Data

Assay TypeParameter MeasuredVehicle Controlcis-4-(Aminomethyl)cyclohexanol HClTranexamic Acid (Positive Control)
In Vitro FibrinolysisIC₅₀ (µM)N/A[Insert experimental value][Insert experimental value]
In Vivo Bleeding ModelBleeding Time (seconds)[Insert mean ± SEM][Insert mean ± SEM][Insert mean ± SEM]
In Vivo Bleeding ModelBlood Loss (µL)[Insert mean ± SEM][Insert mean ± SEM][Insert mean ± SEM]

Conclusion

The mechanism of action of this compound is firmly rooted in its function as a lysine analog that competitively inhibits fibrinolysis. By binding to the lysine-binding sites of plasminogen and plasmin, it prevents the degradation of the fibrin clot matrix, thereby exerting a potent antifibrinolytic and hemostatic effect. This mechanism is directly analogous to that of the clinically utilized drug, tranexamic acid. The experimental protocols detailed in this guide provide a robust framework for researchers to validate this mechanism, quantify the compound's potency, and confirm its physiological efficacy, paving the way for further drug development and application.

References

A Guide to the Research Applications of cis-4-(Aminomethyl)cyclohexanol Hydrochloride: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional cycloaliphatic compound featuring both a primary amine and a hydroxyl group in a fixed cis-stereochemical orientation. This constrained conformation and the presence of two reactive functional groups make it a highly valuable and versatile building block in medicinal chemistry and materials science. Its rigid cyclohexane core allows for the precise spatial positioning of substituents, a critical feature in designing molecules with high specificity for biological targets. This technical guide explores the core applications of this compound, providing insights into its role in the synthesis of therapeutic agents, its use as a monomer in polymer chemistry, and detailed protocols for its application.

Introduction: Structural and Chemical Properties

This compound (CAS No. 1236132-25-4) is a derivative of cyclohexanol with an aminomethyl group at the 4-position.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media. The defining feature of this molecule is the cis relationship between the hydroxyl and aminomethyl groups, meaning they reside on the same face of the cyclohexane ring. In its most stable chair conformation, one substituent typically occupies an axial position while the other is equatorial, minimizing steric strain.[2] This fixed spatial arrangement is crucial for its utility as a scaffold in drug design.

The molecule possesses two key functional groups available for synthetic modification:

  • A primary amine (-NH2): Nucleophilic and basic, it readily participates in reactions such as amidation, alkylation, and reductive amination.

  • A primary alcohol (-OH): Can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

This bifunctionality allows for stepwise or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
IUPAC Name (1s,4s)-4-(aminomethyl)cyclohexan-1-ol hydrochloride[3]
Appearance Solid
Melting Point 193-200 °C
Storage 2-8°C, moisture-sensitive[1]

Core Applications in Medicinal Chemistry

The rigid cyclohexane scaffold of cis-4-(Aminomethyl)cyclohexanol is an excellent starting point for creating conformationally restricted analogs of biologically active molecules. This rigidity reduces the entropic penalty upon binding to a target receptor or enzyme, potentially leading to higher affinity and selectivity.

Scaffold for Antifibrinolytic Agents and Analogs

A prominent application of related structures is in the field of antifibrinolytic drugs, which inhibit the breakdown of blood clots. The trans-isomer of the related aminomethylcyclohexane carboxylic acid, known as Tranexamic Acid (TXA), is a clinically significant drug used to treat or prevent excessive blood loss.[4] TXA functions as a lysine analog, blocking the lysine-binding sites on plasminogen and preventing its conversion to plasmin, the primary enzyme responsible for fibrinolysis.[4][5]

The cis-4-(aminomethyl)cyclohexanol scaffold can be used to synthesize novel analogs of TXA. Researchers can explore how modifying the carboxylic acid group of TXA to a hydroxyl group, and altering the stereochemistry from trans to cis, impacts binding affinity and pharmacokinetic properties. Such derivatives could lead to new modulators of the fibrinolytic system with potentially different efficacy, side-effect profiles, or routes of administration.[6][7]

Intermediate in the Synthesis of CNS-Active Agents

The compound serves as a key intermediate for pharmaceuticals targeting the central nervous system (CNS).[8] Its structure is valuable for creating analogs of neurotransmitters or designing molecules that can effectively cross the blood-brain barrier. Applications include the development of compounds with potential analgesic and anticonvulsant properties.[8] The ability to modify the amine and hydroxyl groups allows for the fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which are critical for CNS penetration and target engagement.[8]

Building Block for Kinase Inhibitors and GPCR Modulators

The bifunctional nature of cis-4-(aminomethyl)cyclohexanol makes it an ideal building block for creating diverse chemical libraries for high-throughput screening. In the synthesis of kinase inhibitors or G-protein coupled receptor (GPCR) modulators, the cyclohexane core can serve as a central scaffold from which vectors can be projected into different binding pockets.[9] For example, the amine can be functionalized to interact with a hinge region of a kinase, while the hydroxyl group can be modified to form hydrogen bonds in another part of the active site.

G start cis-4-(Aminomethyl) cyclohexanol HCl amine_mod Amine Functionalization (e.g., Acylation, Sulfonylation) start->amine_mod Step 1a hydroxyl_mod Hydroxyl Functionalization (e.g., Etherification, Esterification) start->hydroxyl_mod Step 1b (Orthogonal Protection) amine_mod->hydroxyl_mod Step 2 library Diverse Chemical Library hydroxyl_mod->library screening High-Throughput Screening (Kinase, GPCR assays) library->screening hit Hit Identification & Optimization screening->hit

Caption: Synthetic strategy for library generation.

Applications in Materials Science

The utility of this compound extends beyond pharmaceuticals into the realm of polymer chemistry. The presence of both an amine and a hydroxyl group allows it to act as a bifunctional monomer.

Incorporating the rigid and non-planar cyclohexane ring into a polymer backbone can significantly alter the material's properties compared to purely aliphatic or aromatic polymers. Key advantages include:

  • Improved Thermal Stability: The rigid ring structure can increase the glass transition temperature (Tg) of polymers like polyamides and polyesters.

  • Modified Crystallinity: The non-planar structure can disrupt chain packing, reducing crystallinity and potentially increasing transparency and solubility.[2]

  • Enhanced Mechanical Properties: The robust cycloaliphatic core can contribute to higher tensile strength and modulus.

The cis stereochemistry ensures a specific kink in the polymer chain, offering a distinct architectural element compared to its trans counterpart.

G monomer cis-4-(Aminomethyl) cyclohexanol H₂N-CH₂- -OH comonomer Diacyl Chloride Cl-C=O- -C=O-Cl monomer:nh2->comonomer:cl1 Amide bond monomer:oh->comonomer:cl2 Ester bond (in subsequent step) polymer Polyamide-ester chain -[-NH-CH₂-(C₆H₁₀)-O-C(=O)-R-C(=O)-]-n comonomer->polymer

Caption: Formation of a polyamide-ester.

Experimental Protocols & Methodologies

General Synthesis Route

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as a nitromethyl or cyano derivative of cyclohexanol, followed by salt formation.[1] An alternative and highly stereoselective approach involves a one-pot enzymatic cascade starting from 1,4-cyclohexanedione.[9]

This protocol describes a standard procedure for acylating the primary amine, a common first step in building more complex molecules.

Objective: To synthesize N-((1s,4s)-4-hydroxycyclohexyl)methyl)acetamide.

Materials:

  • This compound

  • Triethylamine (TEA) or another non-nucleophilic base

  • Acetyl chloride or Acetic anhydride

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the flask in an ice bath (0 °C). Add 2.5 equivalents of triethylamine dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add 1.1 equivalents of acetyl chloride (dissolved in 5 mL of DCM) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 15 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acylated product.

Causality: The use of a base (TEA) is critical to deprotonate the ammonium salt, making the nitrogen nucleophilic and reactive towards the electrophilic acetyl chloride.[10] Conducting the initial addition at 0 °C helps control the exothermic reaction. The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted reagents.

Future Outlook and Emerging Research

The potential of this compound is far from exhausted. Future research is likely to focus on several key areas:

  • Asymmetric Synthesis: Developing more efficient and scalable stereoselective syntheses will make this building block more accessible for large-scale drug development.[9]

  • Bioisosteric Replacement: Its use as a rigid scaffold to replace more flexible aliphatic chains or conformationally dynamic rings in existing drugs could lead to second-generation therapeutics with improved ADME/Tox profiles.[11]

  • Functional Materials: Exploration of its use in creating novel functional polymers, such as hydrogels or responsive materials, where the amine and hydroxyl groups can be further functionalized post-polymerization.

Conclusion

This compound is a powerful and versatile chemical building block with significant applications in both medicinal chemistry and materials science.[1][12][13] Its fixed stereochemistry and bifunctional nature provide a robust platform for the rational design of complex molecules with precisely controlled three-dimensional structures. From developing novel CNS agents and antifibrinolytic drug analogs to creating high-performance polymers, this compound offers a wealth of opportunities for innovation. As synthetic methodologies advance, its role in the development of next-generation therapeutics and advanced materials is set to expand.

References

An In-Depth Technical Guide to the Solubility of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative that serves as a versatile building block and reference standard in medicinal chemistry.[1] Its molecular structure, featuring a cyclohexane ring with both a hydroxyl and an aminomethyl group in the cis configuration, makes it a key intermediate in the synthesis of various biologically active compounds, including mucolytic and potential antihypertensive agents.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount. Solubility is a critical determinant of a drug candidate's bioavailability, dictates formulation strategies, and influences the design of synthetic and purification processes.[4]

This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines authoritative experimental protocols for its determination, and discusses the key factors that govern its behavior in solution.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before exploring its solubility. These characteristics, summarized in the table below, influence its interactions with various solvents.

PropertyValueSource
Chemical Name This compound[5]
Synonyms cis-4-Hydroxycyclohexylamine hydrochloride
CAS Number 1236132-25-4[5][6][7]
Molecular Formula C₇H₁₆ClNO[1][6]
Molecular Weight 165.66 g/mol [1][6]
Appearance Off-White to Beige Solid[2]
Melting Point 193-200 °C[2]
Purity ≥95-97%[5][6]

Solubility Profile

The solubility of a compound is not a single value but a profile that depends on the solvent, temperature, and pH. As an amine hydrochloride salt, this compound's solubility is significantly influenced by its ionic nature.[8]

Qualitative Solubility

Published data provides a qualitative assessment of the compound's solubility in common laboratory solvents.

SolventSolubilitySource
DMSO Slightly Soluble[2]
Methanol Slightly Soluble[2]

The presence of the hydrochloride salt enhances the molecule's polarity, favoring dissolution in polar solvents.[8][9] The primary amine and hydroxyl groups can participate in hydrogen bonding, while the hydrochloride moiety allows for strong ion-dipole interactions with polar solvent molecules like water.[8][10] Conversely, its solubility in nonpolar solvents is expected to be low.

Factors Influencing Solubility

Several key parameters can significantly alter the solubility of this compound. A comprehensive understanding of these factors is crucial for experimental design and formulation development.

  • pH: The pH of the aqueous medium is a critical factor.[8][11] As the hydrochloride salt of a primary amine, the compound is expected to be highly soluble in acidic to neutral aqueous solutions where the amine group remains protonated (R-NH₃⁺). In basic conditions, the amine will be deprotonated to its free base form (R-NH₂), which is generally less polar and thus less soluble in water. This pH-dependent behavior is a hallmark of amine salts.[9]

  • Temperature: For most solid solutes, including this compound, solubility increases with temperature.[8][11] This endothermic dissolution process means that more energy (in the form of heat) is required to overcome the crystal lattice energy and solvate the ions.[11] This property can be leveraged during recrystallization for purification.

  • Stereochemistry: The cis configuration of the functional groups may lead to intramolecular interactions or steric effects that differentiate its solubility from its trans isomer.[1] Steric strain in the cis isomer can sometimes reduce packing efficiency in the crystal lattice, which could potentially affect solubility compared to the more stable trans form.[1]

The relationship between these key factors and the resulting solubility is a fundamental concept in pre-formulation studies.

G cluster_factors Influencing Factors cluster_properties Molecular & Crystal Properties pH Solution pH Ionization Degree of Ionization (R-NH₃⁺ vs R-NH₂) pH->Ionization Temp Temperature Lattice Crystal Lattice Energy Temp->Lattice Helps Overcome Stereo Stereochemistry (cis) Stereo->Lattice Affects Packing Interactions Solute-Solvent Interactions Ionization->Interactions Determines Solubility Equilibrium Solubility Lattice->Solubility Inversely Affects Interactions->Solubility Directly Affects G start Start prep 1. Add excess solid to vials start->prep add_solvent 2. Add known volume of solvent prep->add_solvent shake 3. Agitate at constant temperature (24-72h) add_solvent->shake check 4. Sample at intervals (e.g., 24h, 48h) shake->check plateau Concentration plateaued? check->plateau plateau->shake No, continue agitation separate 5. Centrifuge to separate solid plateau->separate Yes filter 6. Filter supernatant (0.22 µm filter) separate->filter analyze 7. Quantify concentration via HPLC filter->analyze result Result: Equilibrium Solubility analyze->result end End result->end

References

An In-Depth Technical Guide to the Spectroscopic Characterization of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a key bifunctional molecule utilized as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its stereochemistry and the spatial relationship between the aminomethyl and hydroxyl groups are critical for its intended biological activity and for the physicochemical properties of the resulting active pharmaceutical ingredients (APIs). A thorough structural elucidation and confirmation of its stereochemistry are therefore paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of this compound. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to ensure the integrity of your analytical data.

Molecular Structure and Stereochemistry

The fundamental challenge in the characterization of 4-(aminomethyl)cyclohexanol lies in confirming the cis stereochemistry. In its most stable chair conformation, the cis isomer will have one substituent in an axial position and the other in an equatorial position. This contrasts with the trans isomer, which can exist in a diequatorial conformation, generally the more thermodynamically stable arrangement. This subtle but critical difference in three-dimensional structure gives rise to distinct spectroscopic signatures, particularly in NMR.

Caption: Chair conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the signals are highly sensitive to the local electronic environment and the spatial orientation of neighboring protons. For cyclohexane derivatives, the coupling constants between adjacent protons are particularly diagnostic of their axial or equatorial positions. This allows for the definitive assignment of the cis stereochemistry.

Experimental Protocol: A Self-Validating System

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean NMR tube. D₂O is often preferred for hydrochloride salts due to its ability to exchange with labile protons (OH and NH₃⁺), which simplifies the spectrum.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumental Parameters (300 MHz or higher):

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (CH-OH)~3.8 - 4.0Multiplet1H
Cyclohexane Ring Protons (axial & equatorial)~1.2 - 2.2Complex Multiplets8H
H-7 (CH₂-NH₃⁺)~2.9 - 3.1Doublet2H
H-4 (CH-CH₂)~1.6 - 1.8Multiplet1H
OH, NH₃⁺Not observed (exchanged with D₂O)--

In-Depth Interpretation

  • H-1 (CH-OH): The proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons.

  • Cyclohexane Ring Protons: The signals for the remaining cyclohexane protons will appear as a series of overlapping multiplets in the upfield region. The complexity arises from the conformational rigidity of the ring and the different chemical environments of the axial and equatorial protons.

  • H-7 (CH₂-NH₃⁺): The methylene protons adjacent to the protonated amino group will be deshielded and appear as a doublet, due to coupling with the H-4 proton.

  • H-4 (CH-CH₂): This methine proton will be coupled to the adjacent ring protons and the H-7 methylene protons, resulting in a complex multiplet.

  • Labile Protons (OH, NH₃⁺): In D₂O, the protons of the hydroxyl and ammonium groups will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of its attached atoms. This technique is particularly useful for confirming the number of unique carbon atoms in the molecule.

Experimental Protocol: A Self-Validating System

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the sample.

    • Dissolve in 0.6-0.7 mL of D₂O or CD₃OD.

  • Instrumental Parameters (75 MHz or higher):

    • Solvent: D₂O

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to overcome the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH-OH)~68 - 72
C4 (CH-CH₂)~35 - 40
C7 (CH₂-NH₃⁺)~45 - 50
C2, C6, C3, C5 (Cyclohexane Ring)~25 - 35

In-Depth Interpretation

  • C1 (CH-OH): The carbon attached to the hydroxyl group will be the most downfield signal in the aliphatic region due to the strong deshielding effect of the oxygen atom.

  • C7 (CH₂-NH₃⁺): The carbon of the aminomethyl group will also be significantly deshielded by the protonated nitrogen atom.

  • C4 (CH-CH₂): The methine carbon at the point of attachment of the aminomethyl group will appear at an intermediate chemical shift.

  • Cyclohexane Ring Carbons: The remaining four carbons of the cyclohexane ring are expected to have similar chemical shifts and may overlap, appearing in the more upfield region of the spectrum. Due to the cis stereochemistry, C2/C6 and C3/C5 may be chemically equivalent, leading to fewer than 7 signals in the spectrum.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The "Why" Behind the Experiment

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: A Self-Validating System

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumental Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans.

Predicted IR Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400 - 3200O-H stretch (alcohol)Broad, Strong
~3200 - 2800N-H stretch (ammonium)Broad, Strong
~2950 - 2850C-H stretch (aliphatic)Strong
~1600 - 1500N-H bend (ammonium)Medium
~1100 - 1000C-O stretch (alcohol)Strong

In-Depth Interpretation

  • O-H and N-H Stretching: The most prominent features in the IR spectrum will be the broad and strong absorption bands in the high-frequency region, corresponding to the O-H stretching of the alcohol and the N-H stretching of the ammonium group. These bands are often broad due to hydrogen bonding.

  • C-H Stretching: Sharp, strong peaks just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclohexane and aminomethyl groups.

  • N-H Bending: A medium intensity band in the 1600-1500 cm⁻¹ region is expected for the N-H bending vibration of the primary ammonium group.

  • C-O Stretching: A strong absorption in the fingerprint region, typically around 1050 cm⁻¹, is indicative of the C-O stretching of the secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The "Why" Behind the Experiment

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique that can detect the protonated molecule.

Experimental Protocol: A Self-Validating System

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumental Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50 - 500.

Predicted MS Data

m/z Assignment
130.12[M+H]⁺ (protonated free base, C₇H₁₆NO⁺)
112.11[M+H - H₂O]⁺

In-Depth Interpretation

  • Molecular Ion: In positive ion ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. Therefore, the most abundant ion observed will be the protonated molecule [M+H]⁺ of the free base, cis-4-(aminomethyl)cyclohexanol (C₇H₁₅NO), which has a calculated exact mass of 130.1283.

  • Fragmentation: A common fragmentation pathway for cyclohexanol derivatives is the loss of a water molecule (18 Da). Therefore, a significant fragment ion at m/z 112.1177 corresponding to [M+H - H₂O]⁺ is expected.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and robust analytical toolkit for the structural characterization of this compound. While IR and MS can confirm the presence of the required functional groups and the correct molecular weight, NMR spectroscopy, particularly ¹H NMR, is indispensable for the unambiguous confirmation of the cis stereochemistry. The protocols and interpretations provided in this guide are designed to ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

Thermodynamic stability of cis vs trans 4-aminocyclohexanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

The Foundational Principle: Conformational Analysis of the Cyclohexane Chair

To comprehend the stability of substituted cyclohexanes, one must first appreciate the conformational dynamics of the parent ring. Cyclohexane eschews a planar structure, which would be fraught with angle strain (120° bond angles instead of the ideal 109.5°) and severe eclipsing strain.[6] Instead, it adopts a puckered, three-dimensional structure known as the chair conformation . This arrangement is the global energy minimum for cyclohexane, as it masterfully eliminates both angle and torsional strain.[7]

In the chair conformation, the twelve hydrogen atoms are distributed into two distinct sets of positions:

  • Axial (a): Six hydrogens point vertically, parallel to the principal axis of the ring, alternating up and down.

  • Equatorial (e): Six hydrogens point outwards from the perimeter of the ring, roughly in the "equator" of the molecule.

A critical dynamic feature of the cyclohexane chair is ring flipping , a rapid interconversion between two equivalent chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[7][8] For unsubstituted cyclohexane, this flip is energetically inconsequential. However, for substituted cyclohexanes like 4-aminocyclohexanol, the two chair conformers are no longer energetically equivalent, and one is strongly preferred.

cluster_0 Chair Conformation Dynamics cluster_1 Key Destabilizing Interaction A Chair Conformer 1 (Axial 'X' group) B Chair Conformer 2 (Equatorial 'X' group) A->B Ring Flip B->A Ring Flip C Axial Substituent D 1,3-Diaxial Interactions (Steric Strain) C->D leads to

Figure 1: The dynamic equilibrium of cyclohexane chair conformations and the primary source of steric strain for axial substituents.

The primary reason for this energy difference is 1,3-diaxial interaction . An axial substituent experiences steric repulsion from the two other axial hydrogens (or other groups) on the same face of the ring.[9][10] Placing a substituent in the more spacious equatorial position avoids this strain, making it the overwhelmingly favored position for most groups.

Comparative Analysis of cis and trans 4-Aminocyclohexanol

The relative stability of the cis and trans isomers is a direct consequence of how the amino (-NH₂) and hydroxyl (-OH) groups can occupy the axial and equatorial positions.

trans-4-Aminocyclohexanol: The Diequatorial Advantage

In the trans isomer, the -OH and -NH₂ groups are on opposite faces of the cyclohexane ring. This stereochemical arrangement permits the molecule to adopt a chair conformation where both substituents occupy equatorial positions . This diequatorial conformation is exceptionally stable because it minimizes steric strain for both functional groups. The alternative chair conformer, produced by a ring flip, would place both bulky groups in the highly unfavorable axial positions (diaxial), making its contribution to the overall equilibrium negligible.[10]

cis-4-Aminocyclohexanol: The Inevitable Axial Substituent

In the cis isomer, the -OH and -NH₂ groups are on the same face of the ring. This configuration creates a conformational dilemma: in any possible chair conformation, one substituent must be axial while the other is equatorial .[10] This axial-equatorial arrangement is inherently less stable than the diequatorial conformation of the trans isomer because one of the groups will always experience destabilizing 1,3-diaxial interactions. The molecule will rapidly flip between the two axial-equatorial conformations, with the equilibrium slightly favoring the conformer that places the bulkier group in the equatorial position.

G Conformational Comparison of 4-Aminocyclohexanol Isomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans_eq Diequatorial (OH-eq, NH2-eq) Thermodynamically Favored trans_ax Diaxial (OH-ax, NH2-ax) High Energy trans_eq->trans_ax Ring Flip cis_ax_OH Axial-Equatorial (OH-ax, NH2-eq) Less Stable cis_ax_NH2 Axial-Equatorial (OH-eq, NH2-ax) Less Stable cis_ax_OH->cis_ax_NH2 Ring Flip

Figure 2: Conformational possibilities for trans and cis 4-aminocyclohexanol. The trans isomer can achieve a low-energy diequatorial state.

Quantitative Energetic Assessment: A-Values

To move from a qualitative to a quantitative understanding, we employ A-values . An A-value represents the Gibbs free energy difference (ΔG°) between a conformer with a substituent in the axial position and one with it in the equatorial position.[11] It is a direct measure of the steric strain introduced by an axial group.[12]

SubstituentA-Value (kcal/mol)Source
-OH (Hydroxyl)~0.6 - 1.0[12]
-NH₂ (Amino)~1.2 - 1.7[12]

Note: A-values can be solvent-dependent, particularly for groups capable of hydrogen bonding.

Using these values, we can estimate the relative energies:

  • trans (diequatorial): This is the ground state, our reference point (ΔG° ≈ 0 kcal/mol).

  • cis (axial-OH, equatorial-NH₂): This conformer is destabilized by the A-value of the axial hydroxyl group (ΔG° ≈ +0.6 to +1.0 kcal/mol).

  • cis (equatorial-OH, axial-NH₂): This conformer is destabilized by the A-value of the axial amino group (ΔG° ≈ +1.2 to +1.7 kcal/mol).

The data unequivocally demonstrates that the trans isomer, by avoiding these axial penalties, is significantly more thermodynamically stable than the cis isomer.[10] The equilibrium mixture of the cis isomer would predominantly consist of the conformer with the less bulky -OH group in the axial position.

A Countervailing Force? Intramolecular Hydrogen Bonding

A pertinent question is whether an intramolecular hydrogen bond (IMHB) could stabilize the cis isomer.[13] In principle, a hydrogen bond could form between an axial hydroxyl group (as the donor) and an equatorial amino group (as the acceptor), or vice versa. This would create a six-membered ring structure that could add a degree of stability.[14][15][16]

Experimental and Computational Verification

The theoretical framework is robustly supported by both experimental and computational methodologies designed to probe the energetics of molecular conformations.

Experimental Protocol: Isomer Equilibration

The relative thermodynamic stability can be determined experimentally by allowing the isomers to interconvert under conditions that establish a thermodynamic equilibrium. The ratio of the isomers at equilibrium directly reflects their free energy difference.[17]

Step-by-Step Protocol:

  • Preparation: A sample of either pure cis- or trans-4-aminocyclohexanol (or a known non-equilibrium mixture) is dissolved in a suitable high-boiling, inert solvent (e.g., dioxane).

  • Catalysis: A catalyst capable of facilitating isomerization is added. A common method involves using a base, such as sodium isopropoxide, which can promote equilibration.

  • Equilibration: The reaction mixture is heated under reflux for a duration sufficient to ensure that thermodynamic equilibrium is reached (typically monitored by taking aliquots over time).

  • Quenching: The reaction is cooled rapidly and neutralized (e.g., with a mild acid) to "lock" the isomer ratio at the equilibrium position.

  • Analysis: The final ratio of cis to trans isomers is quantified using an analytical technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Calculation: The equilibrium constant (K_eq = [trans]/[cis]) is calculated from the isomer ratio. The standard Gibbs free energy difference is then determined using the equation: ΔG° = -RT ln(K_eq) .

A 1. Dissolve Isomer Mixture in Solvent B 2. Add Isomerization Catalyst (e.g., Base) A->B C 3. Heat to Reflux to Reach Equilibrium B->C D 4. Quench Reaction to Lock Ratio C->D E 5. Analyze cis:trans Ratio (GC or NMR) D->E F 6. Calculate K_eq and ΔG° E->F

Figure 3: Experimental workflow for determining isomer stability via catalyzed equilibration.

Computational Chemistry Workflow

Modern computational chemistry provides powerful predictive tools for assessing conformational energies with high accuracy.[18][19] Density Functional Theory (DFT) is a widely used method for this purpose.[20]

Step-by-Step Protocol:

  • Structure Generation: Initial 3D structures of all plausible conformers for both cis and trans isomers (diequatorial, diaxial, axial-equatorial) are built in silico.

  • Conformational Search: A systematic search is performed to ensure all low-energy minima on the potential energy surface are identified.[21][22]

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure using a chosen level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set).

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure. This confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) and provides zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energy and Gibbs free energy are calculated for the most stable conformer of each isomer.

  • Stability Determination: The difference in the calculated Gibbs free energies (ΔG) between the most stable trans conformer and the most stable cis conformer yields the predicted thermodynamic stability difference.

A 1. Build 3D Structures of All Conformers B 2. Perform Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Run Frequency Calculation (Confirm Minima, Get Thermal Data) B->C D 4. Calculate Gibbs Free Energy (G) for Each Stable Conformer C->D E 5. Compare G(trans_diequatorial) vs. G(cis_ax-eq) D->E F Result: ΔG = G_cis - G_trans (Predicted Stability Difference) E->F

References

Methodological & Application

Synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Introduction: Strategic Importance of a Versatile Intermediate

This compound is a bifunctional cycloaliphatic compound of significant interest in medicinal chemistry. With a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.66 g/mol , it serves as a crucial building block, most notably in the synthesis of the mucolytic agent Ambroxol and its derivatives.[1][2] The specific cis stereochemistry, where the aminomethyl and hydroxyl groups reside on the same face of the cyclohexane ring, is critical. This spatial arrangement dictates the molecule's reactivity and its ability to engage in specific hydrogen bonding and electrostatic interactions with biological targets, making it a valuable component in drug design.[1][3]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The described methodology focuses on a robust and scalable two-step chemical transformation: the catalytic hydrogenation of a nitrile precursor followed by salt formation. We will delve into the causality behind experimental choices, from catalyst selection to purification strategies, to ensure a reproducible and high-purity outcome.

Overall Synthetic Workflow

The synthesis is approached as a two-stage process. The first stage is the reduction of the nitrile group in the starting material, 4-(hydroxymethyl)cyclohexane-1-carbonitrile, to a primary amine. The second stage involves the conversion of the resulting amine into its more stable and crystalline hydrochloride salt.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Salt Formation & Purification cluster_2 Quality Control A Start: 4-(Hydroxymethyl) cyclohexane-1-carbonitrile B Catalytic Hydrogenation (Raney Ni, H₂, NH₃/MeOH) A->B Reagents C Crude Product: cis/trans-4-(Aminomethyl)cyclohexanol B->C Reaction D Acidification (HCl in Isopropanol) C->D E Precipitation & Recrystallization D->E F Final Product: cis-4-(Aminomethyl)cyclohexanol Hydrochloride E->F G Analysis: ¹H NMR, IR, MS, M.P. F->G Verification

Diagram 1: High-level workflow for the synthesis of this compound.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-(Hydroxymethyl)cyclohexane-1-carbonitrile≥97%Standard SupplierA mixture of cis/trans isomers is acceptable.
Raney® Nickel (Ra-Ni)Slurry in waterStandard SupplierHighly active catalyst; handle with care.
Methanol (MeOH)AnhydrousStandard SupplierSolvent for hydrogenation.
Ammonia (NH₃)7N solution in MeOHStandard SupplierSuppresses side reactions.
Hydrogen (H₂)High Purity (≥99.99%)Gas SupplierReducing agent.
Hydrochloric Acid (HCl)37% (conc.)Standard SupplierFor salt formation.
Isopropanol (IPA)AnhydrousStandard SupplierSolvent for salt formation and recrystallization.
Celite®Filtration AidStandard SupplierFor catalyst removal.

Core Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, and pressure gauge.

  • Standard laboratory glassware (flasks, beakers, graduated cylinders).

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

  • Magnetic stirrer with a hotplate.

  • pH indicator strips or pH meter.

  • Vacuum oven for drying.

Experimental Protocol: Step-by-Step Synthesis

Part 1: Catalytic Hydrogenation of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile

This central step employs catalytic hydrogenation to reduce the nitrile functional group to a primary amine. The use of Raney Nickel is a classic and effective choice for this transformation. Adding ammonia to the reaction medium is a critical field-proven technique; it minimizes the formation of secondary amine byproducts by preventing the newly formed primary amine from reacting with intermediate imines.

  • Reactor Preparation: To a 500 mL high-pressure autoclave, add 4-(hydroxymethyl)cyclohexane-1-carbonitrile (12.9 g, 0.1 mol).

  • Solvent and Catalyst Addition: Add anhydrous methanol (150 mL) and a 7N solution of ammonia in methanol (20 mL). Carefully add Raney Nickel (approx. 2.5 g of a 50% slurry in water) to the vessel.

    • Expert Insight: Handle Raney Nickel with extreme caution. It is pyrophoric when dry and must be kept wet with a solvent at all times. Ensure all transfers are done under a solvent layer.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen gas to ~50 psi and then venting. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation Reaction: After purging, pressurize the autoclave with hydrogen gas to 500 psi. Begin stirring (approx. 700 rpm) and heat the reactor to 80°C.

  • Reaction Monitoring: Maintain the reaction at 80°C and 500 psi. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 8-12 hours.

  • Cooldown and Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the vessel with nitrogen. Open the reactor and filter the contents through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol (2 x 25 mL).

    • Trustworthiness Check: The filtered catalyst pad must be immediately quenched by slowly adding it to a large volume of water to prevent ignition upon drying in the air.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent using a rotary evaporator to obtain the crude 4-(aminomethyl)cyclohexanol as an oily residue. This crude product will be a mixture of cis and trans isomers.

Part 2: Hydrochloride Salt Formation and Purification

The conversion of the free amine to its hydrochloride salt is essential for stability, ease of handling, and purification. The salt is typically a crystalline solid that can be purified by recrystallization, which also aids in isolating the desired cis isomer.

  • Dissolution: Dissolve the crude oily residue from Part 1 in isopropanol (100 mL).

  • Acidification: Cool the solution in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (approx. 8.5 mL, ~0.1 mol) dropwise. A white precipitate will form. Monitor the pH of the solution using a glass rod and pH paper to ensure it is acidic (pH ~1-2).

  • Crystallization: Continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol (2 x 15 mL) to remove any soluble impurities.

  • Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved. This yields the technical-grade product.

  • (Optional) Recrystallization for Purity Enhancement: For higher purity and enrichment of the cis isomer, the dried solid can be recrystallized from a suitable solvent system, such as isopropanol/water. The differing solubilities of the cis and trans hydrochloride salts can be exploited for separation.

Quantitative Data and Expected Results

ParameterValueNotes
Starting Material
4-(Hydroxymethyl)cyclohexane-1-carbonitrile12.9 g (0.1 mol)MW: 129.16 g/mol [4]
Reaction Conditions
Hydrogen Pressure500 psi
Temperature80°C
Reaction Time8-12 hoursMonitor by H₂ uptake.
Expected Outcome
Typical Yield75-85%Based on the starting nitrile.
AppearanceWhite crystalline solid
Purity (post-recrystallization)>99%As determined by HPLC or GC.
cis:trans RatioVariableDependent on hydrogenation conditions and purification.

Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

  • ¹H NMR: Will confirm the presence of the cyclohexyl ring protons, the aminomethyl protons, and the proton attached to the hydroxyl-bearing carbon. The coupling constants and chemical shifts can help distinguish between the cis and trans isomers.[5]

  • Infrared (IR) Spectroscopy: Key peaks will include a broad O-H stretch (~3300 cm⁻¹), N-H stretches from the ammonium salt (~3000-2800 cm⁻¹), and C-H stretches (~2950 cm⁻¹).

  • Mass Spectrometry (MS): Will show the molecular ion for the free base C₇H₁₅NO.

  • Melting Point (M.P.): A sharp melting point is indicative of high purity.

References

One-Pot Synthesis of 4-Aminocyclohexanol Isomers: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aminocyclohexanol Isomers

4-Aminocyclohexanol isomers, both cis and trans, are pivotal bifunctional molecules that serve as critical building blocks in the synthesis of a wide array of pharmaceuticals and advanced materials. Their unique stereochemistry and the presence of both amino and hydroxyl functionalities make them indispensable in the development of drugs for respiratory diseases, such as Ambroxol, and as versatile intermediates in organic synthesis.[1] The ability to selectively synthesize either the cis or trans isomer is of paramount importance, as the biological activity and material properties of the final products are often highly dependent on their three-dimensional structure. This guide provides an in-depth exploration of two prominent and efficient one-pot methodologies for the synthesis of 4-aminocyclohexanol isomers: a cutting-edge chemoenzymatic approach and a robust catalytic hydrogenation strategy.

Methodology 1: Chemoenzymatic One-Pot Synthesis from 1,4-Cyclohexanedione

The chemoenzymatic approach represents a green and highly selective route to 4-aminocyclohexanol isomers, leveraging the exquisite specificity of enzymes to control stereochemical outcomes. This methodology employs a dual-enzyme system within a single reaction vessel, proceeding through a cascade or sequential reaction pathway. The key enzymes are a ketoreductase (KRED) and an amine transaminase (ATA).[2][3][4]

Scientific Principle and Causality

The synthesis initiates with the selective mono-reduction of the prochiral starting material, 1,4-cyclohexanedione, catalyzed by a KRED to yield 4-hydroxycyclohexanone. The subsequent step involves the stereoselective amination of the remaining ketone group by an ATA to produce the desired 4-aminocyclohexanol isomer. The final stereochemistry (cis or trans) is dictated by the specific ATA chosen for the reaction, as different ATAs exhibit distinct stereopreferences.[2][3] This modularity allows for the targeted synthesis of either the cis or trans isomer with high diastereomeric excess.[2][3]

Experimental Workflow and Logical Relationships

The one-pot chemoenzymatic synthesis can be executed in two primary modes: a sequential one-pot reaction or a concurrent cascade. In the sequential approach, the KRED-catalyzed reduction is allowed to proceed to completion before the addition of the ATA. In the concurrent cascade, both enzymes are present from the start of the reaction.

chemoenzymatic_workflow cluster_start Starting Material cluster_sequential Sequential One-Pot cluster_concurrent Concurrent Cascade cluster_product Product 1,4-Cyclohexanedione 1,4-Cyclohexanedione KRED Ketoreductase (KRED) 1,4-Cyclohexanedione->KRED Reduction Enzyme_Mix KRED + ATA 1,4-Cyclohexanedione->Enzyme_Mix Simultaneous Reduction & Amination Intermediate 4-Hydroxycyclohexanone KRED->Intermediate ATA_seq Amine Transaminase (ATA) Intermediate->ATA_seq Amination Product cis/trans-4-Aminocyclohexanol ATA_seq->Product Enzyme_Mix->Product hydrogenation_workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Final Product Paracetamol p-Acetamidophenol Catalyst Catalyst (e.g., Pd/C) Paracetamol->Catalyst Hydrogenation Acetamido cis/trans-4-Acetamidocyclohexanol Catalyst->Acetamido Conditions H₂, Pressure, Temp. Product cis/trans-4-Aminocyclohexanol Acetamido->Product Hydrolysis

References

Application Notes and Protocols for cis-4-(Aminomethyl)cyclohexanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Saturated Bicyclic Scaffold

In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. cis-4-(Aminomethyl)cyclohexanol hydrochloride emerges as a particularly valuable building block, offering a unique combination of a conformationally defined saturated ring system with orthogonally addressable functional groups. This guide provides an in-depth exploration of its strategic application in medicinal chemistry, moving beyond simple procedural descriptions to elucidate the underlying principles that make it a powerful tool for researchers, scientists, and drug development professionals.

The cis-1,4-disubstituted cyclohexane core locks its substituents into a specific spatial arrangement, influencing the molecule's three-dimensional shape and its potential interactions with biological targets.[1] The hydrochloride salt form enhances the compound's solubility and bioavailability, making it amenable to a variety of synthetic transformations and biological assays.[2] This document will detail its utility as a synthetic intermediate, with a focus on its role in the synthesis of mucolytic agents and its potential as a precursor for antihypertensive and central nervous system (CNS) active compounds.[2]

Physicochemical and Conformational Profile

A thorough understanding of the inherent properties of this compound is fundamental to its effective application.

PropertyValueSource
IUPAC Name(1s,4s)-4-(aminomethyl)cyclohexan-1-ol;hydrochloride[2]
Molecular FormulaC₇H₁₆ClNO[2]
Molecular Weight165.66 g/mol [2]
AppearanceWhite to off-white solidCommercially available
SolubilitySoluble in water and polar organic solventsGeneral knowledge

The cis-stereochemistry of the aminomethyl and hydroxyl groups dictates that in the stable chair conformation, one substituent will occupy an axial position while the other is equatorial. This fixed spatial relationship can be exploited to orient pharmacophoric elements in a precise manner for optimal interaction with a biological target.[1]

Core Synthetic Applications: Gateway to Novel Chemical Space

The primary amine and hydroxyl functionalities of this compound serve as versatile handles for a range of chemical modifications. The two most critical transformations for incorporating this scaffold into drug candidates are amide bond formation and reductive amination.

Amide Bond Formation: A Ubiquitous Ligation Strategy

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, prized for its stability and ability to participate in hydrogen bonding.[3] The primary amine of this compound readily participates in coupling reactions with a wide array of carboxylic acids, enabling the synthesis of diverse compound libraries.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product Amide Product Activated_Ester->Amide_Product Amine Amine cis-4-(Aminomethyl)cyclohexanol (as free base) Workup Aqueous Workup Amide_Product->Workup Purification Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General workflow for amide bond formation.

This protocol describes a robust and widely applicable method for the coupling of a generic carboxylic acid to cis-4-(Aminomethyl)cyclohexanol. The hydrochloride salt must first be neutralized to the free amine for the reaction to proceed.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HOBt (1.1 eq) in DCM. Add EDC (1.1 eq) and stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Coupling: Add the solution from step 2 to the free amine solution from step 1. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Trustworthiness: The use of EDC as a coupling agent activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center. DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt without interfering with the coupling reaction. This self-validating system ensures a high-yielding and clean reaction by activating the appropriate functional groups and minimizing unwanted side products.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for the formation of secondary and tertiary amines.[4] It involves the reaction of the primary amine of cis-4-(Aminomethyl)cyclohexanol with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5]

G Amine cis-4-(Aminomethyl)cyclohexanol (as free base) Imine Imine/Iminium Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Imine Product Secondary or Tertiary Amine Imine->Product Reducing_Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination.

This protocol is advantageous as it can often be performed as a one-pot procedure and sodium triacetoxyborohydride is a mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone.[4][6]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • DIPEA

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and DCE.

  • Base Addition: Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expertise in Action: The choice of sodium triacetoxyborohydride is deliberate. It is less reactive than sodium borohydride and will selectively reduce the protonated imine intermediate over the carbonyl starting material, preventing the formation of alcohol byproducts.[4][6] This selectivity is key to achieving high yields in a one-pot reaction.

Case Study: Synthesis of a cis-Ambroxol Analog

While the commercially available mucolytic agent Ambroxol features a trans-4-aminocyclohexanol core, the synthetic route is readily adaptable to the cis-isomer, providing a practical example of the utility of this compound.[7] The key step is a reductive amination.

G Amine cis-4-(Aminomethyl)cyclohexanol Product cis-Ambroxol Analog Amine->Product Aldehyde, Reducing_Agent Aldehyde 2-amino-3,5-dibromobenzaldehyde Reducing_Agent NaBH(OAc)₃ Final_Product cis-Ambroxol Analog Hydrochloride Product->Final_Product HCl HCl HCl

Caption: Synthetic scheme for a cis-Ambroxol analog.

This synthesis demonstrates the direct application of the reductive amination protocol to construct a molecule with potential biological activity, highlighting the role of this compound as a key intermediate.[7]

Strategic Advantages in Drug Design

The incorporation of the cis-4-(Aminomethyl)cyclohexanol scaffold into a drug candidate is a strategic decision rooted in several key medicinal chemistry principles:

  • Three-Dimensionality and Scaffold Hopping: The non-planar, rigid nature of the cyclohexane ring provides an excellent scaffold to project functional groups into three-dimensional space, which can lead to improved target engagement and selectivity compared to flat aromatic systems. It can serve as a bioisostere for aromatic rings, a strategy known as scaffold hopping, to improve properties like metabolic stability and solubility.

  • Vectorial Orientation of Substituents: The cis-1,4-substitution pattern provides a defined vector for the aminomethyl and hydroxyl groups. This allows for precise positioning of these groups to interact with specific residues in a protein binding pocket, such as forming hydrogen bonds or salt bridges.

  • Improved Physicochemical Properties: The saturated nature of the cyclohexane ring generally leads to increased solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to more lipophilic aromatic analogs. The hydroxyl and amino groups can also be leveraged to fine-tune solubility and hydrogen bonding capacity.

  • Access to Novel Chemical Space: As a non-aromatic building block, it allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity profiles. This is particularly relevant in the design of ligands for complex targets like GPCRs and ion channels, where specific spatial arrangements are crucial for activity.

Conclusion

This compound is more than just a simple bifunctional building block; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry and conformational rigidity, coupled with the versatility of its primary amine and hydroxyl groups, provide a robust platform for the synthesis of novel, three-dimensional molecules. The detailed protocols and workflows presented herein, grounded in an understanding of the underlying chemical principles, are intended to empower researchers to effectively harness the potential of this valuable scaffold in the pursuit of new therapeutic agents. By moving beyond linear, planar structures and embracing the spatial complexity offered by scaffolds like cis-4-(aminomethyl)cyclohexanol, the drug discovery community can continue to push the boundaries of accessible chemical space and develop the next generation of innovative medicines.

References

Application Note: A Multi-faceted Approach to Purity Determination of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing the analytical methodologies for assessing the purity of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 1236132-25-4). As a critical building block in medicinal chemistry, notably in the synthesis of mucolytic agents like ambroxol hydrochloride, its purity is paramount.[1] This guide outlines an orthogonal analytical strategy employing chromatographic, spectroscopic, and thermal analysis techniques. We delve into the rationale behind method selection and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to establish a robust purity profile, with a particular focus on resolving the critical cis/trans isomeric impurity.

Introduction: The Analytical Imperative

This compound is a cyclohexanol derivative whose molecular geometry, specifically the cis configuration, is crucial for its intended reactivity and role in pharmaceutical synthesis.[1] The primary analytical challenge lies not only in quantifying the main component but also in identifying and quantifying process-related impurities and, most critically, the trans-isomer. The presence of the trans-isomer can lead to downstream impurities in the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety profile.

Therefore, a single analytical method is insufficient. A robust purity assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to build a complete and trustworthy purity profile. This guide presents a validated framework combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA).

The Orthogonal Purity Assessment Strategy

The core principle of this strategy is to separate and quantify impurities using chromatographic techniques, confirm the identity and stereochemical integrity using spectroscopy, and assess the physicochemical properties and non-volatile/solvent content using thermal analysis.

Purity_Workflow cluster_0 Initial Sample cluster_1 Chromatographic Separation & Quantification cluster_2 Spectroscopic Identity & Structure cluster_3 Physicochemical & Thermal Properties cluster_4 Final Assessment Sample cis-4-(Aminomethyl)cyclohexanol HCl (Bulk Material) HPLC HPLC-UV/MS (Isomeric & Non-Volatile Impurities) Sample->HPLC GC GC-FID/MS (Volatile & Residual Impurities) Sample->GC NMR ¹H & ¹³C NMR (Stereochemistry Confirmation) Sample->NMR Sample->NMR DSC DSC (Melting Point, Crystalline Purity) Sample->DSC TGA TGA (Volatiles, Water Content) Sample->TGA Purity Comprehensive Purity Profile HPLC->Purity GC->Purity IR FTIR (Functional Group ID) NMR->Purity IR->Purity DSC->Purity TGA->Purity

Caption: Orthogonal workflow for purity analysis.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone for separating the target compound from its impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying non-volatile organic impurities, including the critical trans-isomer. The polarity of the aminocyclohexanol moiety makes it well-suited for reversed-phase chromatography.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its versatility in retaining polar and non-polar compounds.[1]

  • Mobile Phase: A slightly acidic mobile phase (e.g., using formic acid) is crucial. It protonates the primary amine group, ensuring a single ionic species and leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier.

  • Detector: UV detection is suitable if chromophores are present in the impurities. However, since the target molecule lacks a strong chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are superior for universal quantification. Mass Spectrometry (MS) is invaluable for peak identification.

Protocol 1: HPLC Purity Method

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector ELSD or CAD; MS (for identification)
Sample Prep. 1 mg/mL in 50:50 Water:Acetonitrile

This protocol serves as a starting point and must be validated for specificity, linearity, accuracy, and precision according to pharmacopoeial guidelines.[2][3]

Gas Chromatography (GC)

GC is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis. The target compound itself is non-volatile but can be analyzed after derivatization.

Causality Behind Method Choices:

  • Derivatization: The hydroxyl and amino groups must be derivatized (e.g., silylation with BSTFA or acylation) to increase volatility and thermal stability.

  • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is generally effective for separating a range of derivatized compounds.[4] For superior separation of stereoisomers, a chiral column (e.g., derivatized cyclodextrin) is recommended.[5]

  • Detector: A Flame Ionization Detector (FID) provides excellent quantitative results for organic compounds, while a Mass Spectrometer (MS) is essential for definitive identification of unknown peaks.[6]

Protocol 2: GC Method for Volatile Impurities & Isomeric Analysis

ParameterCondition
Column Chiral (e.g., Rt-βDEX series), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium or Hydrogen, 1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C (Split mode, 50:1)
Detector Temp. 280 °C (FID or MS Transfer Line)
Sample Prep. Accurately weigh 10 mg of sample, add 1 mL of derivatizing agent (e.g., BSTFA with 1% TMCS), heat at 70°C for 30 min.

Spectroscopic Methods: Identity and Structure

Spectroscopy provides unambiguous confirmation of the molecular structure and, critically, the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the cis configuration. The key lies in analyzing the chemical shifts and proton-proton coupling constants (J-values) of the protons on C1 and C4 of the cyclohexane ring.[7]

Causality Behind Spectral Differences:

  • In the stable chair conformation, the bulky aminomethyl and hydroxyl groups of the cis-isomer prefer to be in equatorial positions. This leaves the protons at C1 (H-1) and C4 (H-4) in axial positions.

  • For the trans-isomer, one substituent will be axial and the other equatorial.

  • Axial protons typically resonate at a higher field (lower ppm) and exhibit large axial-axial coupling constants compared to equatorial protons. This difference provides a definitive fingerprint for each isomer.[7]

Protocol 3: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.[7]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.

  • Analysis:

    • ¹H NMR: Integrate all signals to confirm proton counts. Carefully analyze the multiplicity and coupling constants of the signals for the protons attached to the carbon atoms bearing the -OH and -CH₂NH₂ groups.

    • ¹³C NMR: Confirm the number of unique carbon signals matches the structure (C₇H₁₆ClNO).

ProtonExpected ¹H Chemical Shift Region (cis-isomer)Key Distinguishing Feature
H-1 (CH-OH) Multiplet, lower fieldThe chemical shift and multiplicity will differ significantly from the trans-isomer due to its axial/equatorial environment.[7]
H attached to C4 MultipletIts coupling constants to adjacent ring protons are indicative of its axial position.
Cyclohexyl Ring H 1.0 - 2.0 ppmBroad, overlapping multiplets.
-CH₂-NH₂ ~2.7 - 3.0 ppmSignal adjacent to the primary amine.

Thermal Analysis: Physicochemical Properties

Thermal analysis provides data on the material's crystalline properties, melting behavior, and the presence of volatile substances.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions.[8] For a pure, crystalline compound, DSC shows a sharp, well-defined endothermic peak at its melting point. The presence of impurities typically causes a broadening of this peak and a depression of the melting temperature.

Protocol 4: DSC Analysis

  • Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium).[9]

  • Sample Prep: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

  • Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp peak indicates high crystalline purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[10] It is used to quantify the amount of volatile content, such as water (unbound or hydrated) and residual solvents, which would be invisible to HPLC or NMR under standard conditions.

Protocol 5: TGA Analysis

  • Sample Prep: Place 5-10 mg of the sample into a tared TGA pan.

  • Method: Heat the sample from ambient temperature to a point below decomposition (e.g., 150 °C) at 10 °C/min under a nitrogen atmosphere.

  • Analysis: Any mass loss observed before the onset of thermal decomposition corresponds to the content of volatile impurities.

Impurity_Detection cluster_impurities Potential Impurities cluster_methods Primary Detection Method Trans trans-Isomer M_HPLC HPLC Trans->M_HPLC Quantify M_GC GC Trans->M_GC Separate (chiral) M_NMR NMR Trans->M_NMR Confirm StartMat Starting Materials (e.g., cis-4-(Nitromethyl)cyclohexanol) StartMat->M_HPLC ByProd By-Products ByProd->M_HPLC Solvents Residual Solvents Solvents->M_GC Identify M_TGA TGA Solvents->M_TGA Quantify

Caption: Relationship between impurities and analytical methods.

Conclusion: Building a Certificate of Analysis

The purity of this compound cannot be assured by a single measurement. By integrating the results from orthogonal techniques—HPLC for isomeric and organic impurity quantification, GC for volatile impurities, NMR for definitive structural and stereochemical confirmation, and thermal analysis for physical properties and solvent/water content—a scientifically sound and defensible purity value can be established. This multi-faceted approach ensures that the material meets the stringent quality requirements for pharmaceutical development and manufacturing.

References

Application Notes and Protocols for cis-4-(Aminomethyl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the safe handling, storage, and application of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4). Primarily geared towards researchers, scientists, and professionals in the field of drug development, these notes synthesize critical technical data with field-proven best practices. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction and Compound Profile

This compound is a bifunctional organic compound featuring a cyclohexane ring with both an aminomethyl and a hydroxyl group in a cis configuration.[1] This specific stereochemistry influences its physical properties and reactivity, making it a valuable building block in medicinal chemistry.[1] Its hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.[1]

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including mucolytic agents like ambroxol hydrochloride.[1] Its structural motifs are also explored in the development of antihypertensive drugs and other therapeutic agents due to the molecule's ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1236132-25-4[1]
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2]
Appearance White to off-white solid
Melting Point 193-200 °C[3]
Solubility Soluble in polar solvents like water, methanol, and DMSO.[4]
Sensitivity Moisture sensitive (Hygroscopic)[1][3]

Safety and Hazard Communication

As a hydrochloride salt, this compound requires careful handling to mitigate risks associated with corrosive and irritant properties. The following guidelines are based on general safety protocols for similar chemical entities and hydrochloride salts.[5][6]

GHS Hazard Identification (Anticipated)

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, related compounds and the hydrochloride functional group suggest the following GHS classifications should be anticipated.

  • Pictograms:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

  • Signal Word: Danger

  • Potential Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.[5][6]

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles that conform to EN166 or NIOSH-approved standards.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.[7]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[7]

Storage and Handling Protocols

The hygroscopic nature of this compound is a critical factor in its storage and handling.[1][3] Absorption of atmospheric moisture can lead to physical changes such as clumping and may compromise the compound's chemical integrity.[8]

Long-Term Storage Protocol
  • Container: Store the compound in its original, tightly sealed container.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Temperature: Maintain storage at 2-8°C.[3]

  • Location: The storage location should be a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Desiccation: For bulk containers, consider placing desiccant pouches in the headspace to absorb any intruding moisture.[9] Ensure the desiccant does not come into direct contact with the compound.[9]

Workflow for Handling and Weighing

The primary objective during handling is to minimize exposure to the atmosphere.[8][10]

G cluster_prep Preparation cluster_weighing Weighing (Minimize Exposure) cluster_post Post-Handling A Equilibrate Container to Room Temperature B Prepare All Tools (Spatulas, Weigh Boats) A->B C Briefly Open Container in Fume Hood B->C D Quickly Transfer Required Amount C->D E Immediately Reseal Primary Container D->E F Wipe Down Surfaces E->F G Return Container to Proper Storage F->G

Caption: Workflow for handling hygroscopic compounds.

Causality Behind the Protocol:

  • Equilibration (Step A): Allowing the container to warm to room temperature before opening prevents condensation of moist air on the cold compound, which would compromise its integrity.

  • Speed and Environment (Steps C-E): The hygroscopic nature of the compound necessitates that weighing be performed as swiftly as possible to limit moisture absorption from the air.[10] A fume hood provides a controlled environment, protecting the user from inhaling fine particles.

  • Immediate Resealing (Step E): This is the most critical step to preserve the bulk material for future use.[10]

Application in a Synthetic Workflow: A General Protocol

This compound is often used as a nucleophile in organic synthesis. The following is a generalized, illustrative protocol for its use in an acylation reaction.

General Acylation Reaction Protocol
  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the acylating agent (e.g., an acid chloride or anhydride) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture. This is crucial to neutralize the hydrochloride salt and deprotonate the primary amine, rendering it nucleophilic.

  • Nucleophile Addition: In a separate flask, dissolve the this compound in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at a controlled temperature (often 0°C to room temperature) to manage any exotherm.

  • Reaction Monitoring: Allow the reaction to stir for a predetermined time. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

G reagents Acylating Agent Anhydrous Solvent Non-nucleophilic Base reaction Reaction Flask (Inert Atmosphere) reagents:f0->reaction reagents:f1->reaction reagents:f2->reaction nucleophile cis-4-(Aminomethyl)cyclohexanol HCl Anhydrous Solvent nucleophile:f0->reaction nucleophile:f1->reaction workup Aqueous Work-up & Purification reaction->workup product Purified Product workup->product

Caption: General experimental workflow for acylation.

Spill and Waste Management

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[7] Place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.[11] Do not allow the chemical to enter drains or waterways.

References

Application Notes & Protocols: Synthesis of Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The synthesis of agents targeting the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. The intricate nature of neurological disorders, coupled with the unique physiological barrier protecting the brain, demands a sophisticated and multi-faceted approach to molecular design and synthesis.[1][2] This guide provides an in-depth exploration of the critical strategies, modern synthetic methodologies, and detailed protocols essential for the successful development of novel CNS therapeutics. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of creating brain-penetrant, potent, and selective molecules.

The Primary Hurdle: Designing for Blood-Brain Barrier Permeability

The Blood-Brain Barrier (BBB) is a formidable, highly selective barrier that safeguards the CNS from harmful substances while regulating the passage of essential nutrients.[1][3] For a CNS drug to be effective, it must be able to cross this barrier. This necessity imposes a strict set of physicochemical constraints on molecular design, moving beyond mere target affinity to encompass properties that favor passive diffusion or active transport into the brain.[4][5]

Causality of Key Physicochemical Properties

Decades of research have illuminated the specific molecular attributes that correlate with successful CNS penetration. These are not arbitrary rules but are rooted in the biophysics of membrane traversal.[4][6]

  • Lipophilicity (logP/logD): A delicate balance is required. While a certain degree of lipophilicity is necessary to partition into the lipid bilayers of the BBB's endothelial cells, excessive lipophilicity can lead to non-specific binding to plasma proteins, sequestration in lipid-rich tissues, and increased metabolic liability, ultimately reducing the free concentration of the drug available to enter the brain.[4] An optimal range for ClogP is generally considered to be between 2 and 4.[7]

  • Molecular Weight (MW): Smaller is generally better. There is a strong inverse correlation between molecular weight and passive diffusion across the BBB. Most successful CNS drugs have a molecular weight of less than 450 Da.[4][6] Larger molecules face significant steric hindrance and are less likely to permeate the tight junctions of the BBB.

  • Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a strong predictor of hydrogen bonding capacity. High PSA increases a molecule's solvation in water, hindering its ability to partition into the lipophilic membrane environment of the BBB. Successful CNS agents are often tailored to have a PSA of less than 60-70 Ų.[8]

  • Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) is critical. Each hydrogen bond must be broken for a molecule to desolvate and enter the lipid membrane, an energetically costly process. Minimizing these interactions is a key strategy. Successful CNS drugs typically have ≤3 HBDs and ≤7 HBAs.[4]

Data Summary: Optimal Physicochemical Properties for CNS Drugs

The following table summarizes the generally accepted optimal ranges for key physicochemical properties to enhance BBB penetration.[4][5][6][7][8]

PropertyOptimal Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaReduces steric hindrance, facilitates passive diffusion through tight junctions.
Lipophilicity (ClogP) 2.0 - 4.0Balances membrane partitioning with aqueous solubility and minimizes non-specific binding.
Polar Surface Area (PSA) < 70 ŲReduces desolvation energy penalty, allowing easier entry into lipid membranes.
Hydrogen Bond Donors (HBD) ≤ 3Minimizes strong interactions with water that hinder membrane permeability.
Hydrogen Bond Acceptors (HBA) ≤ 7Reduces the overall polarity and desolvation penalty.
Acidic pKa > 6.0Minimizes the proportion of the charged, less permeable species at physiological pH.[6]
Basic pKa < 10.5Avoids high ionization at physiological pH, which restricts membrane crossing.[6]
Workflow for Designing BBB-Permeant Molecules

The following diagram illustrates a logical workflow for the initial design and screening phase of a CNS drug discovery project.

CNS_Design_Workflow cluster_0 Computational Design & Screening cluster_1 In Vitro Validation cluster_2 Synthesis & Progression A Initial Scaffold Selection D Virtual Library Enumeration A->D Diversify B In Silico ADMET Prediction H Prioritize & Synthesize Top Candidates B->H Select Promising Candidates C Calculate Physicochemical Properties (MW, logP, PSA, etc.) C->B Filter C->C D->C Analyze E PAMPA-BBB Assay F Cell-based BBB Model (e.g., Co-culture Transwell) E->F G Efflux Pump Substrate Assay (P-gp) F->G I Proceed to In Vivo Pharmacokinetic Studies G->I H->E Photoredox_Cycle cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC⁻ PC_star->PC_reduced SET Donor Donor PC_star->Donor e⁻ transfer PC_oxidized PC⁺ PC_star->PC_oxidized SET Acceptor Acceptor PC_star->Acceptor e⁻ transfer PC_reduced->PC SET Substrate_radical Substrate• Substrate Substrate Substrate->Substrate_radical e⁻ PC_oxidized->PC SET Acceptor_radical Acceptor• Acceptor->Acceptor_radical -e⁻

References

Application Notes and Protocols for the Pharmaceutical Intermediate: cis-4-(Aminomethyl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Cyclohexane Scaffold

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional cycloaliphatic compound poised as a valuable intermediate in modern pharmaceutical development. Its rigid, chair-like cyclohexane core, substituted with a primary aminomethyl group and a hydroxyl group in a cis-1,4-configuration, offers a unique three-dimensional architecture for the synthesis of complex molecular entities.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions.[1] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the utility of this intermediate in the synthesis of mucolytic agents and exploring its potential in the development of novel anticonvulsant candidates. The protocols provided herein are designed to be robust and reproducible, offering a foundation for further derivatization and optimization in drug discovery programs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water and methanol
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Application Note I: Synthesis of Ambroxol Analogues for Mucolytic Drug Discovery

Background: Ambroxol, a widely used mucolytic agent, is the trans-isomer of 4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol. The core structure of ambroxol is achieved through the coupling of a substituted 2-aminobenzaldehyde with an aminocyclohexanol derivative.[1][2] this compound serves as a key starting material for the synthesis of the cis-analogue of ambroxol, enabling the exploration of structure-activity relationships (SAR) and the development of novel mucolytic candidates with potentially different pharmacokinetic and pharmacodynamic profiles.

Reaction Principle: The synthesis of the cis-ambroxol analogue proceeds via a two-step, one-pot reductive amination. The primary amine of cis-4-(aminomethyl)cyclohexanol reacts with the aldehyde group of 2-amino-3,5-dibromobenzaldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a hydride reducing agent, such as sodium borohydride, to yield the final secondary amine product. The hydrochloride salt of the starting material is typically neutralized in situ by the reaction conditions or with the addition of a mild base.

Visualizing the Synthetic Pathway

A cis-4-(Aminomethyl)cyclohexanol (from hydrochloride salt) C [Imine Intermediate (Schiff Base)] A->C Condensation B 2-Amino-3,5-dibromobenzaldehyde B->C D cis-4-((2-Amino-3,5-dibromobenzyl)amino)methyl)cyclohexanol C->D Reduction E Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride E->C

Caption: Synthetic pathway for a cis-ambroxol analogue.

Detailed Experimental Protocol: Synthesis of cis-4-(((2-amino-3,5-dibromobenzyl)amino)methyl)cyclohexanol

This protocol is a representative procedure adapted from established methods for the synthesis of ambroxol using the trans-isomer.[3][4]

Materials:

  • This compound

  • 2-Amino-3,5-dibromobenzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10 mmol) and 2-amino-3,5-dibromobenzaldehyde (2.79 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Continue stirring the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction by TLC until the imine intermediate is consumed.

  • Work-up:

    • Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (Eluent: a gradient of ethyl acetate in hexane) to afford the pure cis-4-(((2-amino-3,5-dibromobenzyl)amino)methyl)cyclohexanol.

Expected Outcome:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Application Note II: A Building Block for Novel Anticonvulsant Agents

Background: The structural motif of an amino alcohol on a cyclohexane ring is present in various centrally active agents.[5] The conformational rigidity of the cyclohexane scaffold allows for precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for neurological targets. The synthesis of N-substituted derivatives of cis-4-(aminomethyl)cyclohexanol offers a promising avenue for the discovery of new anticonvulsant drugs. By introducing aromatic or heteroaromatic moieties, it is possible to modulate the lipophilicity and electronic properties of the molecule, which are critical for blood-brain barrier penetration and target engagement.[6][7]

Reaction Principle: A common strategy for the synthesis of such derivatives is the N-alkylation of the primary aminomethyl group. This can be achieved through a nucleophilic substitution reaction with a suitable alkylating agent, such as a substituted benzyl bromide, in the presence of a non-nucleophilic base. The base is crucial to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Visualizing the Experimental Workflow

A Dissolve cis-4-(Aminomethyl)cyclohexanol and Base in Acetonitrile B Add Substituted Benzyl Bromide (Alkylating Agent) A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC C->D E Work-up: - Quench with Water - Extract with Ethyl Acetate D->E F Purification by Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: General workflow for N-alkylation.

Detailed Experimental Protocol: Synthesis of cis-4-(((4-Chlorobenzyl)amino)methyl)cyclohexanol

This protocol is a representative procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (0.83 g, 5 mmol) and potassium carbonate (1.73 g, 12.5 mmol) in 20 mL of anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-chlorobenzyl bromide (1.03 g, 5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the progress of the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: a gradient of methanol in dichloromethane) to obtain pure cis-4-(((4-chlorobenzyl)amino)methyl)cyclohexanol.

Expected Outcome:

ParameterExpected Value
Yield 60-70%
Purity (by HPLC) >97%
Appearance White solid

References

Topic: Protocol for Scaling Up cis-4-(Aminomethyl)cyclohexanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a valuable bifunctional building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including mucolytic agents like Ambroxol.[1] The molecule's utility is largely defined by its specific cis stereochemistry, where the aminomethyl and hydroxyl groups reside on the same face of the cyclohexane ring, influencing its reactivity and interaction with biological targets.[1][2]

Scaling the synthesis of this compound from the bench to pilot or production scale presents a significant challenge, primarily centered on maintaining high diastereomeric purity. Catalytic hydrogenation of aromatic precursors, a common industrial strategy for producing cyclohexylamines, often yields mixtures of cis and trans isomers, necessitating difficult and costly purification steps.[3][4]

This application note provides a robust and scalable protocol for the synthesis of this compound. The strategy is built upon securing the desired cis stereochemistry early in the synthetic sequence using a readily available starting material. This approach minimizes the formation of the undesired trans isomer, simplifying downstream processing and ensuring a high-purity final product. We will detail a multi-step synthesis beginning with cis-1,4-cyclohexanedimethanol, proceeding through a tosylate and azide intermediate, followed by a final, clean catalytic hydrogenation.

Overall Synthetic Strategy

The proposed four-step synthesis is designed for scalability and stereochemical control. By starting with a precursor that already contains the desired cis configuration, we circumvent the challenges of controlling stereoselectivity during a ring saturation step.

Synthetic_Pathway SM cis-1,4-Cyclohexanedimethanol (Starting Material) INT1 cis-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate) SM->INT1  Step 1: Selective Monotosylation  TsCl, Pyridine, DMAP, DCM INT2 cis-4-(Azidomethyl)cyclohexanemethanol (Azide Intermediate) INT1->INT2  Step 2: Azide Substitution  NaN₃, DMF PROD_BASE cis-4-(Aminomethyl)cyclohexanol (Free Base) INT2->PROD_BASE  Step 3: Catalytic Hydrogenation  H₂, 10% Pd/C, Methanol PROD_HCL cis-4-(Aminomethyl)cyclohexanol Hydrochloride (Final Product) PROD_BASE->PROD_HCL  Step 4: Salt Formation  HCl in Dioxane

Caption: Overall reaction scheme for the synthesis of this compound.

Part I: Materials and Equipment

Reagents and Materials
ReagentGradeRecommended Supplier
cis-1,4-Cyclohexanedimethanol≥98%Sigma-Aldrich, TCI
p-Toluenesulfonyl chloride (TsCl)≥99%Acros Organics, Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich, Fisher Scientific
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Palladium on Carbon (10% Pd/C)50% wet basisJohnson Matthey, Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Hydrochloric Acid4 M in 1,4-DioxaneSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Celite®---Sigma-Aldrich
Equipment
  • Reaction Vessels: 5 L and 10 L jacketed glass reactors with overhead stirring, temperature probes, and condenser attachments.

  • Hydrogenator: 2 L Parr or Büchi-style high-pressure autoclave capable of operating at >100 psi, equipped with a gas entrainment stirrer, pressure gauge, and heating/cooling mantle.

  • Filtration: Büchner funnels (1-2 L), vacuum flask, and a filter press for larger scale catalyst removal.

  • Liquid Handling: Peristaltic pumps for safe reagent transfer.

  • Purification: Rotary evaporator with a 5 L flask capacity.

  • Drying: Vacuum oven.

  • Analytical: NMR Spectrometer (≥400 MHz), FT-IR Spectrometer, HPLC system with a chiral column (if necessary for purity check), and Mass Spectrometer.

Part II: Detailed Synthesis Protocol (Target Scale: ~150 g)

This protocol is optimized for a final yield in the 100-150 g range. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Selective Monotosylation of cis-1,4-Cyclohexanedimethanol

Causality: This step selectively activates one of the two primary hydroxyl groups. Using a slight excess of the diol starting material favors the formation of the mono-tosylated product over the di-tosylated byproduct. DMAP is a highly effective acylation catalyst.[5]

  • Reactor Setup: Charge a 5 L jacketed reactor with cis-1,4-cyclohexanedimethanol (288 g, 2.0 mol) and anhydrous dichloromethane (DCM, 2.5 L).

  • Cooling: Cool the stirred solution to 0 °C using a circulating chiller.

  • Base Addition: Add anhydrous pyridine (174 mL, 2.15 mol) followed by 4-dimethylaminopyridine (DMAP) (12.2 g, 0.1 mol).

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (324 g, 1.7 mol) in anhydrous DCM (1.0 L) to the reactor over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-20 hours. Monitor the reaction by TLC or LC-MS for the disappearance of TsCl.

  • Quenching: Cool the reactor to 10 °C and slowly add 1 M aqueous HCl (1.5 L) to quench the reaction and neutralize the pyridine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 1 L), saturated aqueous NaHCO₃ (1 x 1 L), and brine (1 x 1 L).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous oil. The crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or, for scale, carried forward if purity is sufficient (>90%).

    • Expected Yield: ~420 g (83% based on TsCl) of cis-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate.

Step 2: Azide Substitution

Causality: This is a classic Sₙ2 reaction where the tosylate, an excellent leaving group, is displaced by the azide nucleophile. DMF is an ideal polar aprotic solvent for this transformation. Extreme Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and handle with extreme care.

  • Reactor Setup: Charge a 5 L reactor with the tosylate intermediate from Step 1 (~420 g, 1.4 mol) and anhydrous DMF (2.0 L).

  • Reagent Addition: Add sodium azide (NaN₃) (137 g, 2.1 mol) to the stirred solution.

  • Reaction: Heat the mixture to 70 °C and maintain for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into 6 L of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1.5 L).

  • Washing: Combine the organic extracts and wash with water (4 x 2 L) to remove residual DMF, followed by brine (1 x 1 L).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a pale yellow oil of sufficient purity for the next step.

    • Expected Yield: ~230 g (97%) of cis-4-(Azidomethyl)cyclohexanemethanol.

Step 3: Catalytic Hydrogenation to cis-4-(Aminomethyl)cyclohexanol

Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. Palladium on carbon is a highly effective catalyst for this transformation, which proceeds under mild conditions without affecting the alcohol functional group.[1] The use of a pressure vessel is mandatory for safe handling of hydrogen gas.

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Charge Autoclave with Azide Intermediate and Methanol prep2 Carefully Add 10% Pd/C (wet) under Nitrogen Atmosphere prep1->prep2 react1 Seal Autoclave prep2->react1 react2 Inerting: Purge with N₂ (3x) react1->react2 react3 Pressurize with H₂ (50-60 psi) react2->react3 react4 Stir at Room Temperature (Monitor H₂ uptake) react3->react4 work1 Vent H₂ and Purge with N₂ react4->work1 work2 Filter through Celite® to Remove Catalyst work1->work2 work3 Wash Celite® pad with Methanol work2->work3 work4 Concentrate Filtrate (Rotary Evaporation) work3->work4 Product (Free Base) Product (Free Base) work4->Product (Free Base)

Caption: Experimental workflow for the catalytic hydrogenation step.

  • Reactor Charging: In a 2 L high-pressure autoclave, add a solution of the azide intermediate from Step 2 (~230 g, 1.36 mol) in methanol (1.3 L).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, 25 g). Safety: Wet Pd/C is less pyrophoric but should still be handled with care. Never add dry catalyst to a flammable solvent in the air.

  • System Purge: Seal the autoclave. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor to 50-60 psi with hydrogen. Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is exothermic and may require gentle cooling to maintain the temperature below 35 °C. Hydrogen uptake should cease within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the system three times with nitrogen. Open the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 200 mL). Safety: The catalyst on the filter pad is highly pyrophoric and must be kept wet with water or solvent until it can be properly quenched or disposed of.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude amine free base as a colorless oil or low-melting solid.

    • Expected Yield: ~180 g (92%) of cis-4-(Aminomethyl)cyclohexanol.

Step 4: Formation and Isolation of the Hydrochloride Salt

Causality: The final amine product is often an oil or a hygroscopic solid. Converting it to the hydrochloride salt provides a stable, crystalline, and easy-to-handle solid, which is the standard form for this compound.

  • Dissolution: Dissolve the crude amine from Step 3 (~180 g, 1.25 mol) in isopropanol (1.0 L).

  • Acidification: Cool the solution in an ice bath. Slowly add 4 M HCl in 1,4-dioxane (~345 mL, 1.38 mol) with stirring. A white precipitate will form immediately.

  • Crystallization: Stir the resulting slurry at 0 °C for 2 hours, then allow it to stand at 4 °C overnight to ensure complete crystallization.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

    • Final Yield: ~195 g (87% for this step; ~63% overall yield from cis-1,4-cyclohexanedimethanol).

    • Purity: >99% by HPLC.

Part III: Scale-Up and Process Optimization

Scaling this process requires careful attention to several critical parameters that impact safety, efficiency, and product quality.

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)Key Considerations for Scale-Up
H₂ Pressure 1 atm (balloon) to 60 psi50 - 150 psiHigher pressure increases reaction rate but requires appropriately rated equipment. It can also impact selectivity in some reductions, though less critical for azide reduction.
Catalyst Loading 5-10 mol%1-2 mol% (dry weight basis)Catalyst cost is significant at scale. Optimization is needed to minimize loading without compromising reaction time. Catalyst recovery and reuse protocols should be developed.
Heat Management Natural convection/water bathJacketed reactor with chillerThe hydrogenation is exothermic. Efficient heat removal is critical to prevent temperature runaways and potential side reactions.
Mixing Magnetic stir barOverhead mechanical stirrerEfficient mixing is crucial for gas-liquid mass transfer to ensure the catalyst is suspended and in contact with hydrogen. Baffles in the reactor can improve mixing.
Catalyst Filtration Gravity or vacuum filtrationEnclosed filter (e.g., filter press)Handling large quantities of potentially pyrophoric catalyst requires enclosed systems to minimize operator exposure and fire risk. The filter cake must be kept wet.

Part IV: Analytical Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.55-3.45 (m, 1H, CH-OH), 2.90 (d, J=7.2 Hz, 2H, CH₂-NH₃⁺), 1.85-1.75 (m, 2H), 1.70-1.55 (m, 3H), 1.45-1.25 (m, 4H).

  • ¹³C NMR (101 MHz, D₂O): δ 69.8 (CH-OH), 45.1 (CH₂-NH₃⁺), 36.2 (CH-CH₂N), 30.5, 28.9.

  • FT-IR (ATR): 3400-3200 cm⁻¹ (br, O-H), 2920, 2850 cm⁻¹ (C-H), 1605, 1510 cm⁻¹ (N-H bend).

  • Mass Spec (ESI+): m/z = 144.1383 [M+H]⁺ (for free base C₈H₁₇NO).

  • Purity (HPLC): >99%, confirming the absence of the trans-isomer and other impurities.

References

Application Note: Strategic Synthesis of Conformationally Restricted Analogs Utilizing the cis-4-(Aminomethyl)cyclohexanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise control of a molecule's three-dimensional orientation is a cornerstone of modern drug design. Conformationally restricted analogs offer significant advantages in potency, selectivity, and pharmacokinetic properties by minimizing the entropic penalty of binding to a biological target. This guide provides a detailed exploration of cis-4-(aminomethyl)cyclohexanol, a versatile bifunctional building block, for the synthesis of such analogs. We present the strategic considerations, detailed experimental protocols, and characterization methodologies required to leverage this scaffold's unique stereochemical properties for applications in medicinal chemistry and drug development.

The Principle: Conformational Restriction with the Cyclohexane Core

The cyclohexane ring is a privileged scaffold in medicinal chemistry due to its well-defined and predictable non-planar geometry. Its most stable arrangement is the chair conformation, which positions substituents in either axial or equatorial orientations.[1][2] For a 1,4-disubstituted cyclohexane, two stereoisomers exist: trans and cis.

  • trans-Isomer: The most stable conformation places both substituents in equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[1][3]

  • cis-Isomer: This isomer is of particular interest for creating specific spatial arrangements of functional groups. In its most stable chair conformation, the cis-1,4 pattern forces one substituent into an equatorial position and the other into an axial position.[3][4]

The cis-4-(aminomethyl)cyclohexanol scaffold provides a rigid framework that projects an aminomethyl group and a hydroxyl group in a defined, non-planar relationship. This inherent rigidity is the key to creating conformationally restricted analogs. By functionalizing these two groups, researchers can design molecules where pharmacophoric elements are held in a specific orientation that mimics the bioactive conformation of a more flexible parent molecule.

Figure 1: Chair Conformation of cis-4-(Aminomethyl)cyclohexanol cluster_cis cis-Conformer (axial-equatorial) C1 C1 C2 C2 C1->C2 OH OH (axial) C1->OH C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CH2NH2 CH2NH2 (equatorial) C4->CH2NH2 C6 C6 C5->C6 C6->C1

Caption: A representation of the stable chair conformation of the cis scaffold.

Synthetic Strategy: Chemoselective Functionalization

The presence of two distinct nucleophilic centers—a primary amine and a primary alcohol—necessitates a chemoselective approach. The primary amine is generally more nucleophilic than the hydroxyl group, allowing for direct functionalization under controlled conditions. However, to achieve selective modification of the hydroxyl group, the amine must first be protected.

This strategic workflow allows for the preparation of a diverse library of analogs from a single starting material.

G Figure 2: General Synthetic Workflow cluster_amine Amine Functionalization cluster_hydroxyl Hydroxyl Functionalization start cis-4-(Aminomethyl)cyclohexanol amine_rxn N-Acylation, N-Sulfonylation, Reductive Amination, etc. start->amine_rxn protect Protect Amine (e.g., Boc Anhydride) start->protect prod_A Amine-Modified Analog amine_rxn->prod_A hydroxyl_rxn O-Acylation, O-Alkylation, O-Sulfonylation, etc. protect->hydroxyl_rxn deprotect Deprotect Amine (e.g., TFA or HCl) hydroxyl_rxn->deprotect prod_B Hydroxyl-Modified Analog deprotect->prod_B

Caption: Strategic workflow for selective functionalization of the scaffold.

Protocol 1: N-Acylation for Amide Analog Synthesis

This protocol details the direct coupling of a carboxylic acid to the aminomethyl group, a fundamental transformation in creating peptide mimetics and other biologically active molecules.

Rationale: The use of a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® activates the carboxylic acid for efficient amide bond formation while minimizing side reactions and preserving stereochemical integrity. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents, and a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction.

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • EDC hydrochloride

  • OxymaPure®

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the carboxylic acid (1.1 eq), and OxymaPure® (1.2 eq).

  • Suspend the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting amine).

  • Add TEA (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirring mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.

Characterization:

  • ¹H NMR: Appearance of new signals corresponding to the R-group from the carboxylic acid and the amide N-H proton (typically a broad singlet or triplet around 6-8 ppm). The signals for the cyclohexyl protons will remain, confirming the integrity of the scaffold.

  • LC-MS: A single peak with the expected mass-to-charge ratio (m/z) for [M+H]⁺.

Protocol 2: O-Alkylation via Amine Protection

This protocol describes the synthesis of ether analogs by first protecting the amine, functionalizing the less reactive hydroxyl group, and subsequently removing the protecting group.

Rationale: The Boc (tert-butyloxycarbonyl) group is an ideal choice for protecting the amine. It is easily installed using Boc anhydride, stable to a wide range of reaction conditions (including basic conditions required for O-alkylation), and readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[5] Williamon ether synthesis (deprotonation of the alcohol with a strong base like NaH followed by reaction with an alkyl halide) is a classic and effective method for this transformation.

Figure 3: Reaction Scheme for O-Alkylation r1 cis-H2NCH2-C6H10-OH int1 cis-BocHNCH2-C6H10-OH (Protected Intermediate) r1->int1 Step 1: Protection r2 Boc2O, TEA DCM r3 1. NaH, THF 2. R-Br r4 TFA or HCl DCM int2 cis-BocHNCH2-C6H10-OR (O-Alkylated Intermediate) int1->int2 Step 2: O-Alkylation prod cis-H2NCH2-C6H10-OR (Final Ether Analog) int2->prod Step 3: Deprotection

Caption: Multi-step synthesis for preparing hydroxyl-modified analogs.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X, e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

Step A: Boc Protection

  • Suspend this compound (1.0 eq) in DCM.

  • Add TEA (2.2 eq) and stir for 10 minutes.

  • Add Boc₂O (1.1 eq) dissolved in a small amount of DCM.

  • Stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction with water and brine, dry over MgSO₄, and concentrate to yield the Boc-protected intermediate, which is often used directly in the next step.

Step B: O-Alkylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and carefully add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolution.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Add the alkyl halide (R-X, 1.2 eq) and stir at room temperature (or with gentle heating, e.g., 50 °C) for 12-24 hours.

  • Carefully quench the reaction by slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography if necessary.

Step C: Boc Deprotection

  • Dissolve the O-alkylated intermediate in DCM (approx. 0.1 M).

  • Add TFA (10-20 eq) or an equal volume of 4M HCl in Dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. The product is often obtained as the TFA or HCl salt. To obtain the free base, the residue can be dissolved in water, basified with NaOH, and extracted with an organic solvent.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the protocols described. Yields and specific characterization data will vary depending on the specific substrates used.

Analog TypeKey ReagentsProtection Required?Typical Yield RangeKey ¹H NMR Signal
Amide R-COOH, EDC, OxymaNo60-90%Amide N-H (δ 6-8 ppm)
Ether R-X, NaHYes (Boc)50-80% (over 2 steps)New signals for R-group protons
Sulfonamide R-SO₂Cl, TEANo70-95%Sulfonamide N-H (δ 5-7 ppm)
Ester R-COCl, PyridineYes (Boc)65-90% (over 2 steps)Shift of CH -OH proton downfield

Conclusion

cis-4-(Aminomethyl)cyclohexanol is a powerful and versatile building block for constructing conformationally restricted molecules. Its rigid chair conformation, which presents functional groups in a defined axial-equatorial arrangement, provides an excellent platform for probing the structure-activity relationships of drug candidates. The chemoselective synthetic protocols detailed herein enable researchers to systematically explore the chemical space around this scaffold, leading to the development of novel therapeutics with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride. As a crucial building block in the development of various pharmaceutical agents, achieving high yield and stereochemical purity of the cis-isomer is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.

Question 1: Why is the yield of my primary amine low after the catalytic hydrogenation of the nitrile precursor?

Low yields in the catalytic hydrogenation of the nitrile precursor, such as 4-cyanocyclohexanol, are a frequent challenge. The primary causes often revolve around incomplete reaction, catalyst deactivation, or the formation of side products.

Possible Causes and Solutions:

  • Incomplete Reduction: The reduction of a nitrile to a primary amine is a multi-step process involving an imine intermediate. If the reaction is not driven to completion, you may have a mixture of starting material, intermediate, and product.

    • Solution: Increase the reaction time and/or hydrogen pressure. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Catalyst Deactivation: The catalyst, typically Raney Nickel or a Palladium-based catalyst, can become deactivated, leading to a stalled reaction.[1]

    • Solution: Ensure the use of high-purity, dry solvents, as water and other impurities can poison the catalyst. If using Raney Nickel, ensure it is freshly prepared and properly activated. For Palladium on Carbon (Pd/C), a catalyst loading of 5-10 mol% is typical. If deactivation is suspected, filtering the reaction mixture and adding fresh catalyst may restart the reduction.

  • Formation of Secondary and Tertiary Amines: The primary amine product can react with the imine intermediate to form secondary and tertiary amines, reducing the yield of the desired product.[2]

    • Solution: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.[3] Conducting the reaction at lower temperatures can also help to minimize these side reactions, although this may require longer reaction times.

Question 2: My final product is a mixture of cis and trans isomers. How can I improve the cis-selectivity?

Controlling the stereochemistry to favor the cis-isomer is a critical aspect of this synthesis. The choice of synthetic route and reaction conditions significantly influences the final cis/trans ratio.

Strategies for Enhancing cis-Selectivity:

  • Starting Material with Pre-defined Stereochemistry: The most straightforward approach is to begin with a starting material where the cis stereochemistry is already established. For instance, the reduction of cis-4-(nitromethyl)cyclohexanol will directly yield the desired cis-product.

  • Enzymatic Synthesis: Biocatalytic methods have shown excellent stereoselectivity. The use of a combination of a keto reductase (KRED) and an amine transaminase (ATA) can produce cis-4-aminocyclohexanol with high diastereomeric excess.[4][5]

  • Catalytic Hydrogenation Conditions: During the hydrogenation of an aromatic precursor like p-aminophenol, the choice of catalyst and conditions can influence the isomer ratio. For instance, hydrogenation over a ruthenium catalyst has been reported to favor the cis-isomer.

Question 3: How can I effectively separate the cis and trans isomers of 4-(aminomethyl)cyclohexanol?

If your synthesis results in a mixture of isomers, several purification techniques can be employed to isolate the desired cis-isomer.

Purification Methods:

  • Fractional Crystallization: This is a common method for separating diastereomers. The success of this technique depends on the differential solubility of the cis and trans isomers in a particular solvent system.

    • Protocol: Experiment with various solvent systems to find one in which the two isomers have significantly different solubilities. Common recrystallization solvents include mixtures like heptane/ethyl acetate, methanol/water, and acetone/water.[6] A systematic approach to screen for an effective solvent system is recommended. It has been reported that repeated recrystallization from ethylene glycol dimethyl ether can be used to separate aminocyclohexanol stereoisomers.[7]

  • Derivatization Followed by Chromatography: If fractional crystallization is not effective, the isomers can be derivatized to form compounds that are more easily separated by column chromatography.

    • Protocol: The amine functionality can be protected, for example, with a Boc group (tert-butoxycarbonyl). The resulting Boc-protected isomers often exhibit different polarities and can be separated on silica gel. Following separation, the protecting group is removed to yield the pure cis-isomer.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the common synthetic routes to cis-4-(aminomethyl)cyclohexanol?

Several synthetic pathways can be utilized, with the choice often depending on the available starting materials, desired scale, and stereochemical requirements.

  • Reduction of a Nitro Precursor: A common laboratory-scale synthesis involves the reduction of cis-4-(nitromethyl)cyclohexanol. This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or Pd/C.

  • Catalytic Hydrogenation of a Nitrile: The reduction of cis-4-cyanocyclohexanol is another viable route. This method also typically employs catalytic hydrogenation.

  • Enzymatic Synthesis: As mentioned earlier, biocatalytic routes starting from 1,4-cyclohexanedione using a keto reductase and an amine transaminase offer a highly stereoselective approach to the cis-isomer.[4][5]

What analytical techniques are recommended for characterizing the product and determining the cis/trans ratio?

A combination of spectroscopic and chromatographic methods is essential for proper characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers.[8][9] The chemical shifts and coupling constants of the cyclohexane ring protons are highly sensitive to their axial or equatorial positions, which differ between the cis and trans isomers.[8] In the ¹³C NMR spectrum, the γ-gauche effect can cause an upfield shift for carbons that are gamma to an axial substituent, providing another diagnostic tool.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the cis and trans isomers, and MS provides information about their molecular weight and fragmentation patterns. For GC analysis, derivatization of the polar amine and alcohol functional groups is often necessary to improve volatility and peak shape. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for separating and quantifying the isomers. Similar to GC, derivatization may be required to achieve good separation.

How should I handle and store this compound?

This compound is typically a solid. It should be stored in a tightly sealed container in a cool, dry place. It is advisable to handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data and Protocols

Table 1: Comparison of Spectroscopic Data for cis and trans Isomers of 4-Substituted Cyclohexanes
Spectroscopic Techniquecis-Isomer (Axial/Equatorial Substituents)trans-Isomer (Diequatorial Substituents)Reference
¹H NMR Protons on carbons bearing axial substituents are shielded (lower ppm).Protons on carbons bearing equatorial substituents are deshielded (higher ppm).[8]
Smaller coupling constants (J-values) for axial-equatorial and equatorial-equatorial proton interactions.Larger coupling constants (J-values) for axial-axial proton interactions.[4]
¹³C NMR Carbons in a γ-position to an axial substituent are shielded (upfield shift) due to the γ-gauche effect.The γ-gauche effect is absent, and carbon signals appear further downfield.[8]
Experimental Protocol: Catalytic Hydrogenation of cis-4-Cyanocyclohexanol
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve cis-4-cyanocyclohexanol (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add Raney Nickel (approximately 10-20% by weight of the starting material) to the solution. Alternatively, 5-10 mol% of Pd/C can be used.

  • Ammonia Addition (Optional): To suppress the formation of secondary and tertiary amines, the solvent can be saturated with ammonia gas prior to the reaction, or aqueous ammonia can be added to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is exothermic, so cooling may be necessary, especially at the beginning.

  • Monitoring: Monitor the reaction progress by GC or TLC until the starting material is no longer detected.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can then be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether). The hydrochloride salt can then be purified by recrystallization.

Visualizations

Diagram 1: General Reaction Scheme for the Synthesis of cis-4-(Aminomethyl)cyclohexanol

G cluster_0 Synthetic Route Start cis-4-Cyanocyclohexanol Product cis-4-(Aminomethyl)cyclohexanol Start->Product Catalytic Hydrogenation (e.g., Raney Ni, H₂) HCI_Salt cis-4-(Aminomethyl)cyclohexanol Hydrochloride Product->HCI_Salt HCl

Caption: Synthetic route from a nitrile precursor.

Diagram 2: Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Pressure) Start->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, GC-MS) Start->Analyze_Crude Purify Purify Starting Materials Check_Purity->Purify Optimize Optimize Conditions: - Increase reaction time/pressure - Add fresh catalyst Review_Conditions->Optimize Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction Analyze_Crude->Incomplete_Reaction Suppress_Side_Rxn Suppress Side Reactions: - Add ammonia - Lower temperature Side_Products->Suppress_Side_Rxn Yes Incomplete_Reaction->Optimize Yes Success Improved Yield Optimize->Success Suppress_Side_Rxn->Success Purify->Success

Caption: A logical approach to troubleshooting low yields.

References

Technical Support Center: Purification of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis-4-(aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this specific cis isomer from its trans counterpart. The structural similarities between these diastereomers present a significant purification challenge. This document provides in-depth, field-tested insights and troubleshooting protocols to address common issues encountered during experimentation.

Introduction: The Challenge of Separating Cis/Trans Diastereomers

The core difficulty in separating cis- and trans-4-(aminomethyl)cyclohexanol lies in their nearly identical physical properties. Both isomers share the same molecular weight and connectivity, differing only in the spatial arrangement of the aminomethyl and hydroxyl groups. In the thermodynamically more stable trans isomer, both functional groups can occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance. Conversely, the cis isomer must have one group in an axial and one in an equatorial position, resulting in higher conformational energy.[1] This subtle difference in stability and shape is the key to their separation.

Standard purification techniques like distillation are often ineffective. Therefore, more specialized methods such as fractional crystallization and chromatography are required to exploit the minor differences in solubility and polarity between the isomers' hydrochloride salts.

General Workflow for Purification and Analysis

The overall process involves a primary purification step, followed by rigorous analysis to confirm the isomeric ratio. If the desired purity is not achieved, the material may be re-processed.

G cluster_0 Purification Workflow start Crude Mixture (cis/trans Isomers) purify Purification Method (e.g., Fractional Crystallization) start->purify analyze Purity Analysis (¹H NMR / HPLC) purify->analyze decision Is Purity ≥ 99%? analyze->decision reprocess Re-crystallize or Re-purify decision->reprocess No end Pure cis Isomer decision->end Yes reprocess->purify

Caption: High-level workflow for isomer purification and validation.

Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is the most common and cost-effective method for this separation. It relies on the subtle differences in the crystal lattice energies and solvation properties of the cis and trans hydrochloride salts.

Q1: My first crystallization attempt did not significantly enrich the cis isomer. What went wrong?

A1: This is a common issue often related to the solvent system and cooling rate.

  • Causality: The goal is to find a solvent system where the desired cis isomer is less soluble than the trans isomer at a specific temperature. If the solution is supersaturated with respect to both isomers, they will co-precipitate.

  • Troubleshooting Steps:

    • Solvent Choice: While various solvents can be used, mixtures of alcohols (like isopropanol or ethanol) and ethers or esters (like ethyl acetate or THF) are often effective. The alcohol solvates the hydrochloride salt, while the co-solvent acts as an "anti-solvent" to carefully induce crystallization.

    • Cooling Rate: Rapid cooling is a primary cause of co-precipitation. A slow, controlled cooling rate (e.g., 1-2°C per hour) is crucial to allow for the selective crystallization of the less soluble isomer.

    • Seeding: If you have a small amount of pure cis isomer, seeding the solution at the point of saturation can promote the growth of the desired crystals.

Q2: I'm observing low yields of the purified cis isomer. How can I improve recovery?

A2: Low yields often indicate that the desired isomer has significant solubility in the mother liquor, or that the crystallization conditions are not optimal.

  • Causality: The concentration of your target compound and the final temperature of crystallization directly impact yield.

  • Troubleshooting Steps:

    • Concentration: Carefully concentrate the solution before cooling to ensure it is saturated at a temperature slightly above your starting cooling temperature. Avoid over-concentration, which can lead to oiling out or co-precipitation.

    • Final Temperature: Lowering the final crystallization temperature (e.g., from 4°C to -10°C or -20°C) will decrease the solubility of the cis isomer and improve yield. However, be aware that this may also decrease purity by causing the trans isomer to precipitate.

    • Mother Liquor Rework: The mother liquor will be enriched in the trans isomer but will still contain some cis product. It can be concentrated and re-subjected to crystallization, though subsequent fractions will likely have lower purity.

Q3: The crystallized material is an oil or a sticky solid, not a fine crystal. What should I do?

A3: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in that solvent, or when the solution is too concentrated.

  • Causality: The compound separates as a liquid phase instead of a solid crystalline lattice. This liquid is often an impure mixture of both isomers.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the primary solvent (e.g., isopropanol) to the mixture and gently warm until the oil redissolves completely.

    • Slower Cooling: Begin the cooling process again, but at a much slower rate.

    • Solvent System Modification: Consider a different solvent system. Sometimes, a more polar solvent can prevent oiling out.

Recommended Starting Protocol for Fractional Crystallization
  • Dissolution: Dissolve the crude cis/trans hydrochloride salt mixture in a minimal amount of a suitable solvent (e.g., hot isopropanol).

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate) at an elevated temperature until the solution becomes slightly turbid. Add a small amount of the primary solvent to redissolve the precipitate.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture.

  • Analysis: Dry the crystals and determine the isomeric ratio using ¹H NMR spectroscopy.[2][3][4]

ParameterRecommendationRationale
Solvent System Isopropanol/Ethyl AcetateGood balance of solubility for the salt and anti-solvent properties.
Cooling Profile 1-5°C / hourSlow cooling is critical for selective crystallization and high purity.
Seeding Optional but recommendedInduces crystallization of the desired isomer, improving purity.

Troubleshooting Guide: Chromatographic Separation

While less common for large-scale purification due to cost, High-Performance Liquid Chromatography (HPLC) can be an effective tool for separating the isomers, especially at the analytical or semi-preparative scale.

Q1: I am not getting baseline separation between the cis and trans isomer peaks in my HPLC chromatogram. How can I improve resolution?

A1: Poor resolution is typically due to an unoptimized mobile phase, stationary phase, or both.

  • Causality: The cis and trans isomers have very similar polarities. The HPLC method must be sensitive enough to exploit these minor differences.

  • Troubleshooting Steps:

    • Stationary Phase: A standard C18 column may not provide sufficient selectivity. Consider columns that offer different separation mechanisms. A Phenyl-Hexyl or a Cyano (CN) phase can provide alternative selectivities based on pi-pi interactions or dipole-dipole interactions, respectively.[5]

    • Mobile Phase Optimization:

      • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent (isocratic elution) will increase retention times and may improve resolution.

      • pH: The charge state of the amine is critical. Ensure the mobile phase pH is buffered at least 2 units below the pKa of the amine to maintain it in its protonated form, leading to more consistent retention.

    • Derivatization: For difficult separations, pre-column derivatization of the amine with a reagent like Marfey's reagent can create diastereomers with significantly different properties that are more easily separated on a standard C18 column.[6]

G cluster_1 HPLC Troubleshooting Logic start Poor Peak Resolution check_phase Is stationary phase selective (e.g., Phenyl)? start->check_phase change_phase Action: Switch to a more selective column check_phase->change_phase No optimize_mobile Is mobile phase optimized (pH, % Org)? check_phase->optimize_mobile Yes change_phase->optimize_mobile adjust_mobile Action: Adjust pH and gradient/isocratic conditions optimize_mobile->adjust_mobile No consider_deriv Is resolution still insufficient? optimize_mobile->consider_deriv Yes adjust_mobile->consider_deriv deriv Action: Use pre-column derivatization consider_deriv->deriv Yes

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q: How can I definitively determine the cis/trans ratio of my sample?

A: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most reliable method. The key is to analyze the chemical shifts and coupling constants of the protons on the carbons bearing the -OH and -CH₂NH₂ groups (C1 and C4).[2] In the cis isomer, one of these protons will be axial and the other equatorial, leading to different chemical shifts compared to the trans isomer where both can be equatorial.[1][2] Specifically, the proton at the C1 position (CH-OH) in the cis isomer typically resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.[2]

Q: Is it possible to separate the free base form of 4-(aminomethyl)cyclohexanol instead of the hydrochloride salt?

A: It is possible, but generally more difficult via crystallization. The hydrochloride salt provides a rigid ionic center that often leads to better-defined crystal structures and more pronounced solubility differences between isomers. Separation of the free base is more commonly approached via chromatography or by forming a salt with a different acid to find more favorable crystallization properties.

Q: Are there any methods to convert the unwanted trans isomer into the desired cis isomer?

A: Isomerization from trans to cis is thermodynamically unfavorable because the trans isomer is the more stable configuration.[1] While some chemical processes can isomerize cyclohexanes, they typically proceed toward the more stable trans product. Therefore, separation is the standard industrial and laboratory approach, not conversion.

References

Technical Support Center: Synthesis of cis-4-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-(aminomethyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic outcomes. The questions addressed below are based on frequently encountered challenges in achieving high purity and yield of the desired cis isomer.

Frequently Asked Questions (FAQs)

Q1: My primary impurity is the trans isomer. What are the key factors controlling the cis/trans ratio in my reduction?

The stereochemical outcome of the reduction of a 4-substituted cyclohexanone derivative or the hydrogenation of a substituted benzene ring is highly dependent on the reaction conditions. The dominant side product is almost invariably the thermodynamically more stable trans-4-(aminomethyl)cyclohexanol.

Causality & Mechanistic Insight: The formation of the cis versus trans isomer is a classic example of kinetic versus thermodynamic control.

  • Axial vs. Equatorial Attack: In the catalytic hydrogenation of a 4-substituted cyclohexanone intermediate, the hydride (or hydrogen atom on the catalyst surface) can attack the carbonyl from two faces. Attack from the axial direction leads to the equatorial alcohol (trans product), while equatorial attack leads to the axial alcohol (cis product).

  • Catalyst Influence: The choice of catalyst and solvent system is paramount. For instance, hydrogenation of 4-aminobenzoic acid using a Ruthenium-on-carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution has been shown to produce a mixture of cis and trans isomers[1]. The catalyst's steric bulk and the way the substrate adsorbs onto its surface can favor one approach over the other.

  • Isomerization: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the initially formed cis isomer can epimerize to the more stable trans isomer[1][2]. The trans isomer is generally more stable because both bulky substituents (aminomethyl and hydroxyl) can occupy equatorial positions in the chair conformation, minimizing steric strain[3][4].

Troubleshooting Steps:

  • Catalyst Screening: If you are using a common catalyst like Pd/C or Raney Nickel and getting poor selectivity, consider screening other catalysts. Rhodium-based catalysts, for example, have been reported to alter cis/trans ratios in similar systems[5].

  • Solvent and pH Optimization: The polarity and pH of the reaction medium can influence the conformation of the substrate and its interaction with the catalyst. For hydrogenations of aromatic precursors like p-aminobenzoic acid, basic conditions (e.g., NaOH) are often employed[1].

  • Temperature and Pressure Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be the cis isomer. Systematically evaluate a range of temperatures (e.g., 25°C to 100°C) and pressures (e.g., 5 to 15 bar) to find the optimal balance between reaction rate and selectivity[1].

Q2: I'm observing an intermediate that is not fully reduced. How can I drive the reaction to completion?

This issue is common when reducing precursors like 4-cyanocyclohexanone or 4-nitrobenzoic acid. Incomplete reduction can leave behind intermediates such as imines, oximes, or hydroxylamines.

Causality & Mechanistic Insight: Catalytic hydrogenation is a stepwise process. For example, the reduction of a nitrile (CN) group proceeds through an imine intermediate. If the catalyst activity is low, hydrogen pressure is insufficient, or a catalyst poison is present, the reaction can stall at this intermediate stage. Similarly, the reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.

Troubleshooting Flowchart: Below is a workflow to diagnose and resolve issues of incomplete reduction.

G Problem Problem: Incomplete Reduction (e.g., Imine/Oxime peak in GC-MS) Cause1 Potential Cause 1: Insufficient Catalyst Activity Problem->Cause1 Cause2 Potential Cause 2: Suboptimal H2 Pressure/Temp Problem->Cause2 Cause3 Potential Cause 3: Catalyst Poisoning Problem->Cause3 Sol1a Solution: Increase catalyst loading (e.g., from 5 mol% to 10 mol%) Cause1->Sol1a Sol1b Solution: Use fresh or higher-activity catalyst (e.g., fresh Raney Ni) Cause1->Sol1b Sol2 Solution: Systematically increase H2 pressure (e.g., 5 -> 15 bar) and/ or temperature (e.g., 50°C -> 80°C) Cause2->Sol2 Sol3a Solution: Purify starting materials and solvents rigorously Cause3->Sol3a Sol3b Solution: Add a poison scavenger (if poison is known, e.g., sulfur) Cause3->Sol3b

Caption: Troubleshooting workflow for incomplete reduction.

Q3: My reaction yield is low, and I see several unidentifiable small peaks in my chromatogram. What are potential side reactions?

Beyond the formation of the trans isomer and incomplete reduction, other side reactions can lower the yield of your desired product.

Causality & Mechanistic Insight:

  • Over-reduction: If the starting material contains other reducible functional groups (e.g., a carboxylic acid being reduced to an alcohol), these can be unintentionally transformed. This is less common for robust groups like carboxylic acids but can occur under harsh conditions.

  • Hydrogenolysis: The C-O bond of the hydroxyl group can sometimes be cleaved under hydrogenation conditions, leading to the formation of 4-(aminomethyl)cyclohexane.

  • Ring Opening: Under very harsh conditions (high temperature and pressure), the cyclohexane ring itself can undergo cleavage, though this is rare.

  • Dimerization/Polymerization: Reactive intermediates can sometimes react with each other, leading to higher molecular weight impurities.

Troubleshooting Steps:

  • Characterize Byproducts: Use analytical techniques like GC-MS or LC-MS to get the mass of the unknown peaks. This is the first step to hypothesizing their structure.

  • Reaction Condition Audit: Review your reaction conditions. Extremely high temperatures or pressures are often the cause of undesired side reactions like hydrogenolysis.

  • Protecting Group Strategy: If your starting material has sensitive functional groups, consider using a protecting group strategy to prevent unwanted transformations.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Stereoselectivity in the Hydrogenation of 4-Aminobenzoic Acid (PABA)

The catalytic hydrogenation of PABA or its derivatives is a common route, but achieving a high cis:trans ratio is challenging.

Reaction Pathway & Isomer Formation:

G PABA 4-Aminobenzoic Acid Intermediate Adsorbed Intermediate on Catalyst Surface PABA->Intermediate H2, Catalyst (e.g., Ru/C) Cis cis-4-(Aminomethyl)cyclohexanol (Kinetic Product) Intermediate->Cis Favored at lower temp Trans trans-4-(Aminomethyl)cyclohexanol (Thermodynamic Product) Intermediate->Trans Favored at higher temp Cis->Trans Isomerization (Heat, Time)

Caption: General reaction pathway showing formation of cis and trans isomers.

Protocol: Analytical Quantification of cis/trans Isomers by GC-MS

This protocol provides a method to accurately determine the isomeric ratio of your product mixture.

  • Sample Derivatization (Mandatory): The amino and hydroxyl groups make the product highly polar and non-volatile. Derivatization is necessary for GC analysis.

    • To a dry 1 mL vial, add ~1 mg of your crude product mixture.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 200 µL of a dry solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injection: 1 µL, split mode (e.g., 50:1).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detection: Scan from m/z 50 to 500.

  • Data Analysis:

    • The cis and trans isomers will separate chromatographically. The trans isomer often elutes slightly later.

    • Identify the peaks by their mass spectra. The derivatized molecule will have a predictable molecular ion and fragmentation pattern.

    • Integrate the peak areas for both isomers. The ratio of the areas provides a quantitative measure of the isomeric ratio. A response factor determination using pure standards is recommended for highest accuracy.

Table 1: Influence of Reaction Parameters on cis:trans Ratio (Hypothetical Data)

CatalystTemperature (°C)Pressure (bar)SolventObserved cis:trans Ratio
5% Ru/C8010H₂O / NaOH30 : 70
5% Ru/C4010H₂O / NaOH55 : 45
5% Rh/Al₂O₃8010Ethanol65 : 35
5% Pd/C8010Acetic Acid20 : 80

This table is for illustrative purposes to show experimental design.

Guide 2: Purification Strategy - Isolating the cis Isomer

If your reaction yields an inseparable mixture, purification is necessary. Fractional crystallization is often a viable, scalable method. While patents describe methods for purifying the trans isomer of related compounds by forming a hydrate[6][7], a similar principle can be applied by forming a specific salt of the cis isomer.

Protocol: Selective Crystallization via Salt Formation

  • Solvent Selection: Dissolve the crude cis/trans mixture in a suitable solvent like isopropanol or ethanol at an elevated temperature.

  • Acid Addition: Slowly add a stoichiometric amount of an organic acid (e.g., oxalic acid, tartaric acid). The choice of acid is critical, as the resulting salt's crystal lattice energy and solubility will differ between the cis and trans isomers.

  • Controlled Cooling: Cool the solution very slowly. Rapid cooling will trap impurities. A stepwise cooling profile (e.g., hold at 50°C for 2 hours, then cool to room temperature over 4 hours, then cool to 0-5°C) is recommended.

  • Isolation & Analysis: Isolate the resulting crystals by filtration. Wash with a small amount of cold solvent. Analyze the purity of the crystals and the mother liquor by GC-MS (using the derivatization protocol above) to determine the efficiency of the separation.

  • Liberation of Free Base: Dissolve the purified salt in water and add a base (e.g., NaOH) to deprotonate the amine and regenerate the pure cis-4-(aminomethyl)cyclohexanol, which can then be extracted with a suitable organic solvent.

References

How to resolve cis/trans isomers of 4-(aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Resolution

Topic: How to Resolve cis/trans Isomers of 4-(Aminomethyl)cyclohexanol

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-(aminomethyl)cyclohexanol and need to isolate the pure cis or trans isomer. Here, we provide in-depth answers to common questions, detailed troubleshooting protocols, and the scientific principles behind the methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the cis and trans isomers of 4-(aminomethyl)cyclohexanol and why is their separation critical?

Answer: 4-(aminomethyl)cyclohexanol is a disubstituted cyclohexane derivative with two functional groups: an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) at positions 1 and 4 of the ring. The cyclohexane ring predominantly exists in a stable chair conformation. The spatial orientation of these two substituent groups relative to the plane of the ring gives rise to two geometric isomers:

  • cis-isomer: Both substituents are on the same side of the ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.

  • trans-isomer: The substituents are on opposite sides of the ring. In the most stable chair conformation, both substituents will be in equatorial positions, which is generally the more thermodynamically stable arrangement.

Criticality of Separation: In pharmaceutical development, different stereoisomers of a molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. For example, the trans isomer of a related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is an effective antifibrinolytic agent, while the cis isomer is largely inactive. Therefore, isolating a single, pure isomer is often a regulatory and therapeutic necessity.

Q2: What are the primary challenges in separating these cis/trans isomers?

Answer: The primary challenge lies in their similar physicochemical properties. Because they have the same molecular weight and functional groups, their boiling points, polarities, and solubilities are often very close. This similarity makes separation by standard techniques like distillation or simple chromatography difficult. Effective resolution requires methods that can exploit the subtle differences in their three-dimensional structures.

Q3: Which analytical techniques are best for confirming the identity and purity of the separated isomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[1][2] The key is to analyze the proton-proton (¹H-¹H) coupling constants, particularly for the protons attached to the carbons bearing the substituents (the C1 and C4 methine protons).

  • In the more stable trans isomer (diequatorial), the C1 and C4 protons are axial. They exhibit a large axial-axial coupling constant (J_ax,ax) , typically in the range of 8-13 Hz.

  • In the cis isomer (axial-equatorial), these protons will show smaller axial-equatorial (J_ax,eq) or equatorial-equatorial (J_eq,eq) couplings, typically 2-5 Hz.[1]

Other useful techniques include:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For determining the isomeric ratio and assessing purity.[3]

  • Infrared (IR) Spectroscopy: The "fingerprint" region (below 1500 cm⁻¹) can show distinct patterns for each isomer due to differences in vibrational modes.[1]

Troubleshooting & Methodology Guides

This section details robust methods for the preparative separation of 4-(aminomethyl)cyclohexanol isomers.

Method 1: Fractional Crystallization via Diastereomeric Salt Formation

Scientific Principle: This classical and scalable technique is one of the most effective methods for resolving chiral amines and can be adapted for geometric isomers that contain a basic handle like the amino group.[4][5][6] The process involves reacting the mixture of cis/trans isomers (which are achiral themselves but form a mixture) with a single enantiomer of a chiral acid (the "resolving agent"). This reaction forms a pair of diastereomeric salts.

(cis-amine + R-acid) → Diastereomeric Salt A (trans-amine + R-acid) → Diastereomeric Salt B

Unlike the original isomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[7] This difference allows one salt to crystallize preferentially from the solution, enabling separation.[4][8]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Amine A Mixture of cis/trans 4-(aminomethyl)cyclohexanol C Dissolve in Solvent (e.g., Ethanol/Water) A->C B Chiral Resolving Agent (e.g., (R)-Mandelic Acid) B->C D Solution of Diastereomeric Salts C->D Stir at RT E Controlled Cooling & Crystallization D->E F Filter to Isolate Less Soluble Salt (Crystals) E->F G Mother Liquor (Contains More Soluble Salt) E->G H Isolated Crystals F->H I Add Base (e.g., NaOH) to break the salt H->I J Extract with Organic Solvent I->J K Pure Isomer 1 (e.g., trans) J->K caption Workflow for Diastereomeric Salt Resolution.

Caption: Workflow for Diastereomeric Salt Resolution.

  • Selection of Resolving Agent: Choose a commercially available, enantiomerically pure chiral acid. Common choices for resolving amines include (R)- or (S)-mandelic acid, (+)- or (-)-tartaric acid, and (1S)-(+)-10-camphorsulfonic acid.[4][9][10]

  • Salt Formation & Solvent Screening:

    • In a flask, dissolve 1.0 equivalent of the cis/trans isomer mixture in a suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water). Heat gently if necessary.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. The optimal molar ratio should be determined empirically.[8]

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator (4 °C) may be required to maximize crystal formation.

    • Rationale: Slow cooling is crucial. It promotes the growth of larger, purer crystals of the less soluble diastereomeric salt, minimizing the co-precipitation of the more soluble diastereomer.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Liberation of the Free Amine:

    • Suspend the isolated crystals in water or a biphasic mixture (e.g., water/dichloromethane).

    • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >11 to break the salt and deprotonate the amine.[4]

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate) several times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the pure isomer.

  • Analysis: Confirm the isomeric purity using ¹H NMR and HPLC.

Problem Potential Cause Recommended Solution
No crystals form upon cooling. 1. Solution is too dilute.2. Solvent system is inappropriate (salt is too soluble).3. Incorrect stoichiometry.1. Concentrate the solution by slowly evaporating some solvent.2. Perform a solvent screen. Try less polar solvents or add an anti-solvent (e.g., hexane, ether) dropwise until turbidity persists.3. Vary the molar ratio of the resolving agent (try 0.5, 0.8, 1.0 eq).[8]
An oil precipitates instead of crystals. The melting point of the diastereomeric salt is below the temperature of the experiment.1. Add more solvent and gently heat to redissolve, then cool more slowly.2. Try a different solvent system.3. Use seeding crystals if available.
Poor separation (low isomeric excess). 1. Cooling was too rapid, causing co-precipitation.2. The solubility difference between the diastereomeric salts is small in the chosen solvent.1. Re-dissolve the crystals by heating and allow them to recrystallize more slowly.2. Perform a re-crystallization of the isolated solid.3. Screen for a more selective solvent system where the solubility difference is greater.
Low yield of the desired isomer. 1. The desired diastereomeric salt is the more soluble one.2. Significant product loss during washing.1. Isolate the desired isomer from the mother liquor by evaporating the solvent, liberating the amine, and attempting resolution with the opposite enantiomer of the resolving agent.2. Use a minimal amount of ice-cold solvent for washing the crystals.
Method 2: Preparative Chromatography

Scientific Principle: Preparative HPLC or flash chromatography can separate isomers based on small differences in their polarity and interaction with the stationary phase.[11] While the isomers have similar properties, the different spatial arrangements of the polar -OH and -NH₂ groups can lead to differential retention on a suitable column.

G Start Start: Isomer Mixture Scale What is the required scale? Start->Scale Purity Is >99.5% purity essential? Scale->Purity Small to Medium Scale (<10g) Crystallization Use Diastereomeric Salt Crystallization Scale->Crystallization Large Scale (>10g) Speed Is speed the primary factor? Purity->Speed No PrepHPLC Use Preparative HPLC Purity->PrepHPLC Yes Derivatization Consider Derivatization + Chromatography Purity->Derivatization If direct HPLC fails Speed->PrepHPLC Yes Speed->Crystallization No

Caption: Decision tree for selecting a separation method.

  • Analytical Method Development:

    • Column Selection: A polar stationary phase is recommended. HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded reversed-phase column would be a good starting point.

    • Mobile Phase: For HILIC, a typical mobile phase would be a gradient of acetonitrile and water with a small amount of an additive like ammonium formate or trifluoroacetic acid to improve peak shape.

    • Optimization: Optimize the gradient and flow rate on an analytical scale (e.g., 4.6 mm ID column) to achieve baseline separation of the cis and trans peaks.

  • Scale-Up:

    • Column Sizing: Scale the method to a larger preparative column (e.g., 20-50 mm ID) with the same stationary phase.

    • Flow Rate & Injection Volume: Adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.

    • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase at the highest possible concentration without causing precipitation.

  • Purification & Fraction Collection:

    • Perform the preparative run, collecting fractions corresponding to the two separated isomer peaks.

  • Post-Processing:

    • Combine the pure fractions for each isomer.

    • Remove the mobile phase solvents via rotary evaporation. If a non-volatile buffer was used, a subsequent desalting step (e.g., solid-phase extraction) may be necessary.

  • Analysis: Confirm the purity of each isolated isomer fraction by analytical HPLC and ¹H NMR.

Problem Potential Cause Recommended Solution
Poor or no separation (co-elution). 1. Incorrect stationary phase.2. Mobile phase is not optimized.1. Try a column with different selectivity (e.g., switch from HILIC to a C18 column with an ion-pairing agent).2. Systematically vary the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration).
Broad, tailing peaks. 1. Column overload.2. Secondary interactions with the stationary phase.1. Reduce the injection mass/volume.2. Add a competitor to the mobile phase (e.g., a small amount of triethylamine for a basic analyte on a silica-based column) to block active sites.
High backpressure. 1. Flow rate is too high for the column.2. Sample precipitation on the column.1. Reduce the flow rate.2. Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample if necessary.

References

Optimizing reaction conditions for cis-selective synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Reaction Conditions for cis-Selective Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cis-selective synthesis. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of stereoselective reactions. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in both established chemical principles and real-world laboratory experience.

This resource is structured to address your challenges in a logical, problem-oriented manner. We'll begin with common questions that often arise during the planning and execution of cis-selective syntheses. From there, we will delve into detailed troubleshooting guides for specific issues you might encounter, complete with step-by-step protocols and visual aids to clarify complex concepts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and understanding cis-selective reactions.

Q1: My reaction is yielding the trans-isomer as the major product. What are the primary factors I should investigate to favor the cis-isomer?

A1: Achieving high cis-selectivity often involves a careful interplay of several factors. The formation of one stereoisomer over another is a result of differences in the steric and electronic effects within the reaction's mechanistic pathways.[1] Here are the key areas to focus on:

  • Catalyst and Ligand Choice: The catalyst and its associated ligands are paramount in dictating the stereochemical outcome. Bulky ligands can sterically hinder the approach of reactants, favoring a specific geometry in the transition state that leads to the cis-product. The electronic properties of the ligand also play a crucial role.[2][3]

  • Solvent Effects: The solvent is not merely an inert medium; it can significantly influence the transition state energy.[4][5][6] Solvent molecules can form clusters around the reactants, and the nature of these interactions can favor one stereochemical pathway over another.[4][5][6]

  • Temperature: Reaction temperature directly impacts the kinetic and thermodynamic control of a reaction. Lowering the temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the desired cis-isomer.[7][8]

  • Substrate Structure: The inherent structure of your starting material will have a significant influence on the stereochemical outcome. Steric hindrance near the reacting center can often be exploited to favor cis-selectivity.[9]

Q2: How do I rationally select a catalyst and ligand for a new cis-selective transformation?

A2: Catalyst selection should be a systematic process, starting with a literature review for similar transformations.[10] Key considerations include:

  • Reaction Type: Different reaction classes (e.g., hydrogenation, cross-coupling, metathesis) have well-established catalyst systems known to favor cis-products.[11] For example, Lindlar's catalyst is a classic choice for the cis-selective hydrogenation of alkynes.[12]

  • Ligand Properties: Consider the steric bulk and electronic properties of the ligands. For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are often employed to promote the desired selectivity.[3][13]

  • Substrate Compatibility: Ensure the chosen catalyst is compatible with the functional groups present in your substrate. Some catalysts can be poisoned by certain functional groups.

Q3: Can small changes in reaction conditions really have a significant impact on cis:trans ratio?

A3: Absolutely. Stereoselectivity is governed by small differences in the activation energies of competing reaction pathways.[1] Even minor modifications to the reaction environment can alter these energy differences. For instance, a change in solvent can lead to different solvation clusters around the transition state, tipping the balance in favor of the cis or trans product.[4][5][6] Similarly, a slight adjustment in temperature can be the deciding factor between kinetic and thermodynamic control.[7]

Part 2: Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems you may encounter during your experiments.

Troubleshooting Guide 1: Low cis-Selectivity in Catalytic Hydrogenation

Problem: You are attempting a catalytic hydrogenation of an alkyne or a substituted alkene and observing low cis-selectivity, with significant formation of the trans-alkene or over-reduction to the alkane.

Causality and Solutions:

  • Inappropriate Catalyst Activity: Standard hydrogenation catalysts like palladium on carbon (Pd/C) are often too active and can lead to over-reduction or isomerization of the initially formed cis-alkene to the more stable trans-isomer.[12]

    • Solution: Employ a "poisoned" or modified catalyst to attenuate its reactivity.

      • Lindlar's Catalyst: This consists of palladium on calcium carbonate, poisoned with lead acetate and quinoline. It is highly effective for the cis-selective reduction of alkynes to alkenes.[12]

      • P-2 Catalyst (Nickel-Boron): This is another effective catalyst for stopping the hydrogenation at the cis-alkene stage.[12]

      • Rhodium-based Catalysts: Certain rhodium complexes with strongly σ-donating ligands, such as Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands, have shown excellent cis-selectivity in the hydrogenation of aromatic rings.[14]

  • Reaction Temperature and Pressure: Higher temperatures and hydrogen pressures can increase catalyst activity and promote isomerization to the trans-product.

    • Solution:

      • Conduct the reaction at or below room temperature.

      • Use a lower hydrogen pressure (e.g., a balloon of H₂ instead of a high-pressure vessel).

Experimental Protocol: cis-Selective Hydrogenation of an Internal Alkyne using Lindlar's Catalyst

  • Catalyst Preparation: In a flask inerted with nitrogen or argon, suspend Lindlar's catalyst (5-10 mol%) in the chosen solvent (e.g., methanol, ethyl acetate).

  • Reaction Setup: Add the alkyne substrate to the catalyst suspension.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Be careful not to let the reaction proceed for too long to avoid over-reduction.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the cis:trans ratio of the product mixture using ¹H NMR spectroscopy.

Troubleshooting Guide 2: Poor Selectivity in Olefin Metathesis

Problem: Your ring-closing metathesis (RCM) or cross-metathesis (CM) reaction is producing a mixture of cis and trans isomers, with the trans isomer often predominating.

Causality and Solutions:

  • Catalyst Choice: Standard Grubbs-type ruthenium catalysts often favor the thermodynamically more stable trans-isomer.[15]

    • Solution: Utilize catalysts specifically designed for cis-selective metathesis. Certain ruthenium catalysts with specific N-heterocyclic carbene (NHC) or other specialized ligands can favor the formation of the cis-product.[16]

  • Reaction Temperature: Higher temperatures can lead to erosion of stereocontrol.[8][16]

    • Solution: Perform the reaction at lower temperatures. For some systems, temperatures as low as -20°C have been shown to significantly increase the percentage of the cis-isomer.[8]

  • Secondary Metathesis and Isomerization: The initially formed kinetic cis-product can undergo secondary metathesis reactions, leading to the thermodynamic trans-product.[17] Unwanted olefin isomerization can also be a side reaction.[18]

    • Solution:

      • Monitor the reaction closely and stop it once the starting material is consumed to minimize secondary reactions.

      • In some cases, additives like 1,4-benzoquinone can suppress olefin isomerization side reactions.[18]

Data Presentation: Effect of Temperature on cis-Selectivity in ROMP

MonomerCatalystTemperature (°C)% cis-isomer
NorborneneCatalyst 2 25~88
NorborneneCatalyst 2 -20~96
NorbornadieneCatalyst 2 25~75
NorbornadieneCatalyst 2 -20~85

(Data adapted from reference[8])

Troubleshooting Guide 3: Unfavorable Stereoselectivity in Cross-Coupling Reactions

Problem: A palladium-catalyzed cross-coupling reaction is yielding the undesired stereoisomer.

Causality and Solutions:

  • Ligand Effects: The steric and electronic properties of the phosphine or NHC ligand on the palladium catalyst are critical in determining the stereochemical outcome.[2][13]

    • Solution: Screen a variety of ligands with different properties.

      • Bulky Ligands: Ligands with large cone angles can create a sterically hindered environment around the metal center, influencing the geometry of the transition state.

      • Electron-Donating/Withdrawing Ligands: The electronic nature of the ligand can affect the reactivity of the catalyst and the stability of key intermediates.

  • Solvent and Additives: The reaction medium can influence the aggregation state of the catalyst and the solvation of intermediates, thereby affecting selectivity.

    • Solution: Experiment with different solvents of varying polarity and coordinating ability. The choice of base can also have a profound effect on the reaction outcome.

Part 3: Visualization & Formatting

Diagrams

Troubleshooting_Workflow start Low cis-Selectivity Observed catalyst Is the Catalyst Optimal for cis-Selectivity? start->catalyst temp Is the Temperature Too High? catalyst->temp Yes change_catalyst Screen Alternative Catalysts/ Ligands catalyst->change_catalyst No solvent Is the Solvent Appropriate? temp->solvent No lower_temp Lower Reaction Temperature temp->lower_temp Yes concentration Are Reactant Concentrations Ideal? solvent->concentration Yes change_solvent Screen Different Solvents solvent->change_solvent No adjust_conc Optimize Concentrations concentration->adjust_conc No end Improved cis-Selectivity concentration->end Yes change_catalyst->temp lower_temp->solvent change_solvent->concentration adjust_conc->end

Catalyst_Selection_Logic cluster_0 Initial Considerations cluster_1 Catalyst/Ligand Properties cluster_2 Optimization Reaction_Type {Reaction Type | {Hydrogenation | Cross-Coupling | Metathesis}} Ligand_Sterics {Ligand Properties | {Bulky vs. Small | Cone Angle}} Reaction_Type->Ligand_Sterics Substrate_Scope {Substrate Functional Groups | {Steric Profile | Electronic Properties}} Substrate_Scope->Ligand_Sterics Ligand_Electronics {Electronic Effects | {Electron-Rich | Electron-Poor}} Substrate_Scope->Ligand_Electronics Screening {Ligand/Catalyst Screening | {Small-scale trials | High-throughput exp.}} Ligand_Sterics->Screening Ligand_Electronics->Screening Optimization {Condition Optimization | {Solvent, Temp., Additives}} Screening->Optimization

References

Technical Support Center: Troubleshooting Low Yield in the Stereoselective Preparation of cis-4-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of cis-4-aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges in achieving high yield and stereoselectivity, offering in-depth, evidence-based solutions in a direct question-and-answer format. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Overall Low Reaction Yield

Question: My overall yield of 4-aminocyclohexanol (both cis and trans isomers) is consistently low. What are the primary factors I should investigate?

Answer: Low overall yield in this synthesis often points to one of three areas: incomplete starting material conversion, side product formation, or product loss during workup and purification. Let's break down the common culprits for each synthetic route.

Route A: Catalytic Hydrogenation of p-Aminophenol

This is a prevalent industrial method, but it is sensitive to several factors.

  • Catalyst Activity and Poisoning: The catalyst is the heart of this reaction.

    • Cause: Catalysts like Rhodium on alumina (Rh/Al₂O₃) or Palladium on carbon (Pd/C) are susceptible to poisoning by impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds).[1] Catalyst deactivation can also occur from improper handling or storage.

    • Solution:

      • Substrate Purity: Ensure the p-aminophenol is of high purity. Recrystallization may be necessary.

      • Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier.[2][3]

      • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

  • Suboptimal Reaction Conditions: Temperature and pressure are critical parameters.

    • Cause: Insufficient hydrogen pressure or temperature can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, such as deamination or tar formation.[1][4]

    • Solution:

      • Temperature & Pressure Optimization: For Rhodium-based catalysts, which often favor cis formation, a systematic optimization of temperature (typically 80-120°C) and hydrogen pressure (3-5 bar) is recommended.[5]

      • Monitoring: Track hydrogen uptake to monitor reaction progress. A plateau in uptake suggests either completion or catalyst deactivation.

  • Side Product Formation: The hydrogenation of phenols can be complex.

    • Cause: Over-hydrogenation can lead to the formation of cyclohexylamine. Condensation reactions of p-aminophenol can also occur, especially at elevated temperatures.[6]

    • Solution:

      • Reaction Time: Monitor the reaction by GC or HPLC and stop it once the starting material is consumed to prevent over-reduction.

      • Catalyst Choice: While Rhodium often favors the cis product, Palladium catalysts are sometimes used and may have different side product profiles.[7]

Route B: Reduction of 4-Hydroxycyclohexanone followed by Amination

This newer, often enzyme-catalyzed route offers high selectivity but has its own set of challenges.[8][9]

  • Incomplete Enzymatic Reduction/Amination:

    • Cause: Enzymes (Ketoreductases - KREDs, and Amine Transaminases - ATAs) are sensitive to pH, temperature, and the presence of inhibitors.[8][9][10] Incorrect cofactor (NAD(P)H for KRED, PLP for ATA) concentration can also limit the reaction.

    • Solution:

      • Buffer and pH Control: Ensure the reaction is performed in the optimal buffer and pH for both enzymes if running a concurrent cascade. A sequential approach might be necessary if pH optima differ significantly.[8]

      • Cofactor Regeneration: For KREDs, a cofactor regeneration system (e.g., using isopropanol and a corresponding alcohol dehydrogenase) is crucial for high conversion.[8][9]

      • Enzyme Loading: Increase the loading of the rate-limiting enzyme.

  • By-product Formation:

    • Cause: In a one-pot system, the KRED can reduce the starting 1,4-cyclohexanedione to the diol, and the ATA can aminate the diketone to a diamine, both of which are dead-end by-products.[8][9]

    • Solution:

      • Sequential Addition: A sequential one-pot approach often yields better results. First, run the KRED reduction to completion to form 4-hydroxycyclohexanone, then add the ATA and amine donor.[8]

Issue 2: Poor cis:trans Stereoselectivity

Question: My reaction produces a mixture of cis and trans isomers, but the proportion of the desired cis isomer is too low. How can I improve the cis-selectivity?

Answer: Achieving high cis-selectivity is a central challenge, as the trans isomer, with both substituents in equatorial positions, is the thermodynamically more stable product.[11][12] Therefore, most strategies rely on kinetic control.

For Catalytic Hydrogenation of p-Aminophenol:
  • Catalyst Choice is Paramount:

    • The Rhodium Advantage: Rhodium-based catalysts, particularly Rhodium on alumina (Rh/Al₂O₃), are known to favor the formation of the cis isomer.[2][7] This is often attributed to the mechanism of hydrogen addition to the aromatic ring adsorbed on the catalyst surface. In contrast, Palladium catalysts tend to produce the more stable trans isomer.[1][7]

    • Actionable Step: Switch from a Palladium-based catalyst to a Rhodium-based one. A 5% Rh/Al₂O₃ is a common choice.[2][5]

  • Solvent and Additive Effects:

    • Influence on Adsorption: The solvent system can influence how the substrate adsorbs onto the catalyst surface, thereby affecting the stereochemical outcome.

    • Solution: While some studies report improved trans-selectivity with certain additives, for cis-selectivity, starting with a neutral solvent like ethanol or isopropanol is a good baseline.[5] Some literature suggests that acidic conditions during hydrogenation can influence the isomer ratio.

For Reduction of a 4-Substituted Cyclohexanone Intermediate:

The stereochemical outcome of reducing a cyclohexanone is governed by the direction of hydride attack on the carbonyl group.[13][14][15]

  • Understanding Hydride Attack:

    • Axial vs. Equatorial Attack: Small, unhindered hydride reagents (e.g., NaBH₄, LiAlH₄) preferentially attack from the axial face to avoid torsional strain with adjacent equatorial hydrogens in the transition state.[16] This leads to the formation of an equatorial alcohol (the trans product in the case of 4-aminocyclohexanone).

    • Bulky Reagents for Equatorial Attack: To obtain the axial alcohol (cis product), you need a bulky reducing agent that is forced to attack from the more sterically accessible equatorial face.[13][17] This is known as "steric approach control."[13]

  • Practical Recommendations:

    • Choice of Reducing Agent: To favor the cis isomer, use a sterically demanding hydride source like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride).

    • Low Temperatures: Perform the reduction at low temperatures (e.g., -78 °C) to maximize kinetic control and enhance stereoselectivity.[13]

ReagentTypical Attack TrajectoryPredominant Isomer (4-substituted)
NaBH₄, LiAlH₄Axialtrans (Equatorial -OH)
L-Selectride®, K-Selectride®Equatorialcis (Axial -OH)
Enzyme (e.g., specific KRED)Highly SelectiveCan be either cis or trans
For Chemoenzymatic Routes:
  • Enzyme Selection: This is the most powerful tool for controlling stereochemistry in a biocatalytic approach.

    • Solution: Screen a panel of amine transaminases (ATAs). Many ATAs exhibit a strong preference for producing the cis-amino alcohol.[8][9] For example, a study identified ATA-3FCR-4M as a highly cis-selective enzyme.[10]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low yield and selectivity issues.

Troubleshooting_Workflow start Low Yield or Poor cis-Selectivity q1 Which synthetic route? start->q1 route_a Catalytic Hydrogenation of p-Aminophenol q1->route_a Route A route_b Reduction/Amination of Cyclohexanone Derivative q1->route_b Route B check_yield_a Overall yield low? route_a->check_yield_a check_selectivity_a Poor cis-selectivity? route_a->check_selectivity_a check_yield_b Overall yield low? route_b->check_yield_b check_selectivity_b Poor cis-selectivity? route_b->check_selectivity_b check_yield_a->check_selectivity_a No sol_catalyst Verify Catalyst: 1. Use fresh 5% Rh/Al₂O₃ 2. Check substrate purity 3. Ensure inert atmosphere check_yield_a->sol_catalyst Yes sol_catalyst_select Confirm Catalyst Choice: Use Rhodium (e.g., Rh/Al₂O₃). Avoid Palladium. check_selectivity_a->sol_catalyst_select Yes end Improved Yield & Selectivity check_selectivity_a->end No sol_conditions_a Optimize Conditions: 1. T = 80-120°C, P = 3-5 bar H₂ 2. Monitor H₂ uptake 3. Stop reaction at completion sol_catalyst->sol_conditions_a sol_conditions_a->end sol_catalyst_select->end check_yield_b->check_selectivity_b No sol_enzyme Verify Enzyme Activity: 1. Check pH, Temp, Cofactors 2. Consider sequential addition 3. Optimize enzyme loading check_yield_b->sol_enzyme Yes sol_reagent Ketone Reduction: Use bulky hydride (L-Selectride®) at low temp (-78°C) check_selectivity_b->sol_reagent Yes, for chemical reduction sol_enzyme_select Enzymatic Amination: Screen for a cis-selective Amine Transaminase (ATA) check_selectivity_b->sol_enzyme_select Yes, for biocatalysis check_selectivity_b->end No sol_enzyme->end sol_reagent->end sol_enzyme_select->end

Caption: Troubleshooting workflow for cis-4-aminocyclohexanol synthesis.

Issue 3: Difficulty in Isomer Purification and Analysis

Question: I've synthesized a mixture of isomers. What is the best way to separate the cis isomer and confirm its identity?

Answer: Separating and analyzing the cis and trans isomers is crucial for obtaining a pure final product.

  • Purification:

    • Fractional Crystallization: This is a common method, often employed after protecting the amine and/or hydroxyl groups (e.g., as acetamides or benzoates). The different packing efficiencies of the cis and trans derivatives in a crystal lattice allow for their separation.

    • Column Chromatography: Silica gel chromatography can be effective, though it may require careful solvent system optimization. The polarity difference between the isomers is slight, so a high-resolution setup may be needed.

  • Analysis and Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for distinguishing the isomers.[18]

      • Key ¹H NMR Feature: The proton on the carbon bearing the hydroxyl group (H-1) shows a different multiplicity and chemical shift. In the trans isomer (diequatorial), H-1 is axial and exhibits large axial-axial couplings (J ≈ 10-13 Hz), appearing as a triplet of triplets. In the cis isomer (axial/equatorial), H-1 is equatorial and has smaller couplings, resulting in a broader, less resolved multiplet at a downfield-shifted position.[18]

    • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are excellent techniques for determining the cis:trans ratio.[8][10] Derivatization of the analytes (e.g., acylation) is often necessary to improve peak shape and resolution. A chiral column may also be used for baseline separation of enantiomers if applicable.[19]

Experimental Protocols
Protocol 1: cis-Selective Reduction of 4-(tert-Butoxycarbonylamino)cyclohexanone

This protocol focuses on generating the cis-alcohol from a protected aminoketone intermediate.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-(tert-butoxycarbonylamino)cyclohexanone (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

  • Deprotection: The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to yield cis-4-aminocyclohexanol.

Protocol_Flow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve Ketone in Anhydrous THF B Cool to -78 °C A->B C Add L-Selectride® (1.1 eq) B->C D Stir for 3-4 h at -78 °C C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Purify via Chromatography G->H I Deprotect (TFA) H->I

Caption: Workflow for cis-selective ketone reduction.

References

Technical Support Center: Stereochemical Integrity of cis-4-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling cis-4-(aminomethyl)cyclohexanol. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile building block and need to ensure its stereochemical purity throughout their synthetic routes. Isomerization to the thermodynamically more stable trans isomer is a common challenge that can impact yield, purity, and the biological activity of the final product. This resource provides in-depth, cause-and-effect explanations and actionable protocols to help you maintain the desired cis configuration.

Frequently Asked Questions (FAQs): Understanding the Isomerization Challenge

Q1: Why is my cis-4-(aminomethyl)cyclohexanol isomerizing to the trans form?

The fundamental reason for this isomerization lies in the thermodynamic stability of the two diastereomers. In substituted cyclohexanes, the chair conformation is the most stable. Substituents can be in either an axial (pointing up/down) or an equatorial (pointing out from the ring) position.

  • trans-4-(Aminomethyl)cyclohexanol : This isomer can adopt a chair conformation where both the aminomethyl and the hydroxyl groups are in the more stable equatorial positions. This arrangement minimizes steric hindrance, specifically avoiding 1,3-diaxial interactions.[1]

  • cis-4-(Aminomethyl)cyclohexanol : In any chair conformation, the cis isomer must have one substituent in an equatorial position and the other in an axial position. The axial substituent creates steric strain through interactions with the other axial hydrogens on the same side of the ring.[1]

Because the trans isomer has lower steric strain, it is the thermodynamically more stable product.[1] If the reaction conditions provide enough energy and a pathway for equilibrium to be established, the reaction will naturally favor the formation of the more stable trans isomer. This is a classic example of Thermodynamic vs. Kinetic Control .[2][3] Your synthesis may initially form the cis (kinetic) product, but conditions like high heat or the presence of a catalyst can allow it to equilibrate to the trans (thermodynamic) product.

Figure 1: Thermodynamic preference for the trans isomer.

Q2: What reaction conditions are known to promote isomerization?

Isomerization from cis to trans requires an energy input to overcome the activation barrier and a chemical mechanism to allow for the inversion of a stereocenter. The primary culprits are:

  • High Temperatures: Heat provides the necessary energy for the system to reach equilibrium. Reactions run at elevated temperatures for extended periods are highly susceptible to isomerization.[3][4]

  • Strongly Acidic or Basic Conditions: Both acids and bases can catalyze the isomerization process. For instance, a base can be used to intentionally convert the cis isomer to the trans isomer.[5] The mechanism may involve protonation/deprotonation events that lead to a temporary loss of stereochemistry at C1 (the carbon with the -OH group).

  • Certain Catalysts: Hydrogenation or dehydrogenation catalysts (e.g., Raney Nickel) can facilitate isomerization.[5] These catalysts can promote a temporary and reversible oxidation of the alcohol to a ketone. The subsequent reduction of the ketone can then occur from either face, leading to a mixture of isomers, which will eventually favor the more stable trans product.

Troubleshooting Guide: Preventing Isomerization in Your Reaction

This section provides actionable strategies to maintain the stereochemical integrity of your cis-4-(aminomethyl)cyclohexanol.

Q3: I've detected the trans isomer in my product mixture. What is the first thing I should check?

Your primary focus should be on the reaction energy and duration. You are likely operating under thermodynamic control, which favors the trans product.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature limits the available energy for the system to overcome the activation barrier required for isomerization. This favors kinetic control, preserving the cis configuration.[2][3]

  • Shorten the Reaction Time: The longer a reaction runs, the more opportunity it has to reach thermodynamic equilibrium. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed, without prolonged heating.

Figure 2: Troubleshooting flowchart for unwanted isomerization.

Q4: How can I avoid catalyst-induced isomerization?

If your reaction involves catalysts, particularly for hydrogenation or oxidation steps, their selection is critical.

Recommendations:

  • Avoid Harsh Hydrogenation Catalysts: Catalysts like Raney Nickel are known to facilitate isomerization, sometimes used intentionally for this purpose.[5]

  • Enzymatic Catalysis: For reduction or amination steps, consider using stereoselective enzymes like keto reductases (KREDs) or amine transaminases (ATAs). These enzymes operate under mild conditions (e.g., pH 7-8, 30°C) and can exhibit excellent diastereoselectivity, producing the cis isomer with high purity.[6][7][8]

  • Catalyst Screening: If using metal catalysts, screen different options. For example, a Rhodium on Carbon (Rh/C) catalyst has been used under mild conditions for arene hydrogenations.[5] The choice of metal, support, and solvent can significantly impact selectivity.

ParameterHigh Risk for IsomerizationRecommended for cis RetentionRationale
Temperature > 80 °C< 40 °C (or lowest feasible)Limits energy for reaching thermodynamic equilibrium.[2][3]
pH < 4 or > 106 - 8Avoids acid or base-catalyzed epimerization mechanisms.
Catalyst Raney Nickel, High-Temp Pd/CStereoselective Enzymes (KREDs), Milder Metal CatalystsEnzymes and milder catalysts operate under kinetic control and are less likely to facilitate side reactions.[5][6]
Reaction Time Prolonged (e.g., >12 hours)Monitor to completion (e.g., 1-6 hours)Minimizes the time for the reaction to equilibrate to the more stable trans isomer.

Table 1: Summary of Reaction Parameters to Control Isomerization

Q5: Would using a protecting group strategy help?

Absolutely. This is one of the most robust methods to prevent isomerization. By temporarily modifying the amine or hydroxyl group, you can prevent them from participating in any catalytic isomerization pathway.[9][10]

Strategy:

  • Protect the Amine: The primary amine can be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable under a wide range of conditions and can be selectively removed later.[11][12]

  • Protect the Alcohol: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or another ether (e.g., PMB).[10][13]

The choice of protecting group depends on the chemistry you plan to perform. An "orthogonal" protection strategy, where groups can be removed under different conditions, is often ideal in multi-step synthesis.[11][12]

Figure 3: Logic of using a protecting group to block isomerization.

Analytical Protocols

Q6: How can I accurately determine the cis/trans ratio in my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing and quantifying cis and trans isomers of 4-(aminomethyl)cyclohexanol.[14] The key is to analyze the chemical shifts and coupling constants of the protons on C1 (attached to -OH) and C4 (attached to -CH₂NH₂).

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of your sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Acquire ¹H NMR Spectrum: Obtain a high-resolution proton NMR spectrum.

  • Analysis: Compare the signals for the methine protons (CH-O and CH-CH₂N). In the more stable chair conformation of the trans isomer, both of these protons are axial. For the cis isomer, one is axial and one is equatorial. Axial and equatorial protons have distinct chemical shifts and coupling patterns.

IsomerProtonTypical FeatureRationale
trans H-1 (CH-OH)Broader multiplet, larger coupling constantsThe proton is axial, leading to large (axial-axial) couplings with neighboring protons.[14]
cis H-1 (CH-OH)Narrower multiplet, smaller coupling constantsThe proton is equatorial, leading to smaller (axial-equatorial, equatorial-equatorial) couplings.[14]
trans H-4 (CH-CH₂NH₂)Appears at a higher field (lower ppm)The axial proton is more shielded compared to its equatorial counterpart in the cis isomer.[14]
cis H-4 (CH-CH₂NH₂)Appears at a lower field (higher ppm)The equatorial proton is more deshielded.[14]

Table 2: Key ¹H NMR Features for Differentiating cis and trans Isomers

Quantitative Analysis: Integrate the distinct signals corresponding to the cis and trans isomers to determine their relative ratio. Other methods like HPLC with a suitable column (e.g., chiral or C18) can also be developed to separate and quantify the isomers.[15]

References

Technical Support Center: Purification of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of cis-4-(Aminomethyl)cyclohexanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require methods to ensure its isomeric and chemical purity. Here, we address common challenges and provide robust, field-tested protocols to guide your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurity of concern is the geometric isomer, trans-4-(Aminomethyl)cyclohexanol hydrochloride .[1] The presence of the trans-isomer is highly dependent on the synthetic route employed. Other potential impurities include:

  • Residual Starting Materials: Depending on the synthesis, this could include precursors like cis-4-(nitromethyl)cyclohexanol.[1]

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to various byproducts. For instance, in syntheses related to Ambroxol, dibrominated analogues can be a concern.[1]

  • Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.

Q2: How can I reliably identify and quantify the cis/trans isomer ratio?

A multi-pronged analytical approach is recommended for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the cis and trans isomers. The use of a chiral stationary phase (e.g., Chiralpak® AD-H) is often necessary for achieving baseline separation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help confirm the overall structure. To specifically distinguish between cis and trans isomers, 2D NMR techniques like NOESY are invaluable, as they can reveal the spatial proximity of protons on the cyclohexane ring and the aminomethyl group, which differs between the two isomers.[1][2]

  • Melting Point and Differential Scanning Calorimetry (DSC): The cis and trans isomers possess different melting points. A broad or depressed melting range in your sample often indicates the presence of impurities. DSC can provide more precise data on thermal transitions and help identify different polymorphic forms or the presence of mixed isomers.[1]

Table 1: Typical Impurity Profile and Analytical Detection

Impurity Name Common Origin Recommended Analytical Method Key Indicator
trans-4-(Aminomethyl)cyclohexanol HCl Isomerization during synthesis Chiral HPLC, 2D-NMR (NOESY) Separate peak in HPLC; distinct spatial correlations in NOESY.
cis-4-(Nitromethyl)cyclohexanol Incomplete reduction HPLC-MS, ¹H NMR Presence of a nitromethyl signal; distinct molecular ion peak.
Residual Solvents Reaction/Workup ¹H NMR, GC-HS Characteristic solvent peaks in the spectrum.

Purification Workflow & Troubleshooting Guide

The general strategy for purifying this compound is outlined below. Recrystallization is the primary and most cost-effective method.

PurificationWorkflow cluster_start cluster_analysis1 cluster_decision cluster_purification cluster_end Crude Crude Product Analysis1 Purity Analysis (HPLC, NMR) Crude->Analysis1 Decision1 Purity > 99%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No Pure Pure Product Decision1->Pure Yes Recrystallization->Analysis1 Re-analyze Troubleshooting Start Recrystallization Fails Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Crystals OilingOut Product Oiled Out Problem->OilingOut Oiling Out LowPurity Purity is Still Low Problem->LowPurity Low Purity Cause_NoCrystals Cause: - Too much solvent - Supersaturation NoCrystals->Cause_NoCrystals Cause_OilingOut Cause: - Cooling too fast - Improper solvent OilingOut->Cause_OilingOut Cause_LowPurity Cause: - Impurities co-crystallized - Inefficient washing LowPurity->Cause_LowPurity Solution_NoCrystals Solution: 1. Evaporate some solvent 2. Scratch flask inner wall 3. Add a seed crystal Cause_NoCrystals->Solution_NoCrystals Solution_OilingOut Solution: 1. Re-heat & add more solvent 2. Cool very slowly 3. Change solvent system Cause_OilingOut->Solution_OilingOut Solution_LowPurity Solution: 1. Re-crystallize again 2. Ensure slow cooling 3. Wash with ice-cold solvent Cause_LowPurity->Solution_LowPurity

References

Technical Support Center: Stereoselective Synthesis of cis-4-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of cis-4-aminocyclohexanol. This valuable intermediate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including isoquinolone derivatives and various spirocyclic compounds[1]. However, controlling the stereochemistry to selectively obtain the cis isomer presents significant and well-documented challenges.[2] Achieving high diastereoselectivity is often complicated by the thermodynamic preference for the trans isomer, difficulties in separating the resulting isomer mixtures, and the potential for side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established and innovative methodologies.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Poor cis:trans Isomer Ratio

Question: My synthesis is producing a mixture of isomers with a low proportion of the desired cis-4-aminocyclohexanol. How can I improve the cis-selectivity?

Answer: Achieving a high cis:trans ratio is the central challenge. The stereochemical outcome is dictated by the chosen synthetic route and the precise reaction conditions. The formation of the more thermodynamically stable trans isomer is often favored, requiring kinetically controlled conditions to access the cis product.

Key Factors Influencing cis-Selectivity:

ParameterRecommendation for High cis-SelectivityRationale
Catalyst Choice Rhodium (Rh)-based catalysts are often preferred. Ruthenium (Ru) catalysts have also been shown to strongly favor the cis product.[3]Unlike Palladium (Pd) catalysts which typically favor the trans isomer, Rh and Ru can coordinate to the substrate in a way that directs hydrogen addition to the same face of the ring, leading to the cis product.[4] For example, hydrogenating p-aminophenol with a Ru/Al₂O₃ catalyst can yield up to 86% of the cis isomer.[3]
Starting Material Reduction of a 4-aminocyclohexanone derivative.The approach of the reducing agent to the carbonyl group determines the stereochemistry. Bulky reducing agents will preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, which corresponds to the cis isomer relative to the equatorial amino group.
Protecting Groups Use of a bulky N-protecting group (e.g., Boc, Cbz).A large protecting group on the nitrogen atom can sterically hinder one face of the cyclohexyl ring, directing the reducing agent or hydrogen gas to the opposite face. This steric hindrance is a powerful tool for controlling diastereoselectivity.
Enzymatic Methods Employing specific Keto Reductases (KREDs) and Amine Transaminases (ATAs) .Biocatalysis offers exceptional stereoselectivity. A two-enzyme, one-pot system starting from 1,4-cyclohexanedione can be designed. By selecting a cis-selective ATA, high diastereomeric ratios (>98:2) can be achieved.[5][6][7]

Issue 2: Difficulty in Separating cis and trans Isomers

Question: I am struggling to effectively separate the cis and trans isomers of 4-aminocyclohexanol from my reaction mixture. What are the recommended purification methods?

Answer: The separation of these isomers is notoriously difficult due to their similar physical properties. Standard column chromatography may not be sufficient without derivatization.

Recommended Separation Techniques:

  • Fractional Crystallization: This is a common industrial method but requires careful optimization. The isomers can sometimes be separated by crystallization of their salts (e.g., hydrochlorides) or N-acetylated derivatives from specific solvent systems. One patented method involves making an aqueous solution of the isomer mixture highly alkaline (pH > 13.5) and cooling it to as low as -10°C to selectively crystallize the trans isomer, enriching the mother liquor with the cis form.[4][8]

  • Derivatization Followed by Chromatography: Converting the amino or hydroxyl group into a bulkier derivative can exaggerate the subtle structural differences between the cis and trans isomers, making them easier to separate by standard silica gel chromatography. The protecting group can then be removed in a subsequent step.

  • Preparative HPLC: While expensive for large-scale work, reverse-phase preparative HPLC can be highly effective for obtaining small quantities of the pure cis isomer for research and analytical purposes.

Issue 3: Inconsistent Results with Enzymatic Synthesis

Question: I am attempting a chemoenzymatic synthesis to produce cis-4-aminocyclohexanol, but the conversion is low and the stereoselectivity is not as high as reported. What are the likely causes?

Answer: Enzymatic reactions are powerful but highly sensitive to reaction conditions. In a one-pot system using a KRED and an ATA, compatibility and optimal activity for both enzymes are crucial.[5][7]

Troubleshooting the Chemoenzymatic Cascade:

  • Enzyme Compatibility: Ensure the chosen KRED and ATA have overlapping optimal pH and temperature ranges. Incompatibilities can lead to one enzyme underperforming, creating a bottleneck.[5]

  • Cofactor Regeneration: Both enzymes require cofactors (e.g., NAD(P)H for KREDs, PLP for ATAs). An efficient cofactor regeneration system, such as using isopropanol/acetone with the KRED, must be in place and not inhibited by other reaction components.[1]

  • Substrate/Product Inhibition: One of the enzymes may be inhibited by the starting material, an intermediate, or the final product. Running the reaction in a sequential one-pot mode, rather than a simultaneous cascade, can sometimes mitigate this.[5]

  • Enzyme Selection: Not all ATAs are cis-selective. Ensure you are using an enzyme specifically identified for producing the cis isomer, such as ATA-200, which has been reported to yield a 99:1 cis:trans ratio.[7]

Experimental Workflow & Decision Logic

The selection of a synthetic strategy depends on scale, required purity, and available resources. The following diagram outlines a logical workflow for approaching the synthesis.

G start Goal: Synthesize cis-4-Aminocyclohexanol scale What is the required scale? start->scale large_scale large_scale scale->large_scale Large Scale (grams to kg) small_scale small_scale scale->small_scale Small Scale (mg to grams) catalytic Route 1: Catalytic Hydrogenation large_scale->catalytic High Throughput Needed enzymatic Route 2: Chemoenzymatic Synthesis small_scale->enzymatic High Purity & Selectivity is Paramount catalytic_small Route 1: Catalytic Hydrogenation small_scale->catalytic_small Enzymes Unavailable step1_cat Start with p-Aminophenol derivative or 4-Aminocyclohexanone derivative catalytic->step1_cat Select Starting Material step1_enz Start with 1,4-Cyclohexanedione enzymatic->step1_enz Select Starting Material catalytic_small->step1_cat step2_cat Choose Rh or Ru based catalyst for cis-directing effect. step1_cat->step2_cat step3_cat Optimize H2 pressure, temperature, and solvent. step2_cat->step3_cat purification Purification Challenge step3_cat->purification Isomer mixture obtained separation Fractional Crystallization or Derivatization/Chromatography purification->separation Separate Isomers step2_enz Select cis-selective KRED and ATA enzymes. step1_enz->step2_enz step3_enz Optimize one-pot cascade conditions (pH, temp, cofactors). step2_enz->step3_enz step3_enz->purification High cis-ratio mixture obtained final_product Pure cis-4-Aminocyclohexanol separation->final_product Isolate pure product

Caption: Decision workflow for synthesizing cis-4-aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for confirming the stereochemistry of my final product? A1: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. For cis-4-aminocyclohexanol, the proton attached to the hydroxyl-bearing carbon (H1) and the proton attached to the amine-bearing carbon (H4) will both be in axial positions in the most stable chair conformation. This results in large axial-axial coupling constants (J ≈ 10-13 Hz) with their neighboring axial protons. In the trans isomer, one of these protons is axial and the other is equatorial, leading to a different set of coupling constants. NOESY experiments can further confirm the spatial proximity of protons to definitively assign the cis configuration.[9]

Q2: Why is a protecting group necessary for the amine during some reduction steps? A2: Protecting groups serve two primary functions in this synthesis.[10][11][12] First, they prevent the basic amine from poisoning certain metal catalysts, which are Lewis acidic. Catalyst poisoning can lead to low or no conversion.[4] Second, a bulky protecting group like tert-butyloxycarbonyl (Boc) can provide essential steric hindrance, directing an incoming reagent (like a hydride or hydrogen on a catalyst surface) to the opposite face of the ring, thereby controlling the stereochemical outcome.[12]

Q3: Can I start from phenol or nitrobenzene? A3: Yes, these are common industrial starting materials.[1] For instance, paracetamol (N-acetyl-p-aminophenol), derived from phenol, is frequently used. Catalytic hydrogenation of the aromatic ring then yields the substituted cyclohexane ring.[1][3] However, this hydrogenation almost always produces a mixture of cis and trans isomers, making the choice of catalyst and conditions critical for maximizing the cis product.[4]

Q4: What are the key safety precautions for catalytic hydrogenation? A4: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (like Raney Nickel or dry Pd/C). Key precautions include:

  • Using a properly rated pressure vessel (autoclave).

  • Ensuring the system is completely purged of air with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.

  • Handling catalysts in a fume hood and, if they are pyrophoric, keeping them wet with solvent until charged into the reactor.

  • Following established procedures for safely releasing pressure and filtering the catalyst after the reaction.

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of cis-4-Aminocyclohexanol

This protocol is a generalized representation of a one-pot, two-enzyme cascade reaction for producing cis-4-aminocyclohexanol with high stereoselectivity, based on published methods.[5][7][13]

Materials:

  • 1,4-Cyclohexanedione

  • Keto Reductase (KRED) with appropriate cofactor (e.g., LK-KRED with NADP+)

  • cis-selective Amine Transaminase (e.g., ATA-200 from Codexis® or similar) with Pyridoxal 5'-phosphate (PLP) cofactor

  • Amine donor (e.g., Isopropylamine)

  • Cofactor regeneration system (e.g., Isopropanol for KRED)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 7.0)

Procedure:

  • Prepare a buffered solution (50 mM sodium phosphate, pH 7.0) in a temperature-controlled reaction vessel.

  • Dissolve 1,4-cyclohexanedione (e.g., 50 mM), the KRED cofactor NADP+ (e.g., 1.0 mM), and the ATA cofactor PLP (e.g., 1.0 mM).[13]

  • Add the amine donor (e.g., isopropylamine) in excess (e.g., 1 M).

  • Add the isopropanol (e.g., 100 mM) for the KRED cofactor regeneration system.[13]

  • Initiate the reaction by adding the KRED and the cis-selective ATA to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at the optimal temperature for both enzymes (e.g., 30°C) with gentle agitation.[13]

  • Monitor the reaction progress by HPLC or GC, quantifying the disappearance of the starting material and the formation of the cis and trans products.

  • Once the reaction has reached completion, terminate it by denaturing the enzymes (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat treatment).

  • Isolate the product from the reaction mixture using techniques such as solid-phase extraction or crystallization.

G cluster_0 One-Pot System A 1,4-Cyclohexanedione B 4-Hydroxycyclohexanone A->B KRED NADP+ -> NADPH (Isopropanol -> Acetone) C cis-4-Aminocyclohexanol B->C cis-selective ATA PLP, Amine Donor

Caption: Chemoenzymatic cascade for cis-4-aminocyclohexanol synthesis.

References

Validation & Comparative

Comparing cis vs trans-4-(Aminomethyl)cyclohexanol hydrochloride activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stereoisomers of 4-(Aminomethyl)cyclohexanol Hydrochloride: Cis vs. Trans Activity

In the landscape of drug discovery and materials science, stereoisomerism—the nuanced three-dimensional arrangement of atoms—is a paramount factor governing a molecule's function. A subtle change in spatial orientation can dramatically alter biological activity, transforming a potent therapeutic into an inert compound. This guide offers a rigorous, evidence-based comparison of cis- and trans-4-(aminomethyl)cyclohexanol hydrochloride, two stereoisomers whose distinct conformations dictate their chemical behavior and potential applications. This analysis is designed for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of these versatile building blocks.

The Foundational Importance of Cyclohexane Conformation

The cyclohexane ring is not a static, flat hexagon. It exists predominantly in a low-energy "chair" conformation, a puckered structure that minimizes angular and torsional strain. Substituents on this ring can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). The interplay of these positions defines the cis/trans relationship and is the root of the isomers' differing properties.

  • trans-4-(Aminomethyl)cyclohexanol : In this isomer, the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups are on opposite faces of the ring. This arrangement allows both bulky substituents to simultaneously occupy the more stable equatorial positions in the preferred chair conformation. This diequatorial state minimizes steric hindrance, specifically 1,3-diaxial interactions, rendering the trans isomer the more thermodynamically stable of the two.[1]

  • cis-4-(Aminomethyl)cyclohexanol : Here, the two substituents are on the same face of the ring. Consequently, in any chair conformation, one group must be in an equatorial position while the other is forced into a less stable axial position.[1] This axial placement creates unfavorable steric clashes with other axial hydrogens, resulting in a higher energy and less stable molecule compared to its trans counterpart.

G cluster_trans trans Isomer (More Stable) cluster_cis cis Isomer (Less Stable) trans_node Diequatorial Conformation (Both groups equatorial) - Minimal Steric Hindrance - Lower Energy State cis_node Axial-Equatorial Conformation (One group axial, one equatorial) - Increased Steric Hindrance - Higher Energy State

Caption: Conformational stability of cis and trans isomers.

Structure-Activity Relationship (SAR): Extrapolating from a Clinical Analog

While direct, side-by-side biological activity data for cis- and trans-4-(aminomethyl)cyclohexanol hydrochloride is sparse in published literature, a powerful and scientifically rigorous comparison can be drawn from its close structural analog, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).

Tranexamic acid is a clinically vital antifibrinolytic agent used to control bleeding.[2] Its mechanism of action relies on its specific three-dimensional shape, which allows it to bind effectively to the lysine-binding sites on plasminogen. This binding prevents the conversion of plasminogen to plasmin, the enzyme responsible for degrading fibrin clots. The trans geometry is absolutely critical; the distance and orientation between the aminomethyl and carboxylic acid groups are precisely what is required for a successful fit into the enzyme's active site. The corresponding cis isomer of tranexamic acid is known to be biologically inactive because its geometry does not permit this crucial binding interaction.

Given that 4-(aminomethyl)cyclohexanol shares the same substituted cyclohexane framework, it is a well-established principle in medicinal chemistry to infer a similar structure-activity relationship (SAR).[3][4] The trans isomer's rigid, diequatorial conformation presents its functional groups at a fixed distance, ideal for specific interactions with a biological target. The cis isomer's different spatial arrangement makes it an unlikely candidate for potent, specific biological activity where geometric recognition is key.

SAR_Concept cluster_trans trans-Isomer: Geometric Fit cluster_cis cis-Isomer: Geometric Mismatch Target Biological Target Binding Pocket A Binding Pocket B Activity Potent Biological Activity Target->Activity Trans Trans Trans:f1->Target:p1 Correct Spacing Trans:f2->Target:p2 Optimal Orientation Target_Cis Biological Target Binding Pocket A Binding Pocket B Inactivity Weak or No Activity Target_Cis->Inactivity Cis Cis Cis:f1->Target_Cis:p1 Incorrect Spacing

Caption: Structure-Activity Relationship (SAR) model.

Comparative Physicochemical Data

The conformational differences between the isomers directly influence their physical properties. These properties are critical for considerations in synthesis, purification, formulation, and reaction kinetics.

Propertytrans-4-(Aminomethyl)cyclohexanol HClcis-4-(Aminomethyl)cyclohexanol HClRationale for Difference
CAS Number 1021919-08-31236132-25-4[5][6]N/A
Molecular Weight 165.66 g/mol 165.66 g/mol [5][6]Isomers have the same molecular formula (C₇H₁₆ClNO).
Thermodynamic Stability HigherLowerThe trans isomer's diequatorial conformation minimizes steric strain, making it the lower energy state.[1]
Reactivity Reactivity is pathway-dependent.Reactivity is pathway-dependent.The axial vs. equatorial position of functional groups dictates susceptibility to specific reactions like SN2 or E2. For example, in related chlorocyclohexanols, the cis isomer favors SN2 while the trans isomer can undergo E2 elimination.[7][8]
Synthesis Often the major product under thermodynamic control.Often the minor product; can be favored by enzymatic or kinetically controlled reactions.[9]Reactions that reach equilibrium will favor the formation of the more stable trans product.

Experimental Protocol: Isomer Purity Verification via ¹H NMR Spectroscopy

Verifying the isomeric ratio of a sample is a non-negotiable step for any rigorous scientific study. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique to achieve this. The key is that axial and equatorial protons (and protons on substituents in those positions) exist in different magnetic environments and thus appear at different chemical shifts.

Objective: To determine the isomeric purity (cis vs. trans) of a sample of 4-(aminomethyl)cyclohexanol hydrochloride.

Self-Validation System: The protocol is self-validating as the chemical shifts and signal multiplicities for cis and trans isomers are distinct and predictable based on established principles of NMR spectroscopy on cyclohexane systems. The proton attached to the carbon bearing the hydroxyl group (H-1) is particularly diagnostic.

  • In the trans isomer, H-1 is axial and typically appears as a narrow multiplet due to small axial-equatorial and equatorial-equatorial coupling constants.

  • In the cis isomer, H-1 is equatorial and appears as a broad multiplet due to large axial-axial coupling constants.

Methodology:

  • Sample Preparation: Accurately weigh ~10-15 mg of the 4-(aminomethyl)cyclohexanol hydrochloride sample. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a ¹H NMR spectrometer (400 MHz or higher recommended for better resolution). Shim the instrument to achieve good magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio is typically adequate.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and perform a baseline correction.

  • Spectral Analysis & Interpretation:

    • Calibrate the spectrum using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

    • Identify the characteristic signal for the proton on the hydroxyl-bearing carbon (H-1). Look for a multiplet around ~3.5-4.0 ppm for the trans isomer (narrower) and ~3.8-4.2 ppm for the cis isomer (broader).

    • Integrate the area under the characteristic, non-overlapping peaks for both the cis and trans isomers.

    • Calculate the isomeric ratio by comparing the integration values. For example, Ratio = (Integration of trans peak) / (Integration of cis peak).

NMR_Workflow A 1. Sample Dissolution (in Deuterated Solvent) B 2. NMR Data Acquisition (Acquire FID) A->B C 3. Data Processing (Fourier Transform, Phasing) B->C D 4. Spectral Analysis (Identify Diagnostic Peaks) C->D E 5. Integration & Ratio Calculation (Determine Isomeric Purity) D->E

Caption: Experimental workflow for NMR-based isomer analysis.

Conclusion: A Clear Choice for Targeted Applications

The evidence overwhelmingly indicates that cis- and trans-4-(aminomethyl)cyclohexanol hydrochloride are not interchangeable. The trans isomer is the thermodynamically more stable and, based on robust structure-activity relationship principles, the isomer far more likely to exhibit potent and specific biological activity. Its diequatorial conformation provides a rigid and predictable presentation of its functional groups, a feature essential for molecular recognition in drug design. The cis isomer, being less stable and conformationally different, should be considered a distinct chemical entity, likely with a vastly different activity profile.

For scientists in drug development and related fields, this distinction is critical. The use of isomerically pure trans-4-(aminomethyl)cyclohexanol hydrochloride is strongly recommended for targeted applications to ensure reproducibility and to maximize the potential for desired biological interactions. Any synthetic batch should be rigorously analyzed to confirm its isomeric identity and purity before its use in further research.

References

A Senior Application Scientist's Guide to Distinguishing Cis and Trans 4-(Aminomethyl)cyclohexanol via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. In the case of substituted cyclohexanes like 4-(aminomethyl)cyclohexanol, a versatile building block in medicinal chemistry, the spatial relationship between the functional groups profoundly influences the molecule's physical properties, biological activity, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful and accessible tool for the definitive assignment of cis and trans isomers.

This in-depth technical guide provides a comprehensive comparison of the ¹H NMR spectral features of cis- and trans-4-(aminomethyl)cyclohexanol. We will delve into the theoretical underpinnings of how stereochemistry dictates the NMR spectrum, present experimental data to highlight the key distinguishing features, and provide a detailed protocol for acquiring high-quality data.

The Decisive Role of Chair Conformations and the Karplus Relationship

The key to differentiating cis and trans isomers of 4-(aminomethyl)cyclohexanol lies in the conformational preferences of the cyclohexane ring and the predictable relationship between proton-proton dihedral angles and their corresponding vicinal coupling constants (³J).

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable when both substituents can occupy the sterically favored equatorial positions. In contrast, the cis isomer must have one substituent in an equatorial position and the other in an axial position. This fundamental difference in conformational stability and substituent orientation is directly reflected in the ¹H NMR spectrum.

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[1]

J(φ) = Acos²(φ) + Bcos(φ) + C

In essence, large coupling constants are observed for dihedral angles of 0° and 180°, while smaller coupling constants are seen for angles around 90°. In a cyclohexane chair, the dihedral angle between two adjacent axial protons (axial-axial) is approximately 180°, leading to a large coupling constant, typically in the range of 10-13 Hz.[2] Conversely, the dihedral angles for axial-equatorial and equatorial-equatorial protons are around 60°, resulting in significantly smaller coupling constants (2-5 Hz).[2]

PositionProtonOrientationKey Coupling
1H-C(OH)AxialLarge J (axial-axial)
4H-C(CH₂NH₂)AxialLarge J (axial-axial)
PositionProtonOrientationKey Coupling
1H-C(OH)EquatorialSmall J (ax-eq, eq-eq)
4H-C(CH₂NH₂)AxialLarge J (axial-axial)

Figure 1: Logical workflow for distinguishing cis and trans isomers.

Comparative ¹H NMR Data Analysis

Proton Signaltrans-4-(aminomethyl)cyclohexanol (Predicted)cis-4-(aminomethyl)cyclohexanol (Predicted)Key Distinguishing Feature
H-1 (H-C-OH) Lower chemical shift (more shielded)Higher chemical shift (less shielded)The axial H-1 in the trans isomer is shielded compared to the equatorial H-1 in the cis isomer.[2]
Broad multiplet with at least one large coupling constant (J ≈ 10-13 Hz)Broad multiplet with small coupling constants (J ≈ 2-5 Hz)The large coupling in the trans isomer is due to axial-axial coupling with adjacent protons.[2]
H-4 (H-C-CH₂NH₂) Lower chemical shift (more shielded)Higher chemical shift (less shielded)Similar to H-1, the axial H-4 in the trans isomer is more shielded.[2]
Broad multiplet with at least one large coupling constant (J ≈ 10-13 Hz)Broad multiplet with small coupling constants (J ≈ 2-5 Hz)The large coupling in the trans isomer is due to axial-axial coupling.[2]
-CH₂-NH₂ Doublet (or broad singlet depending on exchange)Doublet (or broad singlet depending on exchange)The chemical shift may be subtly influenced by the ring conformation.
Cyclohexyl Protons Complex multipletsComplex multipletsThe overall pattern of the cyclohexane protons will differ between the two isomers.

Note: The exact chemical shifts can be influenced by the solvent and concentration. The crucial diagnostic feature is the magnitude of the coupling constants for the H-1 and H-4 protons.

G cluster_trans Trans Isomer Conformation cluster_cis Cis Isomer Conformation trans_stable More Stable Diequatorial Conformation trans_protons H-1 and H-4 are Axial trans_stable->trans_protons trans_coupling Large Axial-Axial Coupling (J ≈ 10-13 Hz) trans_protons->trans_coupling cis_stable Axial/Equatorial Conformation cis_protons One Axial, One Equatorial Proton (H-1 or H-4) cis_stable->cis_protons cis_coupling Small Axial-Eq & Eq-Eq Couplings (J ≈ 2-5 Hz) cis_protons->cis_coupling

Figure 2: Conformational basis for NMR differences.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible NMR data for the stereochemical assignment of 4-(aminomethyl)cyclohexanol isomers, meticulous sample preparation and instrument setup are essential.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the 4-(aminomethyl)cyclohexanol isomer.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are common choices for this compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH₂).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle vortexing or sonication can aid in dissolution.

  • Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS, for organic solvents) can be added, although referencing to the residual solvent peak is often sufficient.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (≥300 MHz) to achieve good signal dispersion.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

    • Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

    • Peak Picking and Integration: Identify and integrate all relevant peaks.

    • Coupling Constant Measurement: Accurately measure the coupling constants for the multiplets of interest, particularly for the H-1 and H-4 protons.

Conclusion

The differentiation of cis and trans isomers of 4-(aminomethyl)cyclohexanol by ¹H NMR spectroscopy is a robust and definitive method. The key lies in the analysis of the coupling constants of the methine protons at the C-1 and C-4 positions. The trans isomer, in its stable diequatorial conformation, will exhibit at least one large axial-axial coupling constant (≈10-13 Hz) for these protons. In contrast, the cis isomer will show only smaller axial-equatorial and equatorial-equatorial couplings (≈2-5 Hz). By carefully acquiring and analyzing the ¹H NMR spectrum, researchers can confidently assign the stereochemistry of these important building blocks, ensuring the structural integrity of their molecules for further research and development.

References

A Comparative Guide to the Validation of cis-4-(Aminomethyl)cyclohexanol Hydrochloride Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. cis-4-(Aminomethyl)cyclohexanol hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to mucolytic agents like ambroxol.[1] Its stereochemical and chemical purity is paramount, as impurities, such as the corresponding trans-isomer or other process-related byproducts, can potentially lead to the formation of undesired side products in the final API, impacting its pharmacological profile and safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, alongside alternative methodologies, to empower researchers and drug development professionals in selecting and implementing the most robust analytical strategy.

The Analytical Challenge: Unmasking a Non-Chromophoric Amine

This compound presents a significant analytical challenge due to its lack of a strong ultraviolet (UV) chromophore, rendering direct UV detection by HPLC insensitive. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. To overcome these hurdles, several analytical strategies can be employed, each with its own set of advantages and limitations. This guide will explore and compare these approaches, providing the scientific rationale behind the selection of each technique and detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC remains the predominant technique for purity determination in the pharmaceutical industry due to its high resolution, reproducibility, and adaptability. For a non-chromophoric amine like this compound, several HPLC-based approaches can be considered.

Pre-Column Derivatization Reversed-Phase HPLC (RP-HPLC)

This is the most common and often most sensitive approach. The primary amine of the analyte is reacted with a derivatizing agent that introduces a highly UV-absorbent or fluorescent tag. This not only enhances detection but also increases the hydrophobicity of the molecule, improving its retention on a reversed-phase column.

Causality of Experimental Choices:

  • Derivatizing Agent: o-Phthalaldehyde (OPA) is an excellent choice for primary amines as it reacts rapidly at room temperature in the presence of a thiol to form a highly fluorescent isoindole derivative.[2] This provides exceptional sensitivity. 9-fluorenylmethyl chloroformate (FMOC-Cl) is another viable option, forming a stable, UV-active derivative.[2]

  • Column: A C18 column is the standard for reversed-phase chromatography, offering a good balance of retention and resolution for the derivatized, now more hydrophobic, analyte.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase is employed to ensure the separation of the main peak from potential impurities, including the derivatized trans-isomer and any excess derivatizing reagent. The buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times.

  • Detection: Fluorescence detection is preferred for OPA derivatives due to its superior sensitivity and selectivity over UV detection. For FMOC derivatives, UV detection at a wavelength corresponding to the absorbance maximum of the fluorenyl group (around 265 nm) is appropriate.

Experimental Workflow for Pre-Column Derivatization RP-HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh and dissolve sample in diluent s2 Add borate buffer and OPA/thiol reagent s1->s2 s3 Vortex and allow to react s2->s3 h1 Inject derivatized sample s3->h1 h2 Separation on C18 column with gradient elution h1->h2 h3 Fluorescence or UV Detection h2->h3 d1 Integrate peaks h3->d1 d2 Calculate purity and impurity levels d1->d2

Caption: Workflow for HPLC analysis with pre-column derivatization.

Detailed Experimental Protocol: Pre-Column Derivatization with OPA

ParameterCondition
Derivatization
Reagento-Phthalaldehyde (OPA) with 3-mercaptopropionic acid in borate buffer (pH 9.5)
ProcedureTo 100 µL of sample solution, add 100 µL of derivatizing reagent. Vortex and let stand for 2 minutes at room temperature before injection.
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A25 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase BAcetonitrile
Gradient0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeFluorescence Detector
Excitation Wavelength340 nm
Emission Wavelength455 nm
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds.[3][4][5][6][7] It utilizes a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3][4]

Causality of Experimental Choices:

  • Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase.[7] This allows for the retention of polar compounds that would elute in the void volume in reversed-phase chromatography.

  • Advantages: A key advantage of HILIC for this application is the potential to avoid derivatization, as the analyte can be detected by a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or by mass spectrometry (MS).

  • Column: An amide or a bare silica column is a good starting point for HILIC separation of amines.

  • Mobile Phase: A high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is typical for HILIC.[5][7] The buffer is essential for good peak shape and reproducible retention.

Detailed Experimental Protocol: HILIC with CAD Detection

ParameterCondition
HPLC System
ColumnAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase BAcetonitrile
Gradient0-2 min: 95% B; 2-15 min: 95-70% B; 15-20 min: 70% B; 20.1-25 min: 95% B
Flow Rate1.0 mL/min
Column Temperature40 °C
Injection Volume5 µL
Detector
TypeCharged Aerosol Detector (CAD)
Nebulizer Temp35 °C
GasNitrogen
Ion-Pair Reversed-Phase HPLC

Ion-pair chromatography is another technique to enhance the retention of polar, ionizable compounds on a reversed-phase column.[8][9][10] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. This reagent forms an ion pair with the charged analyte, and the resulting neutral, hydrophobic complex is retained by the non-polar stationary phase.

Causality of Experimental Choices:

  • Ion-Pairing Reagent: For the positively charged amine in this compound, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) is used.

  • Advantages: This method can provide good retention and resolution without the need for derivatization, allowing for detection with universal detectors like CAD or MS.

  • Considerations: Method development can be more complex, and column equilibration times can be long. The use of ion-pairing reagents can also suppress the signal in mass spectrometry.

Alternative Methodologies: A Comparative Overview

While HPLC is a powerful tool, other techniques offer unique advantages and can serve as orthogonal methods for a comprehensive purity assessment.

Gas Chromatography (GC)

GC is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Causality of Experimental Choices:

  • Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing primary amines for GC analysis.[2][8] This reaction forms a stable and volatile trifluoroacetamide derivative.

  • Detection: Mass Spectrometry (MS) is the preferred detector for GC as it provides both quantitative data and structural information, aiding in the identification of unknown impurities.

  • Advantages: GC-MS can offer excellent sensitivity and specificity. The separation of the cis and trans isomers can often be achieved on a suitable capillary column.[11]

Experimental Workflow for GC-MS Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh and dissolve sample in anhydrous solvent s2 Add TFAA and heat s1->s2 s3 Evaporate excess reagent and redissolve s2->s3 g1 Inject derivatized sample s3->g1 g2 Separation on a capillary column g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Extract ion chromatograms g3->d1 d2 Integrate peaks and perform library search d1->d2 d3 Quantify purity and impurities d2->d3

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Experimental Protocol: GC-MS with TFAA Derivatization

ParameterCondition
Derivatization
ReagentTrifluoroacetic anhydride (TFAA) in ethyl acetate
ProcedureTo 1 mg of sample, add 200 µL of ethyl acetate and 100 µL of TFAA. Heat at 70°C for 30 minutes. Cool, evaporate to dryness under nitrogen, and reconstitute in ethyl acetate.
GC-MS System
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow of 1.2 mL/min
Inlet Temperature250 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu
Source Temperature230 °C
Quadrupole Temperature150 °C
Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers extremely high efficiency and requires minimal sample and reagent consumption.[12][13] It separates ions based on their electrophoretic mobility in an electric field.

Causality of Experimental Choices:

  • Mechanism: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate at different velocities in a capillary filled with a buffer solution under the influence of an electric field.

  • Advantages: CE can provide very sharp peaks and excellent resolution, making it ideal for separating closely related isomers like the cis and trans forms of 4-(aminomethyl)cyclohexanol.[14][15] The use of cyclodextrins as additives to the background electrolyte can further enhance the separation of stereoisomers.[14]

  • Detection: UV detection can be used if the analyte has some absorbance, or indirect UV detection can be employed. For higher sensitivity, coupling to a mass spectrometer (CE-MS) is an option.

Performance Comparison of Analytical Methodologies

The choice of the optimal analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of instrumentation, and the desire for an orthogonal method.

FeaturePre-Column Derivatization RP-HPLCHILIC-CAD/ELSD/MSIon-Pair RP-HPLC-CAD/MSGC-MS with DerivatizationCapillary Electrophoresis (CE)
Principle Reversed-phase separation of derivatized analytePartitioning of polar analyte on a polar stationary phaseReversed-phase separation of ion-paired analyteSeparation of volatile derivatives by gas chromatographySeparation of ions based on electrophoretic mobility
Sensitivity Very High (with fluorescence)Moderate to High (with MS)Moderate to High (with MS)Very HighHigh
Resolution HighHighHighVery HighExtremely High
Separation of Isomers Good to ExcellentGoodGoodGood to ExcellentExcellent
Sample Throughput ModerateModerateModerateModerate to HighHigh
Method Development ModerateCan be complexCan be complexModerateModerate
Instrumentation Cost ModerateHigh (with MS)High (with MS)HighModerate
Key Advantage High sensitivity and robustnessAvoids derivatizationAvoids derivatizationHigh specificity and structural infoHigh efficiency, low sample volume
Key Disadvantage Requires derivatization stepLower sensitivity with non-MS detectorsCan suppress MS signalRequires derivatization and volatilityLower concentration sensitivity with UV

Stability-Indicating Method Validation: A Necessity for Quality Assurance

A crucial aspect of purity validation is ensuring the analytical method is "stability-indicating." This means the method can accurately measure the analyte of interest in the presence of its degradation products.[3][6][7][16] To validate a method as stability-indicating, forced degradation studies are performed where the sample is subjected to stress conditions such as acid, base, oxidation, heat, and light. The analytical method must then be able to separate the intact analyte from all significant degradation products. The HPLC method with pre-column derivatization is well-suited for this, as the derivatization can be performed on the stressed samples, and the resulting chromatogram will reveal any new peaks corresponding to degradation products.

Logical Relationship in Stability-Indicating Method Development

Stability_Indicating cluster_stress Forced Degradation cluster_analysis Analytical Method Application cluster_validation Method Validation s1 Expose sample to Acid, Base, Oxidation, Heat, Light a1 Apply chosen analytical method (e.g., HPLC) s1->a1 a2 Analyze stressed and unstressed samples a1->a2 v1 Assess peak purity of the main peak a2->v1 v2 Ensure separation of degradants from the main peak v1->v2 v3 Method is deemed 'Stability-Indicating' v2->v3

Caption: Logical flow for developing a stability-indicating method.

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of this compound purity requires a thoughtful and scientifically sound analytical approach. While pre-column derivatization followed by RP-HPLC with fluorescence detection stands out as a highly sensitive and robust primary method, alternative techniques such as HILIC, GC-MS, and CE offer valuable orthogonal perspectives. The choice of methodology should be guided by the specific analytical needs, available instrumentation, and the desired level of characterization. Ultimately, a well-validated, stability-indicating method is indispensable for ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Spectroscopic Differentiation of Cis and Trans 4-Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity and pharmacological properties. For substituted cyclohexanes like 4-aminocyclohexanol, two diastereomeric forms exist: cis and trans. Distinguishing between these isomers is not merely an academic exercise; it is a fundamental requirement for ensuring the purity, efficacy, and safety of a synthesized compound. This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-4-aminocyclohexanol, grounded in the principles of conformational analysis, to provide researchers with a definitive framework for isomer identification.

The Conformational Basis of Spectroscopic Differences

The spectroscopic distinctions between cis- and trans-4-aminocyclohexanol are a direct consequence of their preferred three-dimensional structures. Cyclohexane rings adopt a low-energy "chair" conformation to minimize steric and torsional strain.[1] Substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2] Generally, substituents prefer the less sterically hindered equatorial position.[3]

  • trans-4-Aminocyclohexanol: In its most stable conformation, both the hydroxyl (-OH) and amino (-NH₂) groups occupy equatorial positions. A ring-flip would force both bulky groups into highly unfavorable axial positions, leading to significant destabilizing 1,3-diaxial interactions. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium, making trans-4-aminocyclohexanol the more thermodynamically stable isomer.[1][4]

  • cis-4-Aminocyclohexanol: Due to its stereochemistry, one substituent must be axial while the other is equatorial in any chair conformation. The molecule exists in a dynamic equilibrium between two chair forms, though the conformer with the larger group in the equatorial position would be slightly favored.[1] This inherent presence of an axial substituent is the primary source of its distinct spectroscopic properties compared to the trans isomer.

The following diagram illustrates the dominant chair conformations for each isomer.

G cluster_trans trans-4-Aminocyclohexanol cluster_cis cis-4-Aminocyclohexanol trans_eq Diequatorial (Stable) trans_ax Diaxial (Unstable) trans_eq->trans_ax Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip Equilibrium

Caption: Chair conformations of trans- and cis-4-aminocyclohexanol.

¹H NMR Spectroscopy: The Definitive Identification Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous method for distinguishing between these isomers.[5] The key differentiators are the chemical shifts (δ) and, most critically, the proton-proton spin-spin coupling constants (J-values).

Causality of Spectral Differences:
  • Chemical Shift (δ): Protons in an axial position are shielded (resonate at a lower ppm value) compared to their equatorial counterparts. In the stable trans isomer, the protons attached to the substituent-bearing carbons (H-1 and H-4) are axial. In the cis isomer, one of these protons is axial and the other is equatorial. The equatorial proton in the cis isomer is significantly deshielded and appears further downfield.[5]

  • Coupling Constant (J): The magnitude of the coupling constant between adjacent protons (³J) is dictated by the dihedral angle between them, a relationship described by the Karplus equation.[4]

    • An axial-axial (a-a) interaction has a dihedral angle of ~180°, resulting in a large coupling constant, typically 10-13 Hz .

    • Axial-equatorial (a-e) and equatorial-equatorial (e-e) interactions have dihedral angles of ~60°, leading to small coupling constants, typically 2-5 Hz .[5]

Comparative Data Analysis

For the trans isomer, the axial H-1 and H-4 protons each have two adjacent axial neighbors, leading to large J-couplings and appearing as a triplet of triplets (though often simplified to a multiplet). The observation of these large coupling constants is definitive proof of the trans configuration.[4][5] Conversely, the cis isomer will lack these large axial-axial couplings for at least one of its key protons, resulting in a narrower, more complex multiplet with small J-values.[5]

Protoncis-4-Aminocyclohexanol (in D₂O)trans-4-Aminocyclohexanol (in D₂O)Key Distinguishing Features
H-1 (CH-OH) ~3.96 ppm (multiplet)~3.58 ppm (multiplet)The H-1 proton in the cis isomer is equatorial and resonates at a lower field (higher ppm) than the axial H-1 in the trans isomer.[5]
H-4 (CH-NH₂) ~3.20 ppm (multiplet)~2.65 ppm (multiplet)Similar to H-1, the equatorial H-4 in the cis isomer is deshielded relative to the axial H-4 in the trans isomer.[5]
J-Couplings for H-1/H-4 Small J-values (2-5 Hz)Large axial-axial J-values (10-13 Hz)The presence of large coupling constants is a definitive indicator of the trans isomer.[5][6]

¹³C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the stereochemical environment. The key principle is the γ-gauche effect, where a carbon atom is shielded (resonates at a lower ppm) if it is in a gauche relationship with a substituent three bonds away. This occurs when a substituent is in the axial position, as it has a gauche interaction with the C3 and C5 carbons.

Carboncis-4-Aminocyclohexanoltrans-4-AminocyclohexanolKey Distinguishing Features
C-1 (CH-OH) Data not readily available in a comparable format.~68.0 ppmThe chemical shift of C-1 is influenced by the orientation of the hydroxyl group. An axial -OH group would cause shielding of the C3/C5 carbons.[5]
C-4 (CH-NH₂) Data not readily available in a comparable format.Data not specified.Similar to C-1, the orientation of the amino group affects the chemical shifts of the ring carbons.

While ¹³C NMR can be used for confirmation, the differences are often less pronounced and more difficult to interpret than the proton coupling constants in ¹H NMR.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups. While both isomers will show characteristic broad peaks for O-H and N-H stretches (~3300-3400 cm⁻¹) and C-H stretches (~2850-2950 cm⁻¹), the differentiation lies in two main areas:

  • C-O Stretch: The C-O stretching frequency is sensitive to its orientation. In cyclohexanol systems, an axial C-O bond typically absorbs at a slightly higher wavenumber than an equatorial C-O bond. This difference can be subtle but may be observable.

  • Fingerprint Region (1500-500 cm⁻¹): This region contains a complex series of absorptions arising from C-C stretching and various bending vibrations.[6] Because the overall molecular symmetry and vibrational modes of the cis and trans isomers are different, their patterns in the fingerprint region will be unique.[6] Even if individual peaks are difficult to assign, the fingerprint region serves as a unique identifier for each isomer when compared against a known reference spectrum.[6]

Due to the complexity and subtlety of the differences, IR is best used as a confirmatory technique or for matching against a known standard, rather than for ab initio determination of the isomer.

Experimental Protocols

G cluster_nmr NMR Spectroscopy Workflow cluster_ftir FTIR Spectroscopy Workflow start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (¹H, ¹³C, COSY) transfer->acquire process Process Data (Phase, Baseline) acquire->process analyze Analyze δ and J-values process->analyze end Identify Isomer analyze->end start_ftir Prepare Sample (ATR or KBr Pellet) bg Collect Background Spectrum start_ftir->bg sample_scan Collect Sample Spectrum bg->sample_scan compare Compare Fingerprint Region to Standard sample_scan->compare end_ftir Confirm Identity compare->end_ftir

Caption: General experimental workflows for NMR and FTIR analysis.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh the sample. For ¹H NMR, 5-10 mg is typical; for ¹³C NMR, 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5][7]

    • Select an appropriate deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in which the sample is fully soluble.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial. Gentle vortexing may be required.[7]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Ensure the spectral width is adequate to cover all expected proton signals.

    • If necessary, acquire a ¹³C spectrum. This will require a significantly longer acquisition time.

    • For unambiguous confirmation, consider acquiring a 2D COSY spectrum to visualize proton-proton coupling relationships.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the signals to determine proton ratios.

    • Measure the chemical shifts of the H-1 and H-4 protons and, most importantly, measure the coupling constants from the splitting patterns. A large J-value (>10 Hz) for these protons is indicative of the trans isomer.[5]

Protocol 2: FT-IR Sample Preparation and Analysis (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.[9] This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan. A typical scan accumulates 16-32 scans for a good quality spectrum.

  • Data Analysis:

    • Identify the major functional group peaks (O-H, N-H, C-H stretches).

    • Carefully examine the fingerprint region (1500-500 cm⁻¹).

    • Compare the acquired spectrum, particularly the fingerprint region, with a reference spectrum of a known cis or trans standard to confirm the isomer's identity.[6]

Conclusion

While several spectroscopic techniques can be employed to analyze 4-aminocyclohexanol, ¹H NMR spectroscopy stands out as the most definitive and reliable method for distinguishing between its cis and trans isomers. The profound and predictable differences in the proton coupling constants, rooted in the fundamental principles of cyclohexane conformational analysis, provide an unambiguous structural assignment. The chemical shifts in both ¹H and ¹³C NMR offer strong supporting evidence. FT-IR, through its unique fingerprint region for each isomer, serves as an excellent confirmatory tool, especially when authentic reference spectra are available. A multi-technique approach, led by a detailed analysis of ¹H NMR data, provides the highest level of confidence for researchers and drug development professionals in establishing the stereochemical integrity of their molecules.

References

A Scientist's Guide: Navigating the Synthetic Utility of Cis-4-(Aminomethyl)cyclohexanol Hydrochloride vs. Its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of chemical synthesis, particularly within drug discovery and development, the choice of starting material can be as critical as the reaction pathway itself. A common yet pivotal decision is whether to employ a reagent as its free base or as a salt, such as a hydrochloride. This guide offers an in-depth, objective comparison of cis-4-(aminomethyl)cyclohexanol in its free base form versus its hydrochloride salt, providing field-proven insights and experimental frameworks to guide your synthetic strategy.

Fundamental Physicochemical Characteristics: More Than Just a Counterion

At first glance, the difference between cis-4-(aminomethyl)cyclohexanol and its hydrochloride salt is the simple addition of HCl. However, this addition fundamentally alters the molecule's physical and chemical properties, which in turn dictates its handling, storage, and application in reactions.

PropertyCis-4-(Aminomethyl)cyclohexanol HydrochlorideCis-4-(Aminomethyl)cyclohexanol (Free Base)
Molecular Formula C₇H₁₆ClNO[1][2]C₇H₁₅NO[3][4]
Molecular Weight 165.66 g/mol [1][2]129.20 g/mol [3]
Physical State White to off-white crystalline solidColorless to pale yellow liquid or low-melting solid
Melting Point ~193-200 °CNot well-defined; low-melting
Solubility Higher solubility in water and polar protic solvents (e.g., methanol)[1][5]Higher solubility in a broader range of organic solvents (e.g., THF, DCM)[5][6]
Stability Generally more stable, longer shelf-life, less susceptible to air oxidation[5]Can be prone to oxidation and absorption of atmospheric CO₂
Hygroscopicity Can be hygroscopicGenerally less hygroscopic than the salt

The hydrochloride salt is a stable, easy-to-handle crystalline solid, a direct consequence of the ionic character imparted by the ammonium chloride group.[7] This salt form enhances water solubility, a crucial factor in many pharmaceutical formulations and certain reaction conditions.[8] Conversely, the free base is typically a liquid or low-melting solid with superior solubility in the organic solvents commonly used for synthesis.[5]

The Core Divergence: Reactivity and the Nucleophilic Amine

The most significant difference influencing their use in reactions is the state of the aminomethyl group. This distinction is the primary determinant of which form is suitable for a given chemical transformation.

  • The Free Base: A Ready Nucleophile In its free base form, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile.[5] It is poised to readily attack electrophilic centers, participating directly in reactions such as:

    • Acylation: Forming amides with acyl chlorides, anhydrides, or activated carboxylic acids.

    • Alkylation: Reacting with alkyl halides to yield secondary or tertiary amines.

    • Reductive Amination: Condensing with aldehydes or ketones to form an imine, which is subsequently reduced.

  • The Hydrochloride Salt: A Masked Nucleophile In the hydrochloride salt, the amino group is protonated to form an ammonium ion (R-NH₃⁺Cl⁻). This protonation sequesters the nitrogen's lone pair, rendering it non-nucleophilic and unreactive in the aforementioned transformations.[5] To utilize the amine's reactivity, it must first be "unmasked" by deprotonation, which requires the addition of a base to regenerate the free amine.[5][9]

Experimental_Workflows cluster_A Method A: Free Base cluster_B Method B: Hydrochloride Salt A1 1. Dissolve Free Base & 1.2 eq Et3N in DCM A2 2. Cool to 0 °C A1->A2 A3 3. Add Benzoyl Chloride A2->A3 A4 4. React & Workup A3->A4 B1 1. Suspend HCl Salt in DCM B2 2. Add >2.2 eq Et3N B1->B2 B3 3. Stir to Deprotonate B2->B3 B4 4. Cool to 0 °C B3->B4 B5 5. Add Benzoyl Chloride B4->B5 B6 6. React & Workup B5->B6

References

A Comparative Guide to the Thermodynamic Stability of cis- and trans-4-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the thermodynamic stability of cis- and trans-4-aminocyclohexanol isomers. An understanding of the relative stabilities of these isomers is paramount in medicinal chemistry and materials science, as the specific conformation of a molecule profoundly influences its biological activity and physical characteristics. This document elucidates the theoretical underpinnings of their stability, presents quantitative data, outlines pertinent experimental protocols, and provides visual aids to enhance comprehension.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is predominantly governed by the steric interactions of the substituents with the cyclohexane ring in its low-energy chair conformation.[1] Substituents can adopt either an axial or an equatorial position. As a general rule, equatorial positions are more stable because they minimize steric hindrance, most notably 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same face of the ring.[1]

For 4-aminocyclohexanol, the conformational preferences of both the amino (-NH₂) and hydroxyl (-OH) groups must be taken into account. The relative stability of the cis and trans isomers is dictated by the chair conformation that minimizes the total steric strain.[1]

  • trans-4-Aminocyclohexanol : In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions.[2] This diequatorial arrangement effectively minimizes steric interactions, resulting in a thermodynamically favored state.[1][2] A ring flip of the trans isomer would place both substituents in axial positions, introducing significant steric strain, thus making the diaxial conformer highly unfavorable.[2]

  • cis-4-Aminocyclohexanol : In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial.[1] This arrangement inherently leads to 1,3-diaxial interactions, causing greater steric strain compared to the trans isomer.[1] An additional consideration for the cis isomer is the possibility of intramolecular hydrogen bonding between the axial amino and hydroxyl groups. While this interaction could partially counteract the destabilizing steric effects, it is generally not sufficient to overcome the substantial steric strain imposed by an axial substituent.[1]

Quantitative Assessment of Stability: A-Values

The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane is quantified by its "A-value".[3] A larger A-value signifies a greater energetic preference for the equatorial position, indicating a "bulkier" group.[3][4]

SubstituentA-Value (kcal/mol)
-OH~0.6 - 1.0[3]
-NH₂~1.2 - 1.5

Note: A-values can be solvent-dependent.[3]

Based on these A-values, the diaxial conformation of trans-4-aminocyclohexanol is considerably less stable than the diequatorial conformation. For cis-4-aminocyclohexanol, the two chair-flipped conformers, each with one axial and one equatorial group, exist in equilibrium. The conformer with the bulkier group (the amino group in this case) in the equatorial position would be slightly favored.[1]

Estimated Gibbs Free Energy Difference (ΔG°):

  • ΔG° (trans, diequatorial) : Favored, lowest energy state.

  • ΔG° (cis, axial-equatorial) : Approximately 1.2 kcal/mol or 0.6-0.9 kcal/mol, depending on which group is axial.[1]

This quantitative data unequivocally demonstrates that trans-4-aminocyclohexanol is the more thermodynamically stable isomer .[1][5]

Visualizing the Conformations

The following diagrams illustrate the chair conformations of cis- and trans-4-aminocyclohexanol, highlighting the substituent positions and key interactions.

G trans-4-Aminocyclohexanol (Diequatorial Conformation) cluster_trans C1 C1 C2 C2 C1->C2 OH OH C1->OH H1a H C1->H1a C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 NH2 NH2 C4->NH2 H4a H C4->H4a C6 C6 C5->C6 C6->C1

Caption: Diequatorial conformation of trans-4-aminocyclohexanol.

G cis-4-Aminocyclohexanol (Axial-Equatorial Conformation) cluster_cis C1 C1 C2 C2 C1->C2 OH OH C1->OH H1e H C1->H1e C3 C3 C2->C3 H2a H C2->H2a C4 C4 C3->C4 C5 C5 C4->C5 NH2 NH2 C4->NH2 H4a H C4->H4a C6 C6 C5->C6 C6->C1 H6a H C6->H6a H4a->H2a H4a->H6a

Caption: Axial-equatorial conformation of cis-4-aminocyclohexanol.

Experimental Determination of Isomer Stability

The relative thermodynamic stability of cis- and trans-4-aminocyclohexanol can be experimentally verified by establishing an equilibrium between the two isomers and quantifying their relative concentrations.[1] This is typically accomplished through an equilibration reaction followed by analysis using spectroscopic or chromatographic methods.[1]

Experimental Protocol: Isomer Equilibration and Analysis

This protocol details a general method for determining the equilibrium ratio of cis- and trans-4-aminocyclohexanol.

Objective: To establish a thermodynamic equilibrium between the cis and trans isomers and determine their relative concentrations.

Materials:

  • A sample of either cis- or trans-4-aminocyclohexanol (or a mixture)

  • A suitable solvent (e.g., a high-boiling point alcohol like isopropanol)

  • A catalyst (e.g., a strong base like sodium isopropoxide, or a strong acid)

  • Quenching agent (e.g., water or a weak acid/base)

  • Deuterated solvent for NMR analysis (e.g., D₂O, CDCl₃)

  • Internal standard for GC analysis (e.g., decane)

Instrumentation:

  • High-resolution Nuclear Magnetic Resonance (NMR) Spectrometer (≥300 MHz)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Reaction vessel with reflux condenser and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve a known amount of 4-aminocyclohexanol in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the chosen acid or base. The catalyst facilitates the interconversion of the isomers by promoting a ring-opening/closing or an elimination/addition mechanism that allows for the inversion of stereochemistry at one of the substituted carbons.

  • Equilibration: Heat the reaction mixture to reflux for a sufficient period to ensure that thermodynamic equilibrium is reached. The time required will depend on the specific conditions and should be determined by monitoring the isomer ratio at different time points until it becomes constant.

  • Quenching: Cool the reaction mixture to room temperature and quench the catalyst by adding an appropriate quenching agent.

  • Work-up: Perform a standard aqueous work-up to remove the catalyst and isolate the product mixture. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • NMR Spectroscopy: Dissolve a portion of the product mixture in a suitable deuterated solvent.[6] Acquire a ¹H NMR spectrum. The relative amounts of the cis and trans isomers can be determined by integrating the signals of well-resolved protons that are unique to each isomer.[6] For instance, the protons on the carbons bearing the -OH and -NH₂ groups have distinct chemical shifts and coupling constants for the cis and trans isomers.[6] The large axial-axial coupling constants (typically 10-13 Hz) for the H-1 and H-4 protons in the trans isomer are a key distinguishing feature.[6]

    • Gas Chromatography (GC): Prepare a solution of the product mixture in a suitable solvent containing a known amount of an internal standard. Inject the sample into the GC. The relative amounts of the cis and trans isomers are determined by comparing the peak areas of the two isomers, corrected for their response factors relative to the internal standard. A chiral GC column may be necessary for baseline separation.[7]

Data Interpretation:

The equilibrium constant (K_eq) can be calculated from the final ratio of the isomers:

K_eq = [trans-4-aminocyclohexanol] / [cis-4-aminocyclohexanol]

The Gibbs free energy difference (ΔG°) between the isomers can then be calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin. A positive ΔG° indicates that the trans isomer is more stable.

G Workflow for Isomer Stability Determination start Start with pure isomer or a mixture equilibration Equilibration (Heat with catalyst) start->equilibration analysis Analysis (NMR or GC) equilibration->analysis end Determine isomer ratio and ΔG° analysis->end

Caption: Experimental workflow for determining isomer stability.

Conclusion

The thermodynamic stability of 4-aminocyclohexanol isomers is a clear illustration of the principles of conformational analysis. The trans isomer is significantly more stable than the cis isomer.[1] This preference is driven by the ability of the trans isomer to adopt a diequatorial conformation in the cyclohexane chair, which minimizes destabilizing steric interactions.[1][2] While the potential for intramolecular hydrogen bonding in the cis isomer exists, it is insufficient to overcome the substantial steric strain introduced by an axial substituent.[1] The experimental determination of the equilibrium ratio of the two isomers provides quantitative validation of this theoretical understanding.

References

A Senior Application Scientist's Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride in CNS Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance, Stereoselectivity, and Alternative Synthetic Strategies

For researchers, scientists, and drug development professionals vested in the discovery of novel Central Nervous System (CNS) agents, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, stereochemical purity, and ultimately, the biological activity of the final drug candidate. The cyclohexane ring, a ubiquitous scaffold in medicinal chemistry, offers a rigid framework for the precise spatial orientation of pharmacophoric groups. Within this class of intermediates, cis-4-(Aminomethyl)cyclohexanol hydrochloride has emerged as a valuable synthon for compounds targeting CNS disorders, including analgesics and anticonvulsants.[1]

This guide provides an in-depth technical comparison of the performance of this compound against its trans-isomer and explores modern enzymatic alternatives. The narrative is grounded in the principles of scientific integrity, offering field-proven insights and self-validating experimental protocols to inform your synthetic strategy.

The Critical Role of Stereochemistry in CNS Drug Design

The therapeutic efficacy of many CNS drugs is intrinsically linked to their three-dimensional structure. Stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2][3][4][5][6] One isomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse side effects.[2][3] Therefore, the ability to selectively synthesize a specific stereoisomer is of paramount importance in CNS drug development.

The analgesic drug Tramadol, a cis-diastereomer, serves as a compelling example. It is the cis-racemate form that is the major synthetic product and is responsible for its analgesic properties.[7][8] This underscores the necessity of synthetic routes that can selectively yield the desired cis-isomer.

Performance of this compound in Synthesis

This compound is a bifunctional molecule featuring a primary amine and a hydroxyl group on a cyclohexane scaffold. The cis configuration, where the aminomethyl and hydroxyl groups are on the same side of the ring, can be crucial for achieving the desired binding orientation with a biological target.

Chemical Synthesis Routes

The traditional chemical synthesis of cis-4-(aminomethyl)cyclohexanol typically involves the reduction of a suitable precursor, such as a cyanocyclohexanecarboxylic acid or a nitromethylcyclohexanol derivative. For instance, the reduction of trans-4-cyanocyclohexane-1-carboxylic acid can yield trans-4-aminomethylcyclohexane-1-carboxylic acid, a related structure.[9] While specific high-yield syntheses for the cis-aminomethyl derivative are less commonly detailed in readily available literature, the general principles of stereoselective reduction would apply.

A significant challenge in the chemical synthesis of aminocyclohexanol derivatives is often the formation of a mixture of cis and trans isomers.[10] The separation of these isomers can be a complex and costly process, impacting the overall yield and economic viability of the synthesis. For example, in the production of trans-4-aminocyclohexanol, the hydrogenation of p-aminophenol derivatives can lead to varying cis:trans ratios depending on the catalyst and reaction conditions.[11]

Alternative 1: The trans-Isomer - A Case Study in Ambroxol Synthesis

While our focus is on CNS agents, the synthesis of the mucolytic agent Ambroxol from trans-4-aminocyclohexanol provides a well-documented example of the industrial application of an aminocyclohexanol isomer and highlights synthetic methodologies that can be contrasted with those for the cis-isomer. The primary route to Ambroxol involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.

Experimental Protocol: Reductive Amination for Ambroxol Synthesis

A representative protocol for this reaction is as follows:

  • To a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.

  • Add 100 mL of 1,2-dichloroethane to the flask.

  • Stir the mixture at room temperature for 1.5 hours.

  • Upon completion, pour the solution into 100 mL of ice water and extract the product.

This reaction can achieve a high yield, demonstrating the utility of the trans-isomer as a synthetic building block.

Alternative 2: Enzymatic Synthesis - A Greener, Highly Stereoselective Approach

A significant advancement in the synthesis of aminocyclohexanol isomers is the use of enzymatic cascades. This "green chemistry" approach offers high stereoselectivity, avoiding the formation of isomeric mixtures and the need for harsh reagents or protecting groups.

A one-pot synthesis of both cis- and trans-4-aminocyclohexanol has been developed using a keto reductase (KRED) and an amine transaminase (ATA).[1][12][13] This system can be tailored to produce either the cis or trans isomer with high diastereomeric excess by selecting the appropriate enzymes.

For the synthesis of cis-4-aminocyclohexanol, a highly cis-selective amine transaminase can be employed. The reaction proceeds from 1,4-cyclohexanedione, which is first monoreduced by a ketoreductase to 4-hydroxycyclohexanone, followed by stereoselective amination.

Conceptual Enzymatic Workflow:

G cluster_0 Enzymatic Cascade for cis-4-Aminocyclohexanol A 1,4-Cyclohexanedione B 4-Hydroxycyclohexanone A->B Ketoreductase (KRED) + Cofactor C cis-4-Aminocyclohexanol B->C cis-Selective Amine Transaminase (ATA) + Amine Donor

Caption: Enzymatic cascade for the synthesis of cis-4-aminocyclohexanol.

This enzymatic approach can achieve high conversions and excellent cis-selectivity (>99%), offering a significant advantage over traditional chemical methods that often yield isomeric mixtures.[1]

Performance Comparison: Chemical vs. Enzymatic Synthesis

ParameterTraditional Chemical SynthesisEnzymatic Synthesis
Stereoselectivity Often produces cis/trans mixtures, requiring separation.Highly stereoselective, can be tuned for cis or trans product.
Reaction Conditions May require harsh reagents, high temperatures, and pressures.Mild conditions (near ambient temperature and pressure, aqueous media).
Environmental Impact Can generate significant chemical waste."Green" process with biodegradable catalysts (enzymes).
Yield Overall yield can be reduced by isomer separation steps.Potentially higher overall yield due to high selectivity.
Substrate Scope Generally broad.Can be limited by enzyme specificity, though enzyme engineering is expanding the scope.

Conclusion and Future Outlook

For the synthesis of CNS agents where the cis-stereochemistry of the aminomethylcyclohexanol moiety is crucial for biological activity, this compound remains a key building block. While traditional chemical synthesis routes are established, they often face the challenge of controlling stereoselectivity, leading to cumbersome and costly isomer separations.

The emergence of enzymatic synthesis presents a paradigm shift, offering a highly efficient, stereoselective, and environmentally benign alternative. For researchers and drug development professionals, the adoption of such biocatalytic methods can significantly streamline the synthesis of chiral intermediates like cis-4-aminocyclohexanol, accelerating the discovery and development of novel CNS therapies. The choice between a chemical or enzymatic route will ultimately depend on factors such as the specific target molecule, scale of synthesis, and available resources. However, the clear advantages in stereocontrol and sustainability position enzymatic synthesis as a compelling and increasingly viable strategy for the future of CNS drug manufacturing.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of cis-4-(Aminomethyl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of cis-4-(Aminomethyl)cyclohexanol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed decisions and foster a culture of safety within your organization.

Understanding the Compound: Hazard Profile of this compound

Before we delve into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2] Ingestion and inhalation should also be avoided. While specific toxicological data is limited, its structural components—an amino group and a cyclohexanol ring—suggest that it should be handled with the standard precautions for organic amines and alcohols.

The hydrochloride salt form indicates that it is likely soluble in water. This property is a key consideration for both spill cleanup and the selection of appropriate disposal routes, as uncontrolled release into aqueous environments must be prevented.

The Disposal Decision Tree: A Step-by-Step Procedural Guide

The appropriate disposal method for this compound is contingent on several factors, including the quantity of waste, its concentration, and the presence of other chemical contaminants. The following decision tree provides a logical flow for determining the correct disposal pathway.

DisposalDecisionTree start Waste Identification: cis-4-(Aminomethyl)cyclohexanol hydrochloride is_contaminated Is the waste mixed with other hazardous chemicals? start->is_contaminated is_spill Is this a small spill or residual contamination? is_contaminated->is_spill No consult_ehs Consult EHS for Mixed Waste Profile is_contaminated->consult_ehs Yes bulk_disposal Bulk Waste Disposal Protocol is_spill->bulk_disposal No spill_cleanup Spill & Decontamination Protocol is_spill->spill_cleanup Yes package_label Package, Label & Segregate bulk_disposal->package_label spill_cleanup->package_label waste_pickup Arrange for Licensed Hazardous Waste Pickup package_label->waste_pickup

Caption: Disposal decision-making workflow for this compound.

Bulk Waste Disposal Protocol

For the disposal of unadulterated or minimally contaminated this compound in solid or solution form, the following steps must be adhered to, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[3]

Step 1: Waste Characterization

The first crucial step is to classify the waste. As a laboratory chemical with known hazards, this compound waste must be treated as hazardous waste.[4][5] Avoid drain disposal, as this can lead to environmental contamination and may be in violation of local wastewater regulations.[5][6]

Step 2: Container Selection and Labeling

  • Container: Utilize a chemically compatible, leak-proof container with a secure lid.[4][7] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For solutions, ensure the container material will not degrade or react with the solvent.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Also, include the date of waste generation and the name of the principal investigator or laboratory.

Step 3: Segregation and Storage

Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be under the control of laboratory personnel and away from incompatible materials.[8]

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids and Bases: While it is a hydrochloride salt, further mixing with strong acids or bases should be avoided to prevent uncontrolled reactions.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][9] Do not attempt to transport hazardous waste personally.

Spill and Decontamination Protocol

In the event of a small spill of this compound, immediate and proper cleanup is essential to prevent exposure and contamination.

Step 1: Immediate Response and Personal Protective Equipment (PPE)

  • Alert personnel in the immediate area.

  • Don the appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

Step 2: Containment and Cleanup

  • For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Place the absorbent material into a labeled hazardous waste container.

Step 3: Decontamination

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Wipe the area with a damp cloth.

  • All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.

Step 4: Disposal of Contaminated Materials

Package and label all contaminated materials, including PPE, as hazardous waste and arrange for disposal through your EHS department.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 56239-26-0[2]
Hazard Classification Skin Irritant, Eye Irritant[1][2]
Incompatible Materials Strong Oxidizing Agents[10]
Recommended PPE Safety Goggles, Gloves, Lab Coat[1][2]

Experimental Protocol: Decontamination of Laboratory Glassware

This protocol outlines the procedure for decontaminating laboratory glassware that has come into contact with this compound.

1. Pre-rinse:

  • Under a fume hood, rinse the glassware three times with a suitable solvent in which the compound is soluble (e.g., deionized water or ethanol).
  • Collect the rinsate in a properly labeled hazardous waste container.

2. Soaking:

  • Immerse the glassware in a laboratory-grade detergent solution.
  • Allow the glassware to soak for at least 30 minutes.

3. Scrubbing:

  • Using a brush, scrub all surfaces of the glassware to remove any residual chemical.

4. Final Rinse:

  • Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

5. Drying:

  • Allow the glassware to air dry or place it in a drying oven.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory obligation but a cornerstone of responsible scientific practice. By understanding the chemical's properties and adhering to the detailed procedures outlined in this guide, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always consult your institution's specific waste management policies and your EHS department for any questions or concerns.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-4-(Aminomethyl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of not just the procedures, but the principles behind them. This guide offers a comprehensive, field-proven framework for the safe handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride, ensuring both personal safety and the integrity of your research. As your partner in the laboratory, we believe that true value lies in empowering you with the knowledge to work safely and effectively.

Foundational Safety: Understanding the Hazard Profile

Before any protective equipment is selected, a thorough understanding of the substance's inherent risks is paramount. This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1]

These classifications, established under the OSHA Hazard Communication Standard (29 CFR 1910.1200), dictate the minimum level of personal protective equipment required to mitigate risk.[1] The "Warning" signal word on the safety data sheet (SDS) further underscores the need for caution.[1]

Core Protective Measures: Your Essential Armor

Based on the hazard profile, a multi-layered approach to personal protection is essential. The following sections detail the necessary PPE, explaining the causality behind each recommendation.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][2]

  • Mandatory Equipment: At a minimum, tightly fitting safety goggles compliant with European Standard EN166 or OSHA's regulations in 29 CFR 1910.133 should be worn.[1][3][4]

  • The Rationale: this compound is a solid that can easily become airborne as dust during weighing or transfer. Standard safety glasses offer insufficient protection against fine particulates. Goggles provide a seal around the eyes, preventing entry of dust.[5]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during solution preparation), a face shield should be worn in conjunction with goggles to protect the entire face.[5]

Skin and Body Protection: An Impermeable Barrier

Direct contact with this compound can cause skin irritation.[1] Therefore, comprehensive skin and body protection is crucial.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][3][6] While the SDS may not specify the exact material, nitrile or neoprene gloves are generally preferred for handling many laboratory chemicals and offer good resistance to a range of substances.[7] Always inspect gloves for tears or punctures before use.[8] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of properly.

  • Body Protection: A laboratory coat is the minimum requirement.[7] For procedures with a higher risk of contamination, a disposable gown or chemical-resistant coveralls provide superior protection.[7][9] All protective clothing should be removed before leaving the laboratory area. Contaminated clothing must be taken off and washed before reuse.[1]

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory tract irritation necessitates careful control of airborne dust.[1][10]

  • Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.[1][3]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][3] For dusty environments, a particulate filter is appropriate.[11]

Operational Blueprint: PPE Selection and Use

To provide clear, actionable guidance, the following table summarizes the required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Lab Coat or Disposable GownRequired if not in a fume hood (NIOSH-approved respirator)[1][3]
Solution Preparation Safety Goggles and Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab Coat or Disposable GownRecommended if not in a fume hood
Performing Reaction Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Lab CoatUse in a well-ventilated area or fume hood[1]
Cleaning Spills Safety Goggles and Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Coverall/ApronNIOSH-approved respirator with particulate filter[1][12]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node Start: Assess Task (this compound) q1 Risk of Dust or Aerosol Generation? start_node->q1 decision_node decision_node ppe_node ppe_node end_node Proceed with Task q2 Risk of Splash? q1->q2 No ppe2 Add Respiratory Protection (NIOSH Approved Respirator) q1->ppe2 Yes ppe1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q2->ppe1 No ppe3 Add Face Shield q2->ppe3 Yes ppe1->end_node ppe2->q2 ppe3->ppe1

Caption: PPE selection workflow for handling this compound.

Procedural Integrity: Donning and Doffing Protocols

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat or gown.

Step-by-Step Doffing (Taking Off) Protocol

The goal is to touch contaminated surfaces as little as possible.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it.

  • Goggles/Face Shield: Remove by handling the strap or headband from the back of your head.

  • Respirator (if worn): Remove by the straps, avoiding touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]

Emergency Response and Disposal

Immediate First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2] Call a poison center or physician if you feel unwell.[1]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Seek medical attention.[2]

Disposal Plan

Proper disposal prevents environmental contamination and accidental exposure.

  • Chemical Waste: Dispose of this compound and any contaminated materials (e.g., spill cleanup debris) in a designated, approved hazardous waste container.[1][2]

  • Contaminated PPE: Used gloves, disposable gowns, and other contaminated single-use items should be disposed of as hazardous waste according to institutional and local regulations.[6]

  • Regulatory Compliance: Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13]

By adhering to these detailed protocols, you build a self-validating system of safety, ensuring that every step is deliberate and protective. This comprehensive approach allows you to focus on your research with the confidence that you are shielded from the potential hazards of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.